molecular formula C14H22N4O4 B584763 N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 CAS No. 1346606-42-5

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Numéro de catalogue: B584763
Numéro CAS: 1346606-42-5
Poids moléculaire: 313.333
Clé InChI: QFNFDHNZVTWZED-YCJYUVRPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, also known as N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 313.333. The purity is usually 95%.
BenchChem offers high-quality N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1346606-42-5

Formule moléculaire

C14H22N4O4

Poids moléculaire

313.333

Nom IUPAC

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1

Clé InChI

QFNFDHNZVTWZED-YCJYUVRPSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Synonymes

N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester;  Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2;  N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2;  N,N’-Di-boc-1H-pyrazole-

Origine du produit

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Guanylation Mechanism of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the guanidinium group is a cornerstone of medicinal chemistry, imparting unique physicochemical properties to molecules that are crucial for biological activity. N,N'-Bis-Boc-1-guanylpyrazole has emerged as a superior reagent for this transformation due to its stability, high reactivity under mild conditions, and the straightforward purification of its products.[1][2][3] This guide provides an in-depth analysis of the guanylation mechanism using the isotopically labeled variant, N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2. We will explore the underlying chemical principles, the critical role of the Boc-protecting groups, and provide detailed, field-tested protocols for its application and analysis. The inclusion of isotopic labels offers a powerful tool for mechanistic studies and metabolic tracking, the implications of which will be discussed.

Introduction: The Strategic Importance of Guanylation

The guanidinium moiety, the functional group of the amino acid arginine, is a highly basic (pKa ≈ 12.5) and polar group that is protonated under physiological pH.[4] This positive charge is pivotal for molecular recognition, facilitating electrostatic interactions and hydrogen bonding with biological targets such as proteins and nucleic acids.[4] Consequently, the synthesis of guanidine-containing compounds is a significant focus in drug discovery.[4][5]

Traditional guanylating agents often suffer from drawbacks such as harsh reaction conditions, low yields, and the formation of difficult-to-remove byproducts.[1] Reagents like N,N'-Bis-Boc-1-guanylpyrazole offer a refined solution, providing a stable, electrophilic source for the guanidinyl group that reacts efficiently with primary and secondary amines under mild conditions.[1][6][7]

Advantages of N,N'-Bis-Boc-1-guanylpyrazole:

  • High Reactivity: The pyrazole ring is an excellent leaving group, facilitating the nucleophilic attack by amines.[8]

  • Mild Conditions: Reactions typically proceed smoothly at room temperature, preserving sensitive functional groups within complex molecules.[1][3]

  • Boc Protection: The two tert-butoxycarbonyl (Boc) groups serve a dual purpose: they decrease the basicity of the guanidine product, simplifying purification, and act as versatile protecting groups that can be removed under specific acidic conditions.[9][10][11]

  • Isotopic Labeling (13C, 15N2): The incorporation of stable isotopes is invaluable for quantitative mass spectrometry (e.g., in proteomics or metabolomics) and for detailed mechanistic investigations using NMR spectroscopy.

The Core Mechanism of Guanylation

The guanylation of an amine with N,N'-Bis-Boc-1-guanylpyrazole is best described as a nucleophilic addition-elimination reaction. The central carbon atom of the carboxamidine group is rendered highly electrophilic by the electron-withdrawing effects of the adjacent pyrazole ring and the two Boc groups.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine (the nucleophile) attacks the electrophilic carboxamidine carbon of the guanylating reagent.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the pyrazole ring is eliminated as its corresponding anion (pyrazolate). Pyrazole is an excellent leaving group due to the stability of the resulting anion, which is resonance-stabilized.

  • Proton Transfer: A final proton transfer step, typically involving the solvent or another base, neutralizes the newly formed guanidinium moiety, yielding the N,N',N''-trisubstituted, di-Boc-protected guanidine product.

A simplified representation of the guanylation workflow.

The Role of Boc Protecting Groups: A Deeper Dive

The strategic use of Boc protecting groups is central to the success of this reagent.[10]

  • Reactivity Modulation: The electron-withdrawing nature of the carbamate carbonyls in the Boc groups enhances the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack.

  • Basicity Attenuation: The guanidinium group is strongly basic. The Boc groups significantly reduce this basicity, transforming the highly polar, often water-soluble guanidine salt into a less polar, organic-soluble compound. This is a critical feature that dramatically simplifies purification by standard techniques like silica gel chromatography.[9]

  • Orthogonal Deprotection: The Boc group is famously acid-labile.[11] It can be cleanly removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) without affecting other common protecting groups like Fmoc or Cbz, which are base-labile and hydrogenolysis-labile, respectively. This orthogonality is essential in complex multi-step syntheses, particularly in peptide chemistry.[10][12]

Protecting GroupCleavage ConditionOrthogonal To
Boc Mild Acid (e.g., TFA)Fmoc, Cbz
Fmoc Base (e.g., Piperidine)Boc, Cbz
Cbz Catalytic HydrogenationBoc, Fmoc
Comparison of common amine protecting groups.

Experimental Protocol: Guanylation of a Primary Amine

This protocol provides a self-validating workflow for the guanylation of a generic primary amine using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Materials:

  • Primary Amine (1.0 mmol, 1.0 equiv)

  • N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) (5 mL)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol). Dissolve the amine in anhydrous THF (5 mL).

  • Reagent Addition: Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 mmol) to the solution in one portion.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by TLC. Spot the reaction mixture against the starting amine and the guanylating reagent. A new spot corresponding to the more nonpolar, protected guanidine product should appear, while the starting material spots diminish. A typical mobile phase is 20-30% ethyl acetate in hexane. The reaction is generally complete within 5-24 hours.[3]

  • Workup: Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification (Self-Validation): Purify the crude residue by silica gel column chromatography.[3] The di-Boc-protected product is typically much less polar than the starting amine and any potential side products. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 30% EtOAc).[3]

  • Characterization (Final Validation): Combine the fractions containing the pure product and concentrate under reduced pressure. The final product should be characterized to confirm its identity and purity.

    • 1H and 13C NMR: Will confirm the structure and the incorporation of the di-Boc-guanidinyl group.

    • Mass Spectrometry (MS): Will show the correct molecular ion peak, reflecting the incorporation of the 13C and 15N isotopes. This provides definitive confirmation of successful guanylation with the labeled reagent.

Experimental Workflow Setup 1. Reaction Setup (Amine + Solvent) Addition 2. Add Guanylating Reagent Setup->Addition Monitor 3. Monitor by TLC (Self-Validation) Addition->Monitor Workup 4. Concentrate Reaction Monitor->Workup Purify 5. Silica Gel Chromatography (Self-Validation) Workup->Purify Characterize 6. NMR & MS Analysis (Final Validation) Purify->Characterize

A step-by-step experimental workflow for guanylation.

Protocol: Boc Deprotection

Materials:

  • Di-Boc-protected Guanidine (1.0 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Trifluoroacetic Acid (TFA, 5 mL)

Procedure:

  • Dissolve the Di-Boc-protected guanidine in DCM.

  • Add an equal volume of TFA to the solution. The reaction will often bubble as carbon dioxide and isobutylene are evolved.[11]

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the guanidine as its TFA salt.

Conclusion

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 stands as a highly efficient and versatile reagent for the synthesis of guanidine-containing molecules. Its mechanism, rooted in a straightforward nucleophilic addition-elimination pathway, is facilitated by the excellent leaving group ability of pyrazole and the dual role of the Boc protecting groups. The protocols outlined in this guide represent a robust and self-validating system for both the guanylation reaction and the subsequent deprotection. For researchers in drug development, the ability to introduce a guanidinium moiety under mild conditions, and to do so with isotopic labels for advanced analytical studies, makes this reagent an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics - ACS Publications. Available at: [Link]

  • Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. ScienceDirect. Available at: [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ResearchGate. Available at: [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN repository. Available at: [Link]

  • A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Thieme. Available at: [Link]

  • Zinc Catalyzed Guanylation Reaction of Amines with Carbodiimides/Isocyanate Leading to Guanidines/Urea Derivatives Formation. ResearchGate. Available at: [Link]

  • N,N'-Di-tert-butoxycarbonyl-1H- benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents. Organic Letters - ACS Publications. Available at: [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • N,N-Bis-Boc-1-Guanylpyrazole. PubChem. Available at: [Link]

Sources

In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of quantitative proteomics and medicinal chemistry, the precise modification of primary amines is a critical pathway for both signal enhancement and pharmacophore development. N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is a premium stable-isotope-labeled (SIL) guanidinylating reagent. By converting primary amines (such as lysine residues) into isotopically heavy homoarginine derivatives, it introduces a precise +3 Da mass shift while significantly amplifying mass spectrometry (MS) ionization efficiency. This whitepaper provides an authoritative analysis of its physicochemical properties, reaction mechanisms, and self-validating experimental workflows.

Structural and Physicochemical Properties

N,N'-Bis-Boc-1-guanylpyrazole (often referred to as Bis-Boc-PCH) is engineered to overcome the kinetic limitations of traditional guanidinylating agents like O-methylisourea. The incorporation of a 13C and two 15N atoms into the core amidine structure provides a stable, non-radioactive isotopic signature ideal for MS tracking[1].

The physical and chemical characteristics of the compound dictate its handling and application parameters, as summarized in the table below:

PropertyQuantitative Data / Specification
Chemical Name N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
CAS Number 1346606-42-5 (Labeled) / 152120-54-2 (Unlabeled)[1],[2]
Molecular Formula C13(13C)H22N2(15N)2O4
Molecular Weight ~313.35 g/mol (Labeled) / 310.35 g/mol (Unlabeled)[3]
Appearance White to off-white crystalline powder[2],[4]
Melting Point 86–90 °C[4]
Solubility Soluble in Methanol, Chloroform, DMF; Slightly soluble in Water[2]
Storage Conditions 0–8 °C, sealed in a dry environment[4]

Chemical Reactivity and Mechanistic Causality

The architectural design of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is rooted in thermodynamic efficiency. Traditional guanidinylation requires highly basic aqueous conditions (pH > 10) and extended reaction times, which frequently induce side reactions such as peptide deamidation or backbone cleavage.

Causality of the Reagent Design:

  • The Pyrazole Leaving Group: The 1H-pyrazole ring is highly aromatic and stable upon displacement. This makes it an exceptional leaving group, driving the nucleophilic substitution reaction forward rapidly under mild conditions[5].

  • Boc-Activation: The two tert-butyloxycarbonyl (Boc) groups are strongly electron-withdrawing. They pull electron density away from the central 13C-labeled amidine carbon, rendering it highly electrophilic and susceptible to attack by unprotonated primary amines[6]. Furthermore, the Boc groups prevent undesirable over-guanidinylation and ensure the reagent remains soluble in organic solvents like DMF or dichloromethane (DCM).

Mechanism A Primary Amine (Target Peptide) C Tetrahedral Intermediate A->C Nucleophilic Attack (DIPEA, DMF) B N,N'-Bis-Boc-1-guanylpyrazole (13C, 15N2 Labeled) B->C Activated Amidine D Boc-Protected Guanidine C->D Elimination E Leaving Group (1H-Pyrazole) C->E Cleavage F Deprotected Labeled Guanidine (+3 Da) D->F Acidic Deprotection (TFA)

Reaction mechanism of primary amine guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Applications in Quantitative Proteomics and Drug Development

Enhancing Mass Spectrometry (MS) Ionization

In proteomic workflows, tryptic peptides ending in lysine often exhibit poor ionization efficiency compared to those ending in arginine. By guanidinylating the ε-amino group of lysine, the residue is converted into homoarginine. This transformation dramatically increases the basicity and proton affinity of the peptide, leading to a massive enhancement in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) sensitivity[7].

Multiplexed Quantitative Proteomics

By utilizing the 13C,15N2 labeled variant, researchers can perform highly accurate relative quantification. A control sample is treated with the unlabeled reagent (Light), while the experimental sample is treated with the labeled reagent (Heavy). Because the chemical properties of the Light and Heavy peptides are identical, they co-elute during Liquid Chromatography (LC) but appear as distinct doublets separated by exactly 3.00 Da per modified lysine in the MS1 spectra[8].

Workflow S1 Control Sample (Unlabeled Reagent) G1 Light Peptides (ΔM = 0 Da) S1->G1 Guanidinylation S2 Experimental Sample (13C, 15N2 Reagent) G2 Heavy Peptides (ΔM = +3 Da) S2->G2 Guanidinylation M Sample Pooling (1:1 Ratio) G1->M G2->M MS LC-MS/MS Analysis (Enhanced Ionization) M->MS Desalting & Injection Q Relative Quantification (Heavy/Light Ratio) MS->Q Data Processing

Quantitative proteomics workflow utilizing stable isotope-labeled guanidinylation.

Pharmacokinetic (PK) Tracing in Drug Development

Guanidines are critical pharmacophores in many active pharmaceutical ingredients (APIs), such as DDAH inhibitors and kinase antagonists[9]. Synthesizing these drugs with N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 allows developers to create stable internal standards for LC-MS/MS ADME (Absorption, Distribution, Metabolism, and Excretion) profiling without altering the drug's biological activity[10].

Self-Validating Experimental Protocol: Peptide Guanidinylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify the causality of the chemical transformations before proceeding to subsequent steps.

Phase 1: Amine Activation and Reaction
  • Objective: Covalently attach the Boc-protected heavy guanidine group to the target primary amine.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is used to selectively deprotonate the lysine ε-amines (pKa ~10.5) to their nucleophilic state. Anhydrous DMF is chosen over water to prevent the premature hydrolysis of the reagent and to maintain the solubility of the highly hydrophobic Boc groups.

  • Dissolve the target peptide (1.0 eq) in anhydrous DMF to a concentration of 10 mg/mL.

  • Add DIPEA (5.0 eq) to adjust the apparent pH to ~9.0.

  • Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (3.0 eq per amine group) dropwise.

  • Stir the reaction at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (Intermediate QC): Extract a 2 µL aliquot, perform a rapid micro-cleavage (10 mins in TFA), and analyze via MALDI-TOF MS. Success is validated by observing a +210 Da mass shift (intact Boc intermediate) prior to cleavage, confirming successful nucleophilic attack.

Phase 2: Acidic Deprotection
  • Objective: Remove the protective Boc groups to yield the active, labeled homoarginine.

  • Causality: Trifluoroacetic acid (TFA) provides the necessary acidity to cleave the tert-butyl carbamates. Triisopropylsilane (TIS) is included as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating the peptide backbone.

  • Concentrate the reaction mixture under a gentle nitrogen stream to remove DMF.

  • Resuspend the residue in a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Agitate at room temperature for 1.5 hours.

  • Precipitate the deprotected peptide using cold diethyl ether and centrifuge at 4000 x g for 5 minutes.

  • Validation Checkpoint 2 (Final QC): Resuspend the pellet in 0.1% Formic Acid and perform LC-MS/MS analysis. Success is validated by confirming a precise +3.00 Da mass shift per labeled amine, with a complete absence of +100 Da adducts (which would indicate incomplete Boc removal).

Sources

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Isotope Labeling: A Technical Guide to N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 in Drug Development

Executive Summary In the fields of structural biology, pharmacokinetics, and quantitative proteomics, stable isotope labeling is a critical technique for tracking molecular dynamics and metabolic fate. N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is an advanced, isotopically enriched reagent designed for the targeted guanidinylation of primary and secondary amines. By transferring a dual-labeled (13C, 15N2) guanidino group, this compound enables the synthesis of highly stable, mass-shifted arginine analogs and pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic causality, and validated experimental protocols.

Physicochemical Profiling

The unlabeled precursor, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is a well-established reagent for converting amines into protected guanidines . The introduction of stable isotopes—specifically one Carbon-13 and two Nitrogen-15 atoms—alters the molecular weight while maintaining identical chemical reactivity[].

Table 1: Comparative Physicochemical Properties

PropertyUnlabeled CompoundLabeled Compound (13C, 15N2)
CAS Number 152120-54-2[2]1346606-42-5[3]
Molecular Formula C14H22N4O4[2]C13(13C)H22N2(15N)2O4[]
Molecular Weight 310.35 g/mol [2]313.33 g/mol []
Appearance Colorless to light yellow solid[4]Colorless to light yellow solid
Primary Utility Guanidinylation ReagentStable Isotope Tracer / NMR Probe[]

Mechanistic Insights: The Chemistry of Labeled Guanidinylation

The high efficiency of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is dictated by its structural components, each serving a distinct chemical purpose:

  • The Pyrazole Leaving Group: The 1H-pyrazole ring functions as an exceptional leaving group during the nucleophilic attack by an amine5[5]. The reaction is thermodynamically driven by the aromatic stability of the displaced pyrazolate anion, which is rapidly protonated in solution 6[6].

  • Boc Protection Causality: The two tert-butyloxycarbonyl (Boc) groups are not merely protective; they sterically and electronically prevent over-guanidinylation, ensuring a strict 1:1 stoichiometric conversion 5[5]. Furthermore, they significantly enhance the reagent's solubility in organic solvents like THF and DMF, facilitating homogeneous reaction conditions4[4].

  • Isotopic Advantage: The specific incorporation of 13C and 15N isotopes provides a dual advantage. Both isotopes possess a nuclear spin of I=1/2, making them highly active for multidimensional NMR spectroscopy, which is essential for studying protein-ligand interactions []. Additionally, the +3 Da mass shift acts as a distinct signature in mass spectrometry, easily distinguishable from chemical noise and endogenous biological backgrounds during metabolic tracking [].

G Amine Primary Amine (Target) Reaction Nucleophilic Attack (DIPEA, THF/DMF) Amine->Reaction Reagent Labeled Reagent (13C, 15N2) Reagent->Reaction Intermediate Boc-Protected Labeled Guanidine Reaction->Intermediate - Pyrazole LeavingGroup 1H-Pyrazole (Leaving Group) Reaction->LeavingGroup Deprotection TFA / DCM (Cleavage) Intermediate->Deprotection Product Labeled Guanidine (+3 Da Shift) Deprotection->Product - CO2, Isobutylene

Workflow of amine guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity labeling and prevent side reactions, the following step-by-step methodology describes the guanidinylation of a primary amine. This protocol is designed with built-in analytical checkpoints to validate the synthesis at each stage.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 1.0 mmol of the target primary amine in 0.4 mL of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) 6[6]. Maintain the system under an inert nitrogen atmosphere to exclude moisture.

  • Base Activation: Add 2.0 to 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). This non-nucleophilic base ensures the primary amine remains in its active, unprotonated state without interfering with the reagent.

  • Reagent Coupling: Slowly introduce 1.1 mmol of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 to the solution. Stir the reaction mixture continuously at room temperature for 5 to 22 hours 6[6].

  • In-Process Monitoring (Validation): At the 5-hour mark, withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The successful formation of the intermediate is confirmed by a mass addition corresponding to the labeled guanidine plus two Boc groups, minus the displaced pyrazole.

  • Chromatographic Purification: Dilute the completed reaction mixture with hexane. Apply the solution to a short silica gel column and purify using a stepwise gradient elution from 0% to 30% ethyl acetate in hexane 6[6]. This separates the product from unreacted reagents and the pyrazole byproduct.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to quantitatively cleave the Boc groups 5[5].

  • Final Isolation: Evaporate the solvents under reduced pressure and precipitate the final 13C, 15N2-labeled guanidine derivative using cold diethyl ether.

Analytical Workflows & Data Interpretation

The strategic placement of 13C and 15N isotopes enables dual-modality analytical tracking, which is highly prized in drug development and structural biology.

G LabeledCompound 13C, 15N2 Labeled Guanidine Derivative MS_Path Mass Spectrometry (LC-MS/MS) LabeledCompound->MS_Path NMR_Path NMR Spectroscopy (13C, 15N) LabeledCompound->NMR_Path MS_Result +3 Da Mass Shift Isotope Tracing MS_Path->MS_Result NMR_Result Spin I=1/2 Coupling Structural Dynamics NMR_Path->NMR_Result Application Drug Metabolism & Pharmacokinetics (DMPK) MS_Result->Application NMR_Result->Application

Analytical advantages of 13C and 15N2 dual-isotope labeling in drug discovery.

  • Mass Spectrometry (LC-MS/MS): In pharmacokinetic studies, the labeled compound acts as an internal spy within metabolic networks[]. The precise +3 Da mass shift allows tandem MS to trace the carbon and nitrogen atoms during oxidative and conjugative metabolic processes, easily differentiating the drug's metabolites from the host's natural biomolecules [].

  • NMR Spectroscopy: The dual labeling transforms the guanidino group into a highly sensitive NMR probe. Because both 13C and 15N have a spin of 1/2, they produce sharp, distinct signals[]. Heteronuclear NMR techniques can utilize these signals to derive precise structural data, measure bond angles, and observe the folding dynamics of polypeptides or the binding affinity of drugs to target receptors7[7].

Sources

An In-depth Technical Guide to the Stability and Storage of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability considerations and storage protocols for N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂. As a sophisticated, isotopically labeled reagent integral to various research and development applications, particularly in the synthesis of guanidine-containing compounds, its chemical integrity is paramount. This document is structured to provide not only procedural guidance but also the underlying scientific rationale for the recommended practices, ensuring the long-term viability and reliability of this valuable compound.

Introduction to N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂: A Chemist's Perspective

N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ is a specialized derivative of the widely used guanidinylating reagent, N,N'-Bis-Boc-1-guanylpyrazole. The incorporation of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N₂), makes it an invaluable tool in mechanistic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays[1]. The tert-butoxycarbonyl (Boc) protecting groups play a crucial role in moderating the reactivity of the guanidine moiety, allowing for controlled reactions in complex syntheses[2][3]. However, these same structural features also present specific vulnerabilities that must be understood and mitigated to ensure the compound's stability.

The inherent stability of the ¹³C and ¹⁵N isotopes means they do not undergo radioactive decay and therefore do not require special handling from a radiological perspective. The stability of the molecule is thus dictated by its chemical structure: the pyrazole ring, the guanidine core, and the two Boc-protecting groups.

Foundational Principles of Stability: Factors Influencing the Integrity of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂

The long-term stability of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ is influenced by a confluence of environmental factors. Understanding these factors is critical for establishing effective storage and handling protocols.

Temperature

Thermal stress is a significant factor in the degradation of many organic molecules. For N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂, elevated temperatures can promote the thermolytic cleavage of the Boc protecting groups[4][5][6]. This process can lead to the formation of mono-Boc-guanylpyrazole and, ultimately, the unprotected guanylpyrazole, altering the reactivity and purity of the reagent. Commercial suppliers typically recommend storage at refrigerated temperatures (0-8 °C) to minimize thermal degradation[2].

Moisture (Hydrolytic Stability)

The presence of moisture introduces the risk of hydrolysis. The Boc protecting groups are generally stable to basic hydrolysis but are labile under acidic conditions[7][8][9]. The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl carbocation[7][8]. While the solid compound may be relatively stable, exposure to humid environments or storage in non-anhydrous solvents can facilitate slow hydrolysis, particularly if acidic impurities are present. The pyrazole ring itself can also be influenced by water, which can facilitate tautomeric interconversion in N-unsubstituted pyrazoles[10].

Light (Photostability)

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions in susceptible molecules. While some pyrazole derivatives have been shown to possess good photostability, others can undergo photochemical transformations[11][12][13]. To mitigate the risk of photodegradation, it is prudent to store N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ protected from light, for instance, in amber vials or by wrapping the container in aluminum foil[10].

pH

The pH of the microenvironment can significantly impact the stability of the Boc protecting groups. As mentioned, acidic conditions will readily cleave the Boc groups[7][8][9]. While generally stable to base, some N-Boc protected compounds, particularly those with electron-withdrawing groups, can be susceptible to base-mediated deprotection[14]. Therefore, avoiding contact with acidic or strongly basic substances is crucial for maintaining the integrity of the molecule.

Oxidation

Oxidative degradation is another potential pathway for instability. The pyrazole ring and other parts of the molecule may be susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts. A change in the physical appearance of the material, such as a brown discoloration, can be an indicator of oxidation[10]. Storing the compound under an inert atmosphere, such as argon or nitrogen, can effectively prevent oxidative degradation[10].

Recommended Storage Protocols

Based on the principles outlined above, the following storage protocols are recommended to ensure the long-term stability and purity of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂.

Short-Term Storage (Up to 1 month)

For routine laboratory use, where the compound will be accessed frequently, the following conditions are recommended:

  • Temperature: 2-8 °C (refrigerated).

  • Atmosphere: Store in a well-sealed container to minimize exposure to atmospheric moisture and oxygen.

  • Light: Keep in an amber vial or a container wrapped in aluminum foil to protect from light.

  • Environment: Store in a desiccator to maintain a low-humidity environment.

Long-Term Storage (Greater than 1 month)

For archival purposes or when the compound will not be used for an extended period, more stringent conditions are advised:

  • Temperature: -20 °C or lower (frozen).

  • Atmosphere: For optimal stability, after dispensing, the container should be flushed with an inert gas (argon or nitrogen) before sealing to create an inert atmosphere.

  • Light: Store in an amber, tightly sealed container, placed inside a secondary light-blocking container.

  • Environment: Store in a moisture-controlled environment, such as a freezer with a desiccant pack.

Table 1: Summary of Recommended Storage Conditions

Storage DurationTemperatureAtmosphereLight ProtectionHumidity Control
Short-Term (< 1 month) 2-8 °CTightly sealed containerAmber vial or foil wrapDesiccator
Long-Term (> 1 month) ≤ -20 °CInert gas (Ar or N₂)Amber vial in secondary containerDesiccator in freezer

Stability Testing and Quality Control

A robust stability testing program is essential to validate the storage protocols and to determine the re-test date for a given batch of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂. The following sections outline a comprehensive approach to stability assessment, incorporating forced degradation studies and a long-term stability protocol in line with ICH guidelines[10][15].

Proposed Degradation Pathways

DegradationPathways Parent N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ MonoBoc Mono-Boc-guanylpyrazole-¹³C,¹⁵N₂ Parent->MonoBoc Acidic Hydrolysis / Thermal Stress Pyrazole Pyrazole Parent->Pyrazole Hydrolysis of Guanidine Boc_Related tert-Butanol, Isobutylene, CO₂ Parent->Boc_Related Boc Group Cleavage Oxidized Oxidized Pyrazole Derivatives Parent->Oxidized Oxidation Unprotected 1-Guanylpyrazole-¹³C,¹⁵N₂ MonoBoc->Unprotected Further Degradation

Caption: Proposed degradation pathways for N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂.

The primary degradation is expected to be the sequential loss of the Boc protecting groups, either through acid-catalyzed hydrolysis or thermal decomposition. This would result in the formation of the mono-Boc intermediate and subsequently the fully deprotected 1-guanylpyrazole. Hydrolysis of the C-N bond between the pyrazole and the guanidine group could lead to the formation of pyrazole. Oxidation of the pyrazole ring is also a plausible degradation route.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method. The goal is to intentionally degrade the compound to an extent of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products[7].

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours[10].

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours[10].

    • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours[10].

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours[10].

    • Photodegradation: Expose the sample solution to light according to ICH Q1B guidelines[10].

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see section 4.4.1) and compare the chromatograms to that of an unstressed control sample.

Caption: Workflow for forced degradation studies.

Long-Term Stability Study Protocol

A long-term stability study is necessary to establish a re-test date for the compound under the recommended storage conditions.

Experimental Protocol for Long-Term Stability:

  • Batch Selection: Use a minimum of three representative batches of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂.

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., -20 °C ± 5 °C and 2-8 °C ± 2 °C) in the intended packaging.

  • Testing Frequency: Test the samples at regular intervals. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months[5][16].

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity and presence of degradation products (using a validated stability-indicating HPLC method)

    • Identity (e.g., by FT-IR or Mass Spectrometry)

Table 2: Example Long-Term Stability Study Plan

Time Point (Months)TestAcceptance Criteria
0, 3, 6, 9, 12, 18, 24, 36AppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
Individual Impurity (HPLC)≤ 0.5%
Total Impurities (HPLC)≤ 2.0%
Identity (FT-IR)Conforms to reference spectrum
Analytical Methodologies for Stability Assessment

A combination of analytical techniques is required for a comprehensive assessment of the stability of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂.

A stability-indicating HPLC method is the cornerstone of any stability study, as it can separate and quantify the parent compound and its degradation products[17][18][19][20].

Recommended Starting HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point[10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products and for confirming the identity of the parent compound[21].

  • ¹H NMR: Can be used to monitor the disappearance of the signals corresponding to the Boc groups (a singlet at ~1.5 ppm) and the appearance of new signals from degradation products.

  • ¹³C NMR: The isotopic labeling at specific carbon and nitrogen atoms will result in characteristic signals and couplings in the ¹³C and ¹⁵N NMR spectra, which can be used to track the fate of these atoms in any degradation products.

  • 2D NMR (COSY, HSQC, HMBC): These techniques can be employed to determine the full structure of any significant degradation products that are isolated.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and characterizing degradation products[][23]. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of degradation products.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability and proper storage of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ are critical for its effective use in research and development. By understanding the factors that can lead to its degradation and by implementing the robust storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and reliability of this important isotopically labeled reagent. A proactive approach to stability, including the implementation of a comprehensive stability testing program, will ultimately lead to more reproducible and reliable scientific outcomes.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). PMC. Retrieved March 21, 2026, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022, May 27). Beilstein Journals. Retrieved March 21, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved March 21, 2026, from [Link]

  • Bases. (2026, March 13). Wordpress. Retrieved March 21, 2026, from [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Thermal Methods. (2026, March 14). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 21, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved March 21, 2026, from [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022, May 27). PMC. Retrieved March 21, 2026, from [Link]

  • Photophysical Properties of New Pyrazolone Based Azo- Compounds. ResearchGate. Retrieved March 21, 2026, from [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... ResearchGate. Retrieved March 21, 2026, from [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020, June 23). UKnowledge. Retrieved March 21, 2026, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). Retrieved March 21, 2026, from [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. (2026, February 6). ResearchGate. Retrieved March 21, 2026, from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Retrieved March 21, 2026, from [Link]

  • Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. (2010, April 18). PubMed. Retrieved March 21, 2026, from [Link]

  • The long-term stability of reconstituted exametazime: a clinical and laboratory evaluation. Retrieved March 21, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International. Retrieved March 21, 2026, from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved March 21, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 21, 2026, from [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Retrieved March 21, 2026, from [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved March 21, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved March 21, 2026, from [Link]

  • PubChem. N,N-Bis-Boc-1-Guanylpyrazole. Retrieved March 21, 2026, from [Link]

  • Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. (2024, November 15). PubMed. Retrieved March 21, 2026, from [Link]

  • (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 21, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 21, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved March 21, 2026, from [Link]

Sources

Precision Isotopic Labeling with N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2: A Technical Guide for Structural Biology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable isotope labeling is a fundamental technique in modern structural biology, quantitative proteomics, and drug metabolism (DMPK) studies. Among the various functional groups targeted for labeling, the guanidino group—ubiquitous in arginine residues and numerous small-molecule therapeutics—plays a critical role in target binding via robust hydrogen bonding and electrostatic interactions. Introducing a stable isotope label into a guanidino group without altering the molecule's pharmacological profile requires a highly efficient, selective, and mild reagent.

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (CAS: 1346606-42-5) has emerged as a premier guanylating agent[1]. It enables the precise installation of a +3 Da isotopic signature (one 13C, two 15N) onto primary amines, transforming them into labeled guanidines while maintaining strict stereochemical and structural fidelity[].

Mechanistic Causality: The Superiority of the Pyrazole Leaving Group

Historically, the guanylation of amines relied on reagents such as S-methylisothiourea or cyanamide. These older methods often required harsh conditions, heavy metal promoters (e.g., HgCl2), and suffered from poor yields or over-guanylation. The development of 1H-pyrazole-1-carboxamidine derivatives revolutionized this synthetic pathway[3].

  • Thermodynamic Driving Force: The pyrazole ring is an exceptionally stable leaving group. Upon nucleophilic attack by a primary amine at the central amidine carbon, the stable pyrazole anion is displaced. This favorable thermodynamic exit drives the reaction to completion under mild, room-temperature conditions[4].

  • Boc-Protection Causality: The two tert-butyloxycarbonyl (Boc) groups serve a dual mechanistic purpose. First, they sterically and electronically deactivate the newly formed guanidine, preventing multiple guanylations on the same amine. Second, they significantly increase the reagent's solubility in organic solvents (e.g., DCM, DMF, CHCl3), allowing for homogeneous reaction conditions[4].

  • Isotopic Fidelity: The 13C and 15N2 isotopes are embedded directly in the carboxamidine core. This creates a highly localized, non-exchangeable +3 Da mass shift for mass spectrometry (MS) and provides active nuclei for multi-dimensional NMR[].

Experimental Methodology: Self-Validating Guanylation Protocol

To ensure reproducible and high-yield results, the following protocol details the conversion of a primary amine (e.g., a lysine side chain or an aliphatic amine drug precursor) to a 13C,15N2-labeled guanidine. This protocol is designed as a self-validating system, incorporating in-process analytical checks.

Step 1: Preparation of the Reaction Mixture
  • Solvation: Dissolve the primary amine substrate (1.0 equivalent) in an anhydrous, aprotic solvent such as Chloroform (CHCl3) or Dimethylformamide (DMF) to a concentration of 0.1 M. Causality: This concentration balances intermolecular collision rates for bimolecular nucleophilic substitution while preventing solvent-induced dilution of the reaction rate.

  • Basification: Add a mild organic base, typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 to 2.0 equivalents). Causality: The base neutralizes any hydrochloride salts and ensures the amine remains in its free-base, highly nucleophilic form[4].

Step 2: Reagent Addition and Coupling
  • Activation: Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.0 to 1.1 equivalents) to the stirring solution at room temperature[4].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The displacement of pyrazole typically drives the reaction to completion within 4 to 12 hours.

  • Quench and Partition: Quench the reaction with water. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4. Causality: The water quench hydrolyzes any unreacted reagent, while the aqueous wash partitions the water-soluble pyrazole byproduct away from the highly lipophilic Boc-protected intermediate.

Step 3: Deprotection (Cleavage)
  • Acidic Cleavage: Dissolve the purified intermediate in a solution of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (typically 1:1 v/v).

  • Maturation: Stir at room temperature for 1-2 hours to quantitatively cleave the Boc groups. Validation: LC-MS should show a complete shift to the M-200 mass (loss of two Boc groups).

  • Isolation: Evaporate the solvent under reduced pressure to yield the final 13C,15N2-labeled guanidinium trifluoroacetate salt.

GuanylationWorkflow Amine Primary Amine Substrate (1.0 eq) Coupling Nucleophilic Substitution (Solvent: DMF/CHCl3, RT, 4-12h) Amine->Coupling Reagent N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 eq) Reagent->Coupling Base DIPEA / TEA Base (1.2 - 2.0 eq) Base->Coupling Intermediate Boc-Protected 13C,15N2-Guanidine (Intermediate) Coupling->Intermediate - Pyrazole Cleavage TFA/DCM Cleavage (RT, 1-2h) Intermediate->Cleavage Product 13C,15N2-Labeled Guanidinium Salt (+3 Da Mass Shift) Cleavage->Product - CO2, - Isobutylene

Workflow for isotopic guanylation of primary amines using N,N'-Bis-Boc-1-guanylpyrazole.

Analytical Advantages and Data Interpretation

The strategic incorporation of the 13C,15N2 label provides profound advantages in both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (Quantitative Proteomics & DMPK)

In drug metabolism and pharmacokinetics (DMPK), the +3 Da mass shift acts as a distinct isotopic signature. When a 1:1 mixture of labeled and unlabeled drug is administered in vivo, every metabolite retaining the intact guanidino group will appear as a characteristic doublet separated by exactly 3.003 Da in the mass spectrum. This enables the rapid identification of metabolic cleavage sites and prevents false positives originating from endogenous background noise[].

NMR Spectroscopy (Structural Biology)

In traditional NOE-based NMR, spectral congestion limits the size of proteins that can be analyzed. The 13C-15N co-labeling transforms the guanidino plane into a "self-referential coordinate system"[]. The 1J(13C,15N) scalar coupling (typically ~15-20 Hz) provides an internal metric for analyzing side-chain dynamics, hydrogen bonding networks, and salt-bridge formation in solution[].

Table 1: Quantitative Analytical Parameters of Isotopic Guanylation
ParameterUnlabeled Guanidine13C,15N2-Labeled GuanidineAnalytical Advantage
Monoisotopic Mass Base Mass (M)M + 3.003 DaClear resolution from natural isotopic envelope (M+1, M+2) in MS.
Nitrogen NMR 14N (Quadrupolar, broad)15N (Spin 1/2, sharp)Enables 1H-15N HSQC for tracking side-chain dynamics.
Carbon NMR 12C (NMR silent)13C (Spin 1/2)Allows direct observation of the guanidino carbon (~157 ppm).
Scalar Coupling N/A 1J(13C,15N) ≈ 15 HzDirect measurement of bond lengths and proton shuttling[].

Applications in Advanced Drug Development

The utility of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 extends far beyond basic peptide synthesis:

  • PET Radiotracer Precursors: Guanylating agents are routinely used to synthesize precursors for clinical radiotracers, such as meta-[18F]fluorobenzylguanidine (MFBG). Isotopic labeling of these precursors aids in rigorous structural validation and metabolic tracking before the final radiolabeling step[4].

  • Targeted Protein Degraders (PROTACs): In the development of bifunctional degraders, tracking cellular permeability and degradation kinetics is paramount. Stable isotope labeling of guanidine-containing ligands allows for absolute quantification via LC-MS/MS without relying on bulky fluorescent tags that might artificially alter membrane permeability[5].

AnalyticalLogic Drug Drug Candidate (1:1 Unlabeled : 13C,15N2-Labeled) Metabolism In Vivo Metabolism (Hepatic Microsomes) Drug->Metabolism LCMS LC-MS/MS Analysis Metabolism->LCMS MetaboliteA Metabolite A (Retains Guanidine) Shows +3 Da Doublet LCMS->MetaboliteA Isotope Pattern Match MetaboliteB Metabolite B (Guanidine Cleaved) No Doublet Observed LCMS->MetaboliteB Isotope Pattern Loss

Logical workflow for metabolite tracing using 13C,15N2 isotopic signatures in DMPK.

Conclusion

The synthesis and analytical tracking of guanidine-containing compounds demand reagents that offer both chemical efficiency and spectroscopic clarity. N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 fulfills these criteria by combining the thermodynamic favorability of a pyrazole leaving group with the robust protection of Boc chemistry, all while delivering a precise +3 Da isotopic payload. For researchers navigating the complexities of structural biology and pharmacokinetics, this reagent is an indispensable tool for transforming ambiguous analytical data into self-validating structural insights.

References

  • Source: bocsci.
  • Source: pharmaffiliates.
  • Source: nih.
  • Source: justia.
  • Title: Poly( N-vinylguanidine)

Sources

Harnessing the Power of Isotopically Labeled Guanidinylating Agents: A Guide to N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ in the Synthesis of Advanced Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a cornerstone of medicinal chemistry, imparting unique physicochemical properties crucial for molecular recognition and biological activity.[1][2] However, its synthesis has historically been challenging. This guide provides an in-depth exploration of N,N'-Bis-Boc-1-guanylpyrazole, a superior reagent that facilitates mild and efficient guanidinylation of primary and secondary amines.[3] We focus specifically on the isotopically labeled variant, N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂, a powerful tool for modern drug discovery. The incorporation of stable isotopes is indispensable for elucidating metabolic pathways, quantifying exposure in ADME studies, and serving as internal standards in mass spectrometry.[][5][6] This whitepaper details the strategic rationale, provides field-tested protocols, and offers expert insights into the application of this reagent, empowering researchers to accelerate the development of novel therapeutics.

The Guanidinium Cation: A Privileged Motif in Drug Design

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. In biological systems (pH ~7.4), it is protonated to form the guanidinium cation, a feature that defines its profound impact on molecular function.

Key Physicochemical Properties:

  • High Basicity: With a pKa of the conjugate acid around 12.5-13.5, the guanidinium group is one of the strongest organic bases, ensuring it remains protonated and positively charged under physiological conditions.[1][7]

  • Resonance Stabilization: The positive charge of the guanidinium cation is delocalized across all three nitrogen atoms through resonance, resulting in a highly stable, planar "Y" shaped structure.[2]

  • Hydrogen Bonding Capability: The planar geometry and multiple N-H donors allow the guanidinium cation to act as a potent bidentate hydrogen bond donor, forming robust, charge-assisted hydrogen bonds with anionic groups like carboxylates (e.g., in Aspartate/Glutamate residues) and phosphates (e.g., in DNA/RNA and phosphorylated proteins).[7]

This unique combination of properties makes the guanidinium group a frequent feature in pharmacologically active molecules, from the essential amino acid Arginine to complex natural products and synthetic drugs.[8] Its introduction into a drug scaffold can enhance solubility, facilitate electrostatic interactions with a biological target, and anchor a ligand in a receptor's binding pocket.[1]

N,N'-Bis-Boc-1-guanylpyrazole: A Paradigm Shift in Guanidinylation Chemistry

Traditional methods for synthesizing guanidines often require harsh conditions, toxic reagents (e.g., cyanamide), or reagents with limited reactivity, leading to low yields and difficult purifications.[2][3] N,N'-Bis-Boc-1-guanylpyrazole (CAS 152120-54-2) emerged as a highly effective solution to these challenges.[7][9]

Causality Behind its Efficacy:

  • High Electrophilicity: The pyrazole ring acts as an excellent leaving group, rendering the central carbon of the reagent highly electrophilic and susceptible to nucleophilic attack by an amine.

  • Mild Reaction Conditions: Guanidinylation with this reagent proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in the substrate.[3]

  • Clean and High-Yielding: The reaction is typically clean, with pyrazole as the primary byproduct, which is easily removed during workup. This leads to moderate to high isolated yields of the desired product.[3]

  • In-Situ Protection: The reagent installs a di-Boc-protected guanidine group. The tert-butoxycarbonyl (Boc) groups are acid-labile protecting groups that temper the extreme basicity of the guanidine moiety, rendering the intermediate soluble in common organic solvents and amenable to standard purification techniques like silica gel chromatography.[9][10]

General Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The substrate amine attacks the electrophilic carbon of the guanylating reagent. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the stable pyrazole anion, which is subsequently protonated, driving the reaction to completion.

Reaction_Mechanism Diagram 1: General Mechanism of Guanidinylation cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Bis-Boc-1-guanylpyrazole (Electrophile) Reagent->Intermediate Product N,N'-Bis-Boc-Protected Guanidine Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct

Caption: Diagram 1: General Mechanism of Guanidinylation.

The Strategic Value of ¹³C and ¹⁵N Labeling

Isotopically labeled compounds are critical tools in drug discovery and development, providing a way to "tag and trace" molecules without altering their fundamental chemical properties.[5] The use of stable (non-radioactive) isotopes like ¹³C and ¹⁵N is particularly advantageous for long-term studies and detailed analytical applications.[]

Why use N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂?

By using a reagent with a ¹³C-labeled central carbon and two ¹⁵N-labeled nitrogens, the core of the newly formed guanidine group is tagged. This offers several key advantages:

  • Metabolic Fate Studies (ADME): Labeled compounds allow for unambiguous tracking of a drug and its metabolites in complex biological matrices (plasma, urine, tissues) using mass spectrometry.[5]

  • Quantitative Analysis: The labeled compound can serve as a perfect internal standard for mass spectrometry-based quantification of the non-labeled drug, as it co-elutes during chromatography but is distinguishable by its mass.[6]

  • Mechanistic Elucidation: Isotope tracing can reveal the mechanisms of enzymatic reactions or chemical degradation pathways.[11]

  • NMR Spectroscopy: The presence of ¹³C and ¹⁵N labels enables advanced NMR experiments to probe the structure and dynamics of the molecule and its interactions with biological targets.[12]

Applications Diagram 2: Applications of Labeled Guanidine Derivatives cluster_discovery Drug Discovery cluster_development Drug Development center Synthesized ¹³C,¹⁵N₂-Guanidine Derivative NMR NMR Structural Studies (Protein-Ligand Interaction) center->NMR Mechanism Mechanistic Studies (Enzyme Pathways) center->Mechanism ADME ADME Studies (Metabolite ID) center->ADME PK Pharmacokinetics (PK) (Internal Standard for MS) center->PK

Caption: Diagram 2: Applications of Labeled Guanidine Derivatives.

A Self-Validating Protocol for Amine Guanidinylation

This section provides a robust, step-by-step methodology for the synthesis of a di-Boc-protected guanidine derivative from a primary amine using N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂. The causality behind each step is explained to ensure reproducibility and success.

Experimental Workflow Overview

Workflow Diagram 3: Experimental Synthesis Workflow React 1. Combine Amine Substrate & Labeled Guanylating Reagent in Anhydrous Solvent (THF) Stir 2. Stir at Room Temperature (5-24h) Monitor by TLC/LC-MS React->Stir Workup 3. Aqueous Workup (Solvent Evaporation & Extraction) Stir->Workup Purify 4. Silica Gel Chromatography (Purification of Boc-Guanidine) Workup->Purify Deprotect 5. Boc Deprotection (TFA in DCM) Purify->Deprotect Final 6. Final Product Isolation (Evaporation +/- Salt Formation) Deprotect->Final

Caption: Diagram 3: Experimental Synthesis Workflow.

Detailed Step-by-Step Methodology

Objective: To synthesize N-benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine-¹³C,¹⁵N₂ from benzylamine.

Materials:

  • Benzylamine (1.0 mmol, 1.0 equiv)

  • N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol: Part A - Guanidinylation

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (e.g., benzylamine, 1.0 mmol).

    • Scientist's Insight: Ensuring anhydrous conditions is key. While the reaction is not extremely water-sensitive, excess water can potentially hydrolyze the reagent over extended reaction times.

  • Reagent Addition: Dissolve N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ (1.1 mmol) in anhydrous THF (5 mL) and add it to the flask containing the amine.

    • Scientist's Insight: A slight excess (1.1-1.2 equivalents) of the guanylating reagent is used to ensure the complete consumption of the limiting amine substrate, which can simplify purification. THF is an excellent solvent choice due to its ability to dissolve a wide range of organic substrates and its inertness under these conditions. Acetonitrile (MeCN) is also a suitable alternative.[3]

  • Reaction Monitoring: Stir the resulting solution at room temperature for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Insight: The reaction is generally complete within 24 hours for most primary amines. Sterically hindered amines may require longer reaction times or gentle heating. Monitoring allows for determination of the reaction endpoint, preventing unnecessary degradation or side reactions.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Scientist's Insight: The aqueous wash removes the pyrazole byproduct and any other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 30% EtOAc).

    • Scientist's Insight: The di-Boc protected guanidine is significantly less polar than the final product, making silica gel chromatography an effective purification method. The labeled product will have identical chromatographic behavior to its unlabeled counterpart.

Protocol: Part B - Deprotection

  • Acidolysis: Dissolve the purified, Boc-protected guanidine (1.0 mmol) in dichloromethane (DCM, 5 mL). Add trifluoroacetic acid (TFA, 10-20 equiv) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The final product is typically obtained as a TFA salt. If the free base is required, further workup involving neutralization may be necessary.

Data Summary and Characterization

The success of the synthesis is validated through rigorous characterization, with a particular focus on confirming isotopic incorporation.

Table 1: Representative Reaction Outcomes

Amine Substrate Solvent Time (h) Typical Yield (%) Reference
4-Bromophenethylamine THF 24 72
Propylamine MeCN 18 85 [3]
Piperidine MeCN 18 92 [3]

| Glycine methyl ester | MeCN | 18 | 78 |[3] |

Characterization of the Labeled Product:

  • Mass Spectrometry (MS): The most direct confirmation of labeling. The molecular ion peak of the ¹³C,¹⁵N₂-labeled product will be 3 mass units (Da) higher than the corresponding unlabeled compound (1 Da for ¹³C and 2 Da for two ¹⁵N atoms).

  • ¹³C NMR Spectroscopy: The signal for the central guanidinyl carbon will be observable and may show coupling to the attached ¹⁵N nuclei.

  • ¹⁵N NMR Spectroscopy: This technique will directly show signals corresponding to the labeled nitrogen atoms, confirming their incorporation.[11]

Troubleshooting and Expert Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Sterically hindered amine.2. Insufficient reaction time.3. Deactivated amine (e.g., aniline).1. Increase reaction time.2. Gently heat the reaction (e.g., to 40-50 °C).3. For poorly nucleophilic anilines, consider a more reactive guanidinylating agent like N,N'-di-Boc-N"-triflylguanidine.[13][14]
Low Yield 1. Impure starting materials.2. Product loss during work-up or purification.3. Side reactions.1. Ensure amine substrate is pure and solvent is anhydrous.2. Minimize transfers and use care during extraction and chromatography.3. Maintain room temperature unless necessary to avoid potential side reactions.
Difficult Purification 1. Product has similar polarity to a starting material or byproduct.1. Adjust the solvent system for chromatography; a different solvent system (e.g., DCM/Methanol) may provide better separation.2. Ensure the pyrazole byproduct is fully removed during the aqueous wash.

Conclusion

N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ stands as a premier reagent for the synthesis of isotopically labeled guanidine derivatives. It combines the operational simplicity and mildness of the guanylpyrazole method with the profound analytical power of stable isotope labeling.[3][] For researchers in drug discovery and development, this reagent provides a reliable and efficient pathway to create the sophisticated molecular tools required to probe biological systems, quantify metabolic processes, and ultimately design safer and more effective medicines. Its use represents a commitment to scientific rigor and technological advancement in the pursuit of novel therapeutics.

References

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582.
  • Sheil, M. M., & Sparr, E. (2003). Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism. Journal of the American Chemical Society, 125(46), 14063-14072. [Link]

  • Pinto, R. M., et al. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its. RSC Advances, 14(11), 7686-7699. [Link]

  • Severino, B., et al. (2004). Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Synthesis, 2004(18), 3011-3016. [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. [Link]

  • Goodman, M., & Feichtinger, K. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]

  • Collins, C. J., et al. (2003). Isotopically labeled crosslinking reagents: resolution of mass degeneracy in the identification of crosslinked peptides. Bioorganic & Medicinal Chemistry Letters, 13(22), 4023-4026. [Link]

  • Pathmasiri, W., & Gaffney, B. L. (2005). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Current Protocols in Nucleic Acid Chemistry, 21(1), 1.6.1-1.6.25. [Link]

  • Kumar, A., et al. (2013). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry, 29(2), 701-704. [Link]

  • Elmore, C. S. (2014). The Use of Isotopically Labeled Compounds in Drug Discovery. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 497-564.
  • Caldarelli, M., & Habermann, J. (2001). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Organic Syntheses, 78, 167. [Link]

  • Raji, M. (2024, June 26). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-1H-pyrazole-1-carboxamidine: A Foundational Building Block for Organic Synthesis. [Link]

  • Štrbac, P., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents. U.S.
  • Baker, T. J., et al. (2009). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (31), 1423. [Link]

  • Al-Hourani, B. J., et al. (2025). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 30(4), 1-20. [Link]

  • Lee, S., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 7(40), 36005-36014. [Link]

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8769. [Link]

  • Di Carluccio, A. R., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 11, 1243105. [Link]

Sources

Advanced Safety, Handling, and Application Protocols for N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug development and structural biology, stable isotope labeling is a non-negotiable requirement for accurate mass spectrometry tracking, minimizing matrix effects, and elucidating metabolic pathways. N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (CAS: 1346606-42-5)[1] is a highly specialized, electrophilic guanylating agent. By transferring a 13C and 15N2 labeled amidine core to primary or secondary amines, it generates isotopically labeled guanidines with a precise +3 Da mass shift.

As a Senior Application Scientist, I frequently observe that the primary failure modes in handling this reagent stem from a misunderstanding of its physicochemical stability and the mechanistic role of its protecting groups. This guide establishes a self-validating framework for the safe handling, storage, and experimental application of this critical reagent.

Mechanistic Profiling and Physicochemical Properties

The molecular architecture of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is engineered for controlled reactivity. The dual tert-butoxycarbonyl (Boc) groups provide steric hindrance, preventing self-condensation and unwanted side reactions. The pyrazole moiety serves as an exceptional leaving group; its departure is thermodynamically driven by the restoration of aromaticity.

Because isotopic substitution alters only the nuclear mass and not the electronic structure, the physicochemical and safety profiles of the labeled compound are identical to its unlabeled counterpart (CAS: 152120-54-2)[2].

Table 1: Physicochemical & Isotopic Properties
ParameterValueCausality / Significance
Chemical Name N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2Stable isotope-labeled guanylating agent.
CAS Number 1346606-42-5 (Labeled)[1]Unique identifier for the 13C,15N2 variant.
Molecular Weight ~313.35 g/mol +3 Da mass shift critical for LC-MS/MS DMPK tracking.
Melting Point 86–90 °C[2]Indicates thermal stability limits; necessitates cool storage.
Solubility Profile Soluble in THF, CHCl3, MeOH[2]Dictates solvent choice; requires anhydrous organic conditions.

Hazard Identification and Causality-Driven Handling

Standard safety data sheets list precautions, but understanding the causality behind these hazards ensures rigorous compliance. The compound is classified as a Combustible Solid (Storage Class 11)[3]. The high organic mass imparted by the dual Boc groups makes the aerosolized dust combustible under high-energy ignition.

Furthermore, the pyrazole moiety—while an excellent leaving group in synthesis—acts as a mild nucleophile scavenger in biological tissues. If exposed to mucosal membranes, it reacts with tissue proteins, directly causing the observed Category 2 Skin and Eye Irritation[3].

Table 2: Hazard Classifications & Mitigation Strategy
Hazard CodeDescriptionMechanistic CauseRequired PPE & Mitigation
H315 / H319 Skin & Eye Irritation (Cat 2)[3]Pyrazole ring reacts with mucosal proteins.Nitrile gloves, tight-fitting safety goggles.
H335 STOT SE 3 (Respiratory)[3]Fine crystalline powder readily aerosolizes.US N95 dust mask, handle strictly in a fume hood[3].
Storage 0–8 °C, Sealed & Dry[2]Ambient moisture drives premature hydrolysis.Store in a desiccator within a monitored refrigerator.

Experimental Methodology: Isotope-Labeled Guanylation

To achieve high-yield guanylation, the reaction must leverage the thermodynamic stability of the departing pyrazole ring while strictly excluding water. We utilize anhydrous Tetrahydrofuran (THF) as the solvent. The causality here is twofold: THF efficiently solvates both the highly lipophilic Bis-Boc reagent and polar amine substrates, while its anhydrous nature prevents the nucleophilic attack of water on the amidine carbon, which would yield a stable, unreactive urea byproduct.

Self-Validating Protocol: Guanylation of Amines

Step 1: Reagent Solvation & Stoichiometry

  • Action: Weigh 1.0 mmol of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 and 1.1 mmol of the target primary or secondary amine[4].

  • Causality: A 10% molar excess of the amine ensures complete consumption of the expensive isotope-labeled reagent.

  • Action: Dissolve the mixture in 0.4 mL of anhydrous THF under an inert argon atmosphere[4].

Step 2: Nucleophilic Addition (Guanylation)

  • Action: Stir the mixture at room temperature (20–25 °C) for 5 to 22 hours[4].

  • Validation Checkpoint 1: At t=5 h , perform Thin-Layer Chromatography (TLC) using 30% EtOAc in Hexane. The reaction is self-validating when the UV-active reagent spot ( Rf​≈0.6 ) disappears, replaced by the Boc-protected guanidine intermediate. If the reagent persists past 22 hours, the amine may be sterically hindered, requiring gentle heating (40 °C).

Step 3: Chromatographic Isolation

  • Action: Dilute the crude mixture with hexane and apply directly to a short silica gel column (15 g silica per mmol)[4]. Elute with a stepwise gradient of 0% to 30% Ethyl Acetate in Hexane[4].

  • Causality: The stepwise gradient exploits the extreme lipophilicity of the Boc groups, allowing the protected intermediate to elute cleanly before the highly polar cleaved pyrazole byproduct.

Step 4: Boc Deprotection

  • Action: Treat the isolated intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature.

  • Validation Checkpoint 2: The reaction will visually effervesce as isobutylene and CO2​ gases are released. The cessation of gas evolution serves as a macroscopic indicator of reaction completion.

Workflow Visualization

Workflow Start Weighing & PPE Setup (Fume Hood, N95, Gloves) Prep Prepare Reagents 1.0 eq Reagent + 1.1 eq Amine Start->Prep Inert atmosphere Solvation Solvation Dissolve in Anhydrous THF Prep->Solvation Reaction Guanylation Reaction Stir at RT for 5-22 hours Solvation->Reaction Moisture-free Purification Silica Gel Chromatography (Hexane/EtOAc Gradient) Reaction->Purification Monitor via TLC Deprotection Boc Cleavage TFA/DCM (1:1), RT, 2h Purification->Deprotection Isolate intermediate Validation LC-MS/MS Validation Confirm +3 Da Mass Shift Deprotection->Validation Lyophilize product

Experimental workflow for amine guanylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Analytical Validation of Isotopic Fidelity

To ensure the integrity of the final labeled compound for downstream DMPK studies, the following analytical validations must be met:

  • High-Resolution Mass Spectrometry (HRMS): The final deprotected guanidine must exhibit a precise +3.00 Da mass shift relative to an unlabeled standard. The absence of +1 or +2 Da isotopic scrambling confirms the stability of the 13C and 15N2 labels during the TFA cleavage step.

  • Nuclear Magnetic Resonance (NMR): 13C-NMR must show a dramatically enhanced singlet corresponding to the central guanidine carbon (typically around δ 157 ppm), validating the successful transfer of the 13C isotope from the reagent to the substrate.

Sources

A Technical Guide to the Applications of N,N'-Bis-Boc-1-guanylpyrazole in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The guanidinium group is a cornerstone functional group in medicinal chemistry and chemical biology. Its persistent protonated state under physiological conditions allows it to engage in strong electrostatic and hydrogen-bonding interactions, often with carboxylate or phosphate residues in biological targets.[1][2] This has made it a critical pharmacophore in a vast array of biologically active molecules, including agents with antihypertensive, anti-inflammatory, and antiviral properties.[2][3]

The effective incorporation of this highly basic moiety into complex molecules, however, presents a significant synthetic challenge. Direct guanylation methods often suffer from harsh reaction conditions and a lack of selectivity. This has led to the development of protected guanylating agents, among which N,N'-Bis-Boc-1-guanylpyrazole has emerged as a preeminent reagent.[4][5] This versatile compound provides a mild, efficient, and highly selective method for introducing the guanidino group, making it an indispensable tool for researchers in drug development and organic synthesis.[1][4]

This guide provides an in-depth exploration of the core applications of N,N'-Bis-Boc-1-guanylpyrazole, detailing the causality behind its reactivity, providing field-proven experimental protocols, and situating its utility within the broader context of complex molecule synthesis.

Property Value Reference
Synonyms N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, Pyrazole(Boc)2[4][6][7]
CAS Number 152120-54-2[4][8]
Molecular Formula C14H22N4O4[4][6][8]
Molecular Weight 310.35 g/mol [8][9]
Appearance White to off-white crystalline powder[4][10]
Melting Point 86-90 °C[10][11]
Solubility Soluble in methanol and chloroform; slightly soluble in water[10][11]
Storage Store at 0-8 °C in a dry environment[4]

The Chemistry of Electrophilic Guanidinylation

The efficacy of N,N'-Bis-Boc-1-guanylpyrazole stems from its finely tuned electronic and structural properties. The central carbon atom is rendered highly electrophilic by the two electron-withdrawing N-Boc groups. This electronic pull is critical for facilitating the initial nucleophilic attack by an amine.

The choice of pyrazole as the leaving group is a key design element. Pyrazole is a stable aromatic heterocycle with a pKa of approximately 2.5 for its conjugate acid, making it an excellent leaving group upon protonation.[12] The reaction proceeds via a straightforward nucleophilic substitution mechanism where the amine substrate attacks the electrophilic carbon, leading to a tetrahedral intermediate which then collapses, expelling the stable pyrazole anion.

The two tert-butoxycarbonyl (Boc) groups serve a dual purpose. Firstly, they significantly temper the extreme basicity of the guanidine nitrogen atoms, preventing unwanted side reactions and allowing the protected guanidine product to be handled and purified using standard techniques like silica gel chromatography.[5] Secondly, the Boc groups are orthogonal protecting groups that can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) at a later synthetic stage to unmask the guanidinium functionality.

Caption: General mechanism of amine guanylation.

Core Application: A Robust Protocol for the Synthesis of Protected Guanidines

The reaction of N,N'-Bis-Boc-1-guanylpyrazole with primary and secondary amines is the cornerstone of its utility. The protocol is prized for its simplicity, reliability, and mild conditions, typically proceeding smoothly at ambient temperature.[1][12]

Detailed Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the guanylation of a generic primary amine.

1. Reagents and Materials:

  • N,N'-Bis-Boc-1-guanylpyrazole (1.1 equivalents)

  • Amine substrate (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon atmosphere setup (recommended but not always essential)

  • TLC plates (e.g., silica gel 60 F254)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

2. Reaction Setup:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add N,N'-Bis-Boc-1-guanylpyrazole (1.1 mmol).

  • Dissolve the reagent in anhydrous THF (approximately 0.2-0.5 M concentration). Stir until fully dissolved.[13]

  • In a single portion, add the amine substrate (1.0 mmol) to the stirred solution.[1]

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature for 5-24 hours.[13] The reaction progress is a self-validating checkpoint. It can be conveniently monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a suitable eluent system (e.g., 10-30% Ethyl Acetate in Hexane).

  • Spot the reaction mixture against a spot of the starting amine. The disappearance of the starting amine and the appearance of a new, typically higher Rf product spot, indicates reaction progression.

4. Work-up and Purification:

  • Once the reaction is complete (as judged by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting residue can be directly purified by flash column chromatography on silica gel.[13]

  • Apply the crude residue to the column (either neat or dissolved in a minimum amount of dichloromethane).

  • Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10-30% ethyl acetate). The separation of the product from unreacted reagent and the pyrazole byproduct validates the purity.[13]

  • Combine the product-containing fractions and evaporate the solvent in vacuo to yield the pure, protected guanidine, often as a white solid or pale yellow oil.[13]

5. Final Validation:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][11]

Experimental Workflow Visualization

Experimental_Workflow A 1. Reaction Setup (Reagent + Amine in THF) B 2. Stir at Room Temp (5-24h) A->B C 3. Monitor by TLC (Check for amine consumption) B->C C->B Incomplete D 4. Concentrate (Rotary Evaporation) C->D Reaction Complete E 5. Purify (Silica Gel Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Caption: Standard workflow for amine guanylation.

Applications in Complex Synthesis and Drug Discovery

The true power of N,N'-Bis-Boc-1-guanylpyrazole is realized in its application toward the synthesis of complex, biologically relevant molecules.

Case Study: Natural Product Synthesis

The reagent has been instrumental in the total synthesis of marine alkaloids. A notable example is its use in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , a molecule with cytotoxic properties.[2][6][11] The mild conditions offered by the reagent were crucial for its successful application late in a complex synthetic route without disturbing sensitive stereocenters.

Case Study: Peptide and Peptidomimetic Modification

The introduction of guanidino groups into peptides can enhance cell penetration and receptor binding affinity. N,N'-Bis-Boc-1-guanylpyrazole and its triazole analogue have proven highly effective for the on-resin guanidinylation of peptide side chains (e.g., the lysine epsilon-amino group) and even sterically hindered N-terminal residues.[14] This allows for the rapid generation of peptide libraries with modified properties for structure-activity relationship (SAR) studies.[14]

General Drug Discovery

As a key building block, the reagent facilitates the synthesis of guanidine-containing compounds for a wide range of therapeutic targets.[4] This includes the development of novel anti-cancer and anti-inflammatory agents, where the guanidine moiety plays a pivotal role in target engagement.[4]

Comparative Overview of Guanylating Reagents

While highly effective, N,N'-Bis-Boc-1-guanylpyrazole is one of several reagents available. A senior scientist must understand the landscape to make informed synthetic choices.

ReagentActivating Agent RequiredKey AdvantagesKey Disadvantages
N,N'-Bis-Boc-1-guanylpyrazole NoneMild conditions, high yields, stable reagent.[1]Higher cost compared to thioureas.
N,N'-Bis-Boc-S-methylisothiourea HgCl₂, Mukaiyama's reagentReadily available starting materials.Requires stoichiometric heavy metal activators (toxic waste).[12]
N,N'-Bis-Boc-thiourea HgCl₂, TCT, DICDIInexpensive.[12]Requires activation, often with toxic or hazardous reagents.[3][12]
N,N'-Di-Boc-N"-triflylguanidine NoneHighly reactive, effective for hindered amines.[15][16]Can be less stable; triflyl group is a very strong leaving group.

This comparison underscores the value of N,N'-Bis-Boc-1-guanylpyrazole as a balanced choice, offering high reactivity and operational simplicity while avoiding the use of toxic heavy-metal activators.

Safety and Handling

As a laboratory reagent, proper handling is essential for ensuring safety.

  • Hazards: N,N'-Bis-Boc-1-guanylpyrazole is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[10][17]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][10]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration (0-8 °C) to ensure long-term stability.[2][4]

Conclusion

N,N'-Bis-Boc-1-guanylpyrazole stands as a robust and versatile tool in the modern synthetic chemist's arsenal. Its ability to deliver a protected guanidine group under mild and predictable conditions has streamlined the synthesis of countless complex molecules. For researchers and drug development professionals, mastery of its application is a key step toward the efficient and reliable construction of novel molecular entities with significant biological potential. Its favorable balance of reactivity, stability, and operational simplicity ensures its continued prominence in the field for years to come.

References

  • Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. (1998).
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. (2009).
  • N,N'--Di-Boc-1H-pyrazole-1-carboxamidine. Chem-Impex.
  • N,N'-Bis-boc-1-guanylpyrazole. CymitQuimica.
  • CAS 152120-54-2: N,N'-bis-boc-1-guanylpyrazole. CymitQuimica.
  • A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis. (1994).
  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. ChemicalBook. (2020).
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. (2004).
  • N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2. ChemicalBook. (2026).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. (2016).
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [No Source Provided].
  • N,N'bis-Boc-1-guanylpyrazole [Pyrazole(Boc)2]. Advanced ChemTech.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [No Source Provided].
  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Tokyo Chemical Industry.
  • N,N-Bis-Boc-1-Guanylpyrazole | C14H22N4O4 | CID 6107782. PubChem.
  • N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. MilliporeSigma.
  • N,N'-Bis-Boc-1-Guanylpyrazol. ChemBK. (2024).
  • Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3). NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry. (2021).
  • N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.
  • N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2. ChemicalBook.

Sources

Methodological & Application

Application Note: Protocol for Amine Guanylation with N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of primary and secondary amines into guanidines is a critical transformation in medicinal chemistry, peptide synthesis, and the development of activity-based probes. Historically, guanylation reagents like S-methylisothiourea derivatives suffered from sluggish kinetics and the release of toxic, foul-smelling methanethiol gas.

The development of N,N'-Bis-Boc-1-guanylpyrazole revolutionized this process. This reagent acts as a highly efficient electrophilic guanylating agent that operates under mild conditions, affording protected guanidines in excellent yields with short reaction times[1]. The inclusion of two tert-butyloxycarbonyl (Boc) groups serves a dual purpose: they protect the resulting guanidine from unwanted side reactions and strongly withdraw electron density from the guanyl carbon, drastically increasing its electrophilicity[2]. Furthermore, the pyrazole moiety acts as an exceptional leaving group, driving the nucleophilic addition-elimination reaction forward without generating noxious by-products[3].

The 13C, 15N2 isotopically labeled variant (CAS: 1346606-42-5) is specifically engineered for advanced analytical applications[4]. By incorporating a +3 Da mass shift directly into the guanidine pharmacophore, researchers can synthesize highly stable internal standards for quantitative LC-MS/MS, pharmacokinetic profiling, and multidimensional NMR studies.

Mechanism Amine Nucleophile (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Electrophile (13C,15N2-Reagent) Reagent->Intermediate Product Bis-Boc-Guanidine (+3 Da Mass Shift) Intermediate->Product Elimination LeavingGroup Leaving Group (Pyrazole) Intermediate->LeavingGroup

Figure 1: Nucleophilic addition-elimination mechanism of the guanylation reaction.

Reagent Properties & Reaction Parameters

To ensure a self-validating experimental system, it is crucial to understand the physicochemical boundaries of the reagents. The table below summarizes the quantitative data and stoichiometric parameters required for optimal conversion.

ParameterSpecification / ConditionRationale
Reagent Name N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2Provides the +3 Da isotopic label[4].
Optimal Solvents Anhydrous DCM, DMF, or THFSolubilizes both the polar amine salts and the lipophilic Boc-protected reagent[2].
Base DIPEA or TEA (2.0 – 3.0 eq)Neutralizes amine hydrochlorides and maintains the amine in its nucleophilic free-base state[5].
Reagent Stoichiometry 1.05 – 1.20 eq per amine groupA slight excess ensures complete conversion while preventing difficult downstream purification.
Temperature 20°C – 25°C (Room Temp)Mild conditions prevent thermal degradation of the Boc groups[1].
Deprotection 50% TFA in DCM or 4M HCl in DioxaneRapidly cleaves the Boc groups to yield the free labeled guanidine[3].

Experimental Workflow

The following workflow outlines the logical progression from amine preparation to the isolation of the final isotopically labeled guanidine.

Workflow N1 1. Amine Preparation (Dissolve Free Base/Salt + DIPEA) N2 2. Guanylation Reaction (Add 13C,15N2-Reagent in DMF/DCM) N1->N2 N3 3. Work-up & Extraction (Aqueous wash to remove DIPEA) N2->N3 N4 4. Boc Deprotection (Cleavage via TFA/DCM or HCl/Dioxane) N3->N4 N5 5. Final Labeled Guanidine (Precipitation & LC-MS Validation) N4->N5

Figure 2: Step-by-step experimental workflow for amine guanylation and deprotection.

Step-by-Step Methodology

This protocol is designed for the solution-phase guanylation of a generic primary or secondary amine. It can be readily adapted for solid-phase peptide synthesis (SPPS)[5].

Phase 1: Reaction Setup
  • Preparation of the Amine : Transfer the starting amine (1.0 mmol, 1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Dissolve the amine in 5.0 mL of anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (Nitrogen or Argon). Note: If the amine is a hydrochloride or trifluoroacetate salt, DMF is preferred for better solubility.

  • Base Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise to the solution. Stir for 10 minutes at room temperature to ensure the complete generation of the free base[5].

Phase 2: Guanylation
  • Reagent Addition : Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 mmol, 1.1 eq) in a single portion.

  • Reaction Monitoring : Allow the reaction mixture to stir at room temperature. The reaction typically reaches completion within 2 to 16 hours[1]. Monitor the progress via LC-MS or TLC. Self-Validation Check: Look for the disappearance of the starting amine mass and the appearance of the product mass (Amine Mass + 245 Da for the bis-Boc-13C,15N2-guanyl group).

Phase 3: Work-up and Purification
  • Quenching : Dilute the reaction mixture with 20 mL of DCM.

  • Extraction : Wash the organic layer sequentially with:

    • 5% Aqueous Citric Acid (2 × 15 mL) to remove excess DIPEA and unreacted starting amine.

    • Distilled Water (1 × 15 mL).

    • Saturated Aqueous NaCl (Brine) (1 × 15 mL).

  • Drying : Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography : Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to remove the displaced pyrazole by-product.

Phase 4: Boc Deprotection
  • Acidic Cleavage : Dissolve the purified bis-Boc-guanidine intermediate in 4.0 mL of DCM. Slowly add 4.0 mL of Trifluoroacetic acid (TFA) to create a 50% v/v TFA/DCM solution[3]. Alternatively, 4M HCl in dioxane can be used to generate the HCl salt directly[6].

  • Stirring : Stir at room temperature for 2 to 4 hours. Monitor by LC-MS until the intermediate and mono-Boc species are completely consumed.

  • Isolation : Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the final 13C,15N2-labeled guanidine salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Amine is protonated or sterically hindered.Increase DIPEA to 4.0 eq. For highly hindered amines, gently heat to 40°C or switch solvent to DMF.
Mono-Boc Intermediate Persists Insufficient acid concentration or time during deprotection.Ensure anhydrous TFA is used. Extend deprotection time to 6 hours or add a scavenger (e.g., TIPS) if side-reactions occur.
Co-elution of Pyrazole Pyrazole by-product has similar polarity to the product.Optimize the chromatography gradient. Alternatively, perform repeated aqueous washes with slightly acidic water to partition the pyrazole.

References

  • Hwa-Ok Kim, Felix Mathew, Cyprian O. Ogbu. "A Convenient Synthesis of Disubstituted Guanidines via the Mitsunobu Protocol." SYNLETT, Feb 1999. 1

  • Jochen R. R. Hahn et al. "Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics." The Journal of Organic Chemistry, ACS Publications. 5

  • Clearsynth. "Oxybenzone-(phenyl-13C6) / N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 Product Catalog." Clearsynth. 4

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "1H-Pyrazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine." ResearchGate. 2

  • Ramos-Llorca et al. "Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases." ResearchGate. 3

  • ACS Publications. "Structure–Activity Relationship of Pseudouridimycin Focusing on the Improvement of Chemical Stability." Journal of Medicinal Chemistry. 6

Sources

Application Note: On-Resin Guanidinylation using Isotopically Labeled N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Arginine and the Power of Isotopic Labeling

The guanidinium group of arginine is a cornerstone of molecular recognition in biological systems, critical for mediating protein-protein, protein-DNA, and protein-RNA interactions through its ability to form bidentate hydrogen bonds and electrostatic interactions.[1] Consequently, the incorporation of arginine and its analogs into synthetic peptides is of paramount importance for researchers in drug development and chemical biology. However, the direct incorporation of protected arginine derivatives during solid-phase peptide synthesis (SPPS) can be challenging due to the bulky nature of the side-chain protecting groups and potential side reactions like lactam formation.

An elegant and highly efficient alternative is the post-synthetic modification of a precursor amino acid, such as ornithine, directly on the solid support.[2] This is achieved by reacting the free side-chain amine with a guanidinylating agent. Among the various reagents available, N,N'-Bis-Boc-1-guanylpyrazole stands out for its high reactivity and mild reaction conditions, which are fully compatible with standard SPPS protocols.[3]

This application note details the use of a specialized, isotopically labeled version, N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] . The incorporation of a stable heavy isotope-labeled guanidinium group provides a powerful analytical handle for:

  • Quantitative Proteomics: Use in Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-like workflows or as internal standards for mass spectrometry.

  • NMR Spectroscopy: Elucidation of peptide structure and dynamics by tracking the unique ¹³C and ¹⁵N signals.

  • Mechanistic Studies: Following the fate of the guanidinium group in binding assays or enzymatic reactions.

This guide provides the scientific rationale, detailed experimental protocols, and proven insights for the successful on-resin synthesis of arginine-containing peptides using this advanced reagent.

The Guanidinylation Reaction: Mechanism and Advantages

The conversion of a primary amine (e.g., the δ-amino group of ornithine) to a protected guanidinium group using N,N'-Bis-Boc-1-guanylpyrazole is a straightforward and high-yielding nucleophilic substitution.

Mechanism:

  • The primary amine on the resin-bound peptide attacks the electrophilic carbon of the guanylpyrazole.

  • This attack leads to the formation of a tetrahedral intermediate.

  • The intermediate collapses, expelling the stable pyrazole anion as a leaving group.

  • The resulting product is the N,N'-Bis-Boc-protected guanidinium side chain.

The two tert-butoxycarbonyl (Boc) protecting groups are critical; they moderate the extreme basicity of the guanidinium group, preventing side reactions during synthesis, and are conveniently removed during the final acidolytic cleavage step (e.g., with trifluoroacetic acid).[1]

Caption: Guanidinylation of an on-resin primary amine.

Key Advantages:

  • High Efficiency: The reaction proceeds rapidly and often to completion at room temperature.[3]

  • Mild Conditions: Avoids harsh reagents or temperatures that could compromise peptide integrity.

  • Orthogonality: Compatible with both Fmoc- and Boc-based SPPS strategies. The Boc groups on the guanidino moiety are stable to the piperidine used for Fmoc removal but are cleaved by strong acids like TFA or HF.[2][4]

  • Clean Conversion: Pyrazole is a non-reactive, easily washed-away byproduct.

  • Versatility: This method is not limited to ornithine and can be used to guanidinylate other primary amines, such as the ε-amino group of lysine or N-terminal amines, to create non-canonical amino acids or peptidomimetics.[1]

Experimental Protocols

These protocols are designed for researchers familiar with standard manual or automated solid-phase peptide synthesis.

Protocol 1: On-Resin Guanidinylation of an Ornithine Side-Chain

This protocol assumes the starting point is a fully synthesized peptide on a solid support (e.g., Rink Amide resin) containing an ornithine residue whose side-chain amine is protected with an acid-labile group like Mtt (4-methyltrityl) or Mmt (4-methoxytrityl).

Materials and Reagents

Reagent/MaterialSupplierPurity/GradeNotes
Peptide-on-resin with Orn(Mtt) residueIn-house synthesis-Pre-swollen in DCM.
Dichloromethane (DCM), AnhydrousSigma-AldrichSynthesis GradeUse a fresh bottle or dry over molecular sieves.
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade-
Triisopropylsilane (TIS)Sigma-Aldrich98%Scavenger.
N,N'-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide SynthesisBase for neutralization.
N,N'-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis-
N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] Isotope Supplier>98%Store desiccated at 2-8°C.[5]
Diethyl Ether, coldFisher ScientificACS GradeFor peptide precipitation.

Step-by-Step Methodology

  • Resin Swelling: Swell the peptide-resin (1.0 eq, e.g., 0.1 mmol) in a fritted reaction vessel with dichloromethane (DCM, ~10 mL/g resin) for 30 minutes. Drain the solvent.

  • Selective Side-Chain Deprotection (Mtt Removal):

    • Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM. The low concentration of TFA is critical for removing the Mtt group without cleaving other acid-labile linkers or protecting groups.

    • Add the deprotection solution to the resin and agitate gently. The solution will typically turn a deep yellow/orange color as the trityl cation is released.

    • Repeat the treatment (3-5 times for 2 minutes each) until the solution remains colorless.

    • Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x) to neutralize, and finally with DMF (5x).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of the free primary amine on the ornithine side chain.

  • Guanidinylation Reaction:

    • In a separate vial, dissolve N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] (1.5–2.0 eq) in anhydrous DMF or THF (~5 mL/g resin).

    • Add this solution to the drained, deprotected peptide-resin.

    • Add DIPEA (2.0 eq) to the reaction slurry. This acts as a non-nucleophilic base to activate the substrate.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. The reaction is generally clean and efficient, but extended time ensures completion, especially with sterically hindered sequences.

  • Post-Reaction Wash:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all excess reagents and the pyrazole byproduct.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Confirmation of Reaction Completion: Perform a second Kaiser test. A negative result (clear/yellow beads) indicates the successful conversion of the primary amine to the protected guanidinium group.

Protocol 2: Final Cleavage and Peptide Isolation
  • Preparation: Place the dry, guanidinylated peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail (e.g., Reagent K: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS). Add it to the resin (~10 mL/g).

    • Rationale: The strong acid (TFA) simultaneously cleaves the peptide from the resin and removes all tert-butyl based protecting groups, including the two Boc groups on the newly formed arginine side chain.

  • Cleavage Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate with a gentle stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum. The isotopically labeled peptide is now ready for purification by HPLC.

Expected Results and Data Analysis

The primary confirmation of successful synthesis is through mass spectrometry analysis of the purified peptide. The guanidinylation of an ornithine side chain with N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] will result in a specific mass increase.

  • Ornithine side chain (–CH₂CH₂CH₂NH₂): Mass of terminal group = 30.042 Da

  • Arginine-[¹³C,¹⁵N₂] side chain (–CH₂CH₂CH₂NH–¹³C(¹⁵NH)¹⁵NH₂): Mass of terminal guanidino group = 61.038 Da

  • Expected Mass Shift (Δm): +30.996 Da relative to the ornithine-containing precursor.

This precise and unique mass shift provides unambiguous confirmation of the successful and specific isotopic labeling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Guanidinylation (Positive Kaiser Test)1. Insufficient reagent or reaction time.2. Steric hindrance around the amine.3. Presence of moisture, leading to reagent hydrolysis.1. Repeat the guanidinylation step with fresh reagent for an additional 12-24 hours.2. Increase the equivalents of the guanylating reagent to 3.0.3. Ensure all solvents (DMF/THF) are strictly anhydrous.
Low Final Peptide Yield 1. Premature cleavage of peptide from resin during Mtt deprotection.2. Inefficient precipitation in ether.1. Ensure TFA concentration for Mtt removal does not exceed 2%. Use a more acid-sensitive resin if necessary.2. Ensure the ether is ice-cold and use a larger volume (at least 10x the volume of the TFA concentrate).
Unexpected Side Products 1. Incomplete Mtt deprotection leading to no reaction.2. Impure guanidinylating reagent.1. Monitor Mtt removal carefully (disappearance of yellow color). Perform a test cleavage on a small amount of resin after Mtt deprotection and before guanidinylation to confirm the free amine via mass spectrometry.2. Verify the purity of the N,N'-Bis-Boc-1-guanylpyrazole-[¹³C,¹⁵N₂] before use.

Overall Workflow Visualization

Caption: SPPS workflow for isotopic arginine labeling.

References

  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. (n.d.). PMC. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2014). ResearchGate. [Link]

  • Hamzé, A., Martinez, J., & Hernandez, J. F. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. The Journal of Organic Chemistry, 69(24), 8394–8402. [Link]

  • N,N'-Bis-Boc-1-Guanylpyrazol. (2024). ChemBK. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. [Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]

  • Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. (n.d.). Organic Syntheses. [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]

  • Methods for the synthesis of arginine-containing peptides. (n.d.).
  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. (n.d.). Cardiff University. [Link]

  • N,N-Bis-Boc-1-Guanylpyrazole. (n.d.). PubChem. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). RUN. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). McMaster University. [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). PMC. [Link]

  • Guanidinylation reagents. (n.d.).
  • Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

Sources

Application Note: Utilizing N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 for High-Resolution NMR Mapping of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mapping of protein-protein interactions (PPIs) and the discovery of small-molecule antagonists often require atomic-level resolution of binding interfaces. While traditional biochemical assays can confirm binding, they fail to elucidate structural dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy bridges this gap, provided the interacting molecules possess NMR-visible nuclei.

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is a highly specialized, isotope-labeled electrophilic reagent used to convert primary and secondary amines into 13C,15N2-labeled guanidines. By incorporating this reagent into peptidomimetics, activity-based probes (ABPs), or fragment-based drug discovery (FBDD) workflows, researchers can introduce a magnetically active "silent reporter" into their ligands. This guide details the mechanistic rationale, synthetic workflows, and biophysical protocols for leveraging this reagent to study complex PPIs.

Mechanistic Principles: The Chemistry of Labeled Guanylation

The Superiority of the Pyrazole Leaving Group

Converting amines to guanidines (guanylation) is a notoriously difficult transformation due to the low electrophilicity of traditional reagents (e.g., O-methylisourea or S-methylthiourea), which often require harsh conditions or heavy metal catalysts[1].

N,N'-Bis-Boc-1-guanylpyrazole circumvents these limitations. The pyrazole ring acts as an exceptional leaving group due to its aromatic stability upon displacement. Furthermore, the two tert-butyloxycarbonyl (Boc) protecting groups serve a dual purpose:

  • Suppression of side reactions: They prevent the newly formed guanidine from acting as a nucleophile, eliminating the risk of poly-guanidine formation[1].

  • Solubility: They render the highly polar guanidino group soluble in organic solvents (e.g., DCM, MeOH, DMF), making it fully compatible with Solid-Phase Peptide Synthesis (SPPS) and solution-phase combinatorial chemistry[2].

The Biophysical Advantage of 13C and 15N Isotopes

In biological NMR, the natural abundance of 13C (~1.1%) and 15N (~0.37%) is too low to yield practical signals in complex macromolecular mixtures[3]. By enriching the guanidino group to >99% with 13C and 15N2, the labeled ligand becomes a highly sensitive probe. Both 13C and 15N are spin-½ nuclei, which produce sharp, distinct signals without the quadrupolar broadening seen in other isotopes[3].

When the labeled ligand binds to an unlabeled target protein (a technique known as "ligand-observed NMR" or "reverse labeling"), the chemical environment of the guanidino group changes. This induces a measurable Chemical Shift Perturbation (CSP) in 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra, allowing researchers to calculate binding kinetics ( Kd​ ) and map the interaction interface[2].

Experimental Workflows

Chemical Synthesis Workflow

The integration of the isotope-labeled guanidino group into a peptide or small molecule requires a precise sequence of nucleophilic substitution followed by acidic deprotection.

G N1 Amine Precursor (Ligand / Peptide) N3 Nucleophilic Substitution (Et3N, DCM/MeOH, 16h) N1->N3 N2 N,N'-Bis-Boc-1-guanylpyrazole (13C, 15N2 Labeled) N2->N3 N4 Boc Deprotection (TFA/DCM, 2-5h) N3->N4 N5 13C,15N2-Guanidine Labeled Probe N4->N5

Fig 1. Synthesis workflow for 13C,15N2-labeled guanidine probes using the bis-Boc pyrazole reagent.

Ligand-Observed NMR Workflow

Once synthesized, the labeled probe is utilized in biophysical assays to disrupt or probe PPIs (e.g., targeting the IL-2/IL-2Rα interaction)[2].

G S1 13C,15N2-Labeled Ligand (NMR Visible) S3 Complex Formation (Protein-Ligand Interaction) S1->S3 S2 Unlabeled Target Protein (NMR Invisible) S2->S3 S4 Ligand-Observed NMR (1H-15N HSQC / 13C-NMR) S3->S4 S5 Chemical Shift Perturbation (Binding Kinetics / Affinity) S4->S5

Fig 2. Ligand-observed NMR strategy for mapping protein-protein interactions using labeled probes.

Quantitative Data & Reagent Specifications

Table 1: Comparison of Guanylating Agents in Probe Synthesis

Reagent TypeReactivity / ConditionsByproductsCompatibility with SPPS
O-Methylisourea Low (Requires prolonged heating)MethanolPoor (Aqueous conditions required)
S-Methylthiourea Moderate (Requires Hg/Ag catalysts)Toxic MercaptansModerate (Catalyst poisoning risk)
N,N'-Bis-Boc-1-guanylpyrazole High (Room Temp, Mild Base) Pyrazole (Inert, easily washed) Excellent (Highly soluble in DMF/DCM)

Table 2: Spectroscopic Properties of the Labeled Guanidino Group

IsotopeNuclear SpinNatural AbundanceEnrichment in ReagentPrimary NMR Application
13C 1/21.07%> 99%13C-NMR, HSQC carbon dimension
15N 1/20.37%> 99%1H-15N HSQC, tracking H-bonding

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis of 13C,15N2-Labeled Arginine Mimetics

Objective: To convert a primary amine-containing peptide fragment into an isotope-labeled guanidine probe for target identification[4].

Reagents & Materials:

  • Amine precursor (e.g., lysine-containing peptide or fragment hit)

  • N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.2 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dichloromethane (DCM) / Acetonitrile (CH3CN) (1:1 v/v)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Amine Activation (Causality): Dissolve 1.0 eq of the amine precursor in the DCM/CH3CN mixture. Add 3.0 eq of Et3N. Rationale: The basic environment ensures the target amine is fully deprotonated, maximizing its nucleophilicity for the subsequent attack.

  • Guanylation: Add 1.2 eq of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2. Stir the reaction at room temperature for 16 hours[4].

  • Validation Step 1 (TLC/LC-MS): Monitor the reaction. The mass of the product should reflect the addition of the Bis-Boc-guanidino group (+ 245 Da, accounting for the heavy isotopes).

  • Purification: Evaporate the solvent in vacuo. Resuspend in ethyl acetate and wash with 5% citric acid to remove unreacted amines and Et3N, followed by brine. Dry over Na2SO4.

  • Deprotection (Causality): Treat the purified intermediate with a 50% TFA in DCM solution for 2–5 hours at room temperature[4]. Rationale: Acidic cleavage removes the bulky Boc groups, exposing the biologically active, positively charged guanidinium ion required for cation- π or salt-bridge interactions within the protein binding pocket[1].

  • Validation Step 2: Lyophilize the product. Confirm the final mass via High-Resolution Mass Spectrometry (HRMS) and purity via HPLC.

Protocol B: Ligand-Observed NMR Titration for PPI Mapping

Objective: To determine the binding affinity and interface of the labeled probe against an unlabeled target protein (e.g., IL-2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of the unlabeled target protein in an optimized NMR buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4, supplemented with 10% D2O). Rationale: D2O is strictly required to provide a lock signal for the NMR spectrometer.

  • Baseline Acquisition: Acquire a 1D 1H NMR and a 2D 1H-15N HSQC spectrum of the free 13C,15N2-labeled ligand (at 50 µM) to establish the baseline chemical shifts of the guanidino protons and nitrogens.

  • Titration (Causality): Gradually titrate the unlabeled protein into the ligand sample at molar ratios of 1:0.5, 1:1, 1:2, and 1:5. Rationale: Titration allows for the observation of exchange regimes. Fast exchange on the NMR timescale will show a gradual shift in the peak, while slow exchange will show the disappearance of the free ligand peak and the appearance of a bound peak.

  • Data Analysis: Track the Chemical Shift Perturbations (CSPs) of the 15N cross-peaks. Fit the CSP magnitude ( Δδ ) against the protein concentration using a non-linear regression binding isotherm to calculate the dissociation constant ( Kd​ )[2].

References

  • Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2 Source: ACS Publications URL:[Link][2]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation Source: PMC (National Institutes of Health) URL:[Link][3]

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Source: PMC (National Institutes of Health) URL:[Link][4]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis Source: MDPI URL:[Link][1]

Sources

Application Notes & Protocols: Leveraging N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ for Advanced NMR-based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using N,N'-Bis-Boc-1-guanylpyrazole isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N₂) in Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in structural biology, medicinal chemistry, and drug development, this document details a powerful methodology for site-specifically introducing an NMR-active probe into proteins. By converting lysine residues into ¹³C,¹⁵N₂-labeled homoarginine, this technique unlocks the ability to meticulously study molecular interactions at protein binding interfaces, enzyme active sites, and protein-protein interaction domains with atomic-level precision.

Principles and Rationale: Why Label the Guanidinium Group?

The arginine residue, with its terminal guanidinium group, is a cornerstone of molecular recognition. Its ability to form a network of hydrogen bonds and salt bridges makes it a frequent and critical participant in enzyme catalysis, protein-ligand binding, and protein-protein interactions.[1][2][3] However, studying these interactions directly at the arginine side chain can be challenging due to complex NMR spectra and potential signal broadening.[1][4]

A potent strategy to overcome this is to introduce a structurally analogous, isotopically labeled group at a specific site of interest. N,N'-Bis-Boc-1-guanylpyrazole is an efficient guanidinylating reagent that selectively reacts with primary amines, such as the ε-amino group of lysine, to form a guanidinium group, effectively converting a lysine residue into a homoarginine residue.[5][6]

The Strategic Advantage of ¹³C and ¹⁵N₂ Labeling:

By employing N,N'-Bis-Boc-1-guanylpyrazole synthesized with a ¹³C atom at the central carbon and ¹⁵N atoms at the terminal nitrogens, we create a unique NMR-active probe. The rationale for this approach is threefold:

  • Low Natural Abundance: The natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) is very low.[] Introducing atoms with nearly 100% isotopic enrichment creates signals that are exceptionally strong and distinct from the natural abundance background, providing a clean window to observe the labeled site.[][8]

  • Favorable NMR Properties: Both ¹³C and ¹⁵N are spin-½ nuclei, which yield sharp, well-resolved signals in NMR spectroscopy, making them ideal for high-resolution structural studies.[][8]

  • Enhanced Spectral Dispersion: Isotopic labeling enables the use of powerful multi-dimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[9][10] These experiments correlate the proton signal with the attached nitrogen or carbon, spreading the signals into a second dimension and dramatically reducing the spectral overlap that plagues one-dimensional ¹H spectra of large biomolecules.[8]

  • Environmental Sensitivity: The chemical shifts of the ¹³Cζ and ¹⁵Nη nuclei within the guanidinium group are exquisitely sensitive to their local microenvironment.[11][12] Changes in hydrogen bonding, solvent exposure, protonation state, or binding to a ligand will induce measurable chemical shift perturbations (CSPs), providing a direct readout of molecular interactions at that precise location.[9][13]

This methodology transforms the lysine side chain into a high-fidelity reporter, enabling researchers to map binding sites, screen for drug fragments, and elucidate mechanisms of action with unparalleled detail.

Core Applications in Research and Drug Development

The site-specific introduction of a ¹³C,¹⁵N₂-guanidinium probe is a versatile tool with broad applicability in modern drug discovery.

  • Binding Site Mapping and Ligand Interaction Studies: By monitoring the ¹H-¹⁵N or ¹H-¹³C HSQC spectra of the labeled protein during titration with a ligand, researchers can precisely identify which residues are involved in binding. The magnitude of the chemical shift perturbation can provide information on the binding affinity (Kd).[13] This is a cornerstone of structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery (FBDD): Protein-observed NMR is a premier technique for FBDD.[9][10] A ¹³C,¹⁵N₂-labeled protein provides a highly sensitive and unambiguous method to screen fragment libraries. The appearance of chemical shift perturbations upon addition of a fragment mixture signals a "hit," and the location of the perturbation immediately points to the binding site, accelerating the hit-to-lead optimization process.[9][13]

  • Probing Protein-Protein Interaction (PPI) Interfaces: Many disease pathways are mediated by PPIs, which are notoriously difficult drug targets.[13] By labeling one protein partner at its interaction interface, one can study the binding of the other partner or screen for small molecules that disrupt the interaction.[10]

  • Enzyme Mechanism and Allostery Studies: If a lysine residue is at or near an enzyme's active site or an allosteric site, its conversion to a labeled homoarginine can report on conformational changes that occur during the catalytic cycle or upon binding of an allosteric modulator.

Experimental Methodologies and Protocols

This section provides detailed, step-by-step protocols for the synthesis of the labeled reagent, the site-specific labeling of a target protein, and the subsequent NMR analysis.

Protocol 1: Synthesis of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂

This protocol is adapted from established methods for synthesizing unlabeled guanidinylating reagents.[5][6] It requires a custom-synthesized, isotopically enriched precursor, [¹³C,¹⁵N₂]-Urea, which can be sourced from various commercial suppliers of stable isotopes.

Materials:

  • [¹³C,¹⁵N₂]-Urea

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • 1H-Pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvents (Dichloromethane (DCM), Acetonitrile)

Procedure:

  • Synthesis of ¹³C,¹⁵N₂-cyanamide (intermediate):

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve [¹³C,¹⁵N₂]-Urea (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by ¹³C NMR of a quenched aliquot until the urea starting material is consumed.

    • The product, ¹³C,¹⁵N₂-cyanamide, is typically used in the next step without isolation.

  • Formation of the protected ¹³C,¹⁵N₂-guanidine core:

    • To the crude cyanamide solution, add Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir the mixture at room temperature for 12-18 hours.

    • Quench the reaction with water and extract the product into ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Purify the resulting N,N'-Bis-Boc-¹³C,¹⁵N₂-guanidine by column chromatography (silica gel).

  • Activation with Pyrazole:

    • Dissolve the purified N,N'-Bis-Boc-¹³C,¹⁵N₂-guanidine (1.0 eq) and 1H-Pyrazole (1.2 eq) in anhydrous acetonitrile.

    • Add a coupling reagent such as EDC·HCl (1.2 eq).

    • Stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure and purify the final product, N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂, by column chromatography.

Quality Control:

  • Confirm the final product structure and isotopic incorporation via ¹H, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The HRMS will show a characteristic mass increase corresponding to the ¹³C and two ¹⁵N atoms.

Protocol 2: Site-Specific Protein Labeling

This protocol details the guanidinylation of lysine residues on a purified protein.

Materials:

  • Purified protein of interest with at least one accessible lysine residue.

  • N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ (from Protocol 3.1).

  • Reaction Buffer: e.g., 50 mM HEPES or Borate, pH 8.5.

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.

  • Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Dialysis or size-exclusion chromatography (SEC) equipment for buffer exchange and purification.

Procedure:

  • Reaction Setup:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer contains no primary amines (e.g., Tris).

    • Dissolve the N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

    • Add the labeling reagent to the protein solution in a 10- to 50-fold molar excess over the number of lysine residues. Start with a lower excess and optimize.

    • Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle agitation.

    Scientist's Note: The reaction is performed at a basic pH (~8.5) to ensure the target lysine ε-amino group is deprotonated and thus sufficiently nucleophilic. The optimal reagent excess and incubation time must be determined empirically for each protein to maximize labeling efficiency while minimizing potential protein denaturation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted labeling reagent.

  • Purification of Boc-Protected Labeled Protein:

    • Remove the excess reagent and quenched products by dialysis against a suitable buffer or by using a desalting column (SEC).

  • Boc Deprotection:

    • Lyophilize the purified, Boc-protected protein.

    • Resuspend the lyophilized powder in the cold deprotection solution.

    • Incubate on ice for 1-2 hours.

    • Remove the TFA by evaporation under a stream of nitrogen, followed by lyophilization.

    Caution: TFA is highly corrosive. Perform this step in a chemical fume hood with appropriate personal protective equipment.

  • Final Purification and Refolding:

    • Resuspend the deprotected protein in a denaturing buffer (e.g., 6 M Guanidine-HCl) if necessary, and then refold by dialysis into the final NMR buffer.

    • Perform a final purification step using SEC to isolate the correctly folded, monomeric, labeled protein.

Quality Control:

  • Verify the mass of the final protein using ESI-MS or MALDI-TOF. A mass increase of 44 Da (+1 for ¹³C, +2 for two ¹⁵N, +1 for H, -2 for loss of H₂ from amine) for each labeled lysine confirms successful modification.

  • Assess the structural integrity and folding of the protein using Circular Dichroism (CD) spectroscopy or by acquiring a preliminary ¹H-¹⁵N HSQC spectrum.[14]

Protocol 3: NMR Data Acquisition for Ligand Screening

This protocol outlines a standard ¹H-¹⁵N HSQC titration experiment to detect ligand binding.

Materials:

  • ¹³C,¹⁵N₂-labeled protein sample (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).[15]

  • Concentrated stock solution of the ligand (or fragment mixture) in the same NMR buffer.

  • High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Reference Spectrum:

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the labeled protein alone. This is your reference (0 molar equivalents of ligand). The signals from the labeled guanidinium group should be clearly visible and well-resolved.

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve the desired molar ratio (e.g., 0.5, 1.0, 2.0, 5.0 equivalents).

    • After each addition, mix gently and allow the sample to equilibrate for 5-10 minutes.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra from the titration points with the reference spectrum.

    • Identify the cross-peaks corresponding to the ¹⁵Nη-Hη groups of the newly introduced homoarginine residue(s).

    • Monitor these specific cross-peaks for changes in their position (chemical shift). A significant chemical shift perturbation (CSP) indicates that the local environment of the labeled residue has been altered, signifying ligand binding at or near that site.

    Scientist's Note: For challenging systems, specialized NMR experiments can be employed. A ¹³Cζ-detected experiment with double-quantum coherence involving the two ¹⁵Nη nuclei can eliminate line broadening caused by restricted bond rotation, resulting in sharper, more easily interpretable signals.[1][2][4]

Data Visualization and Interpretation

Illustrative Data Summary

The primary data output from a titration experiment is a series of chemical shifts. These are best summarized in a table.

Ligand ConcentrationHomoarginine-125 ¹Hη (ppm)Homoarginine-125 ¹⁵Nη (ppm)Weighted CSP (ppm)
0 (Reference)7.8572.30.00
0.5 eq7.9172.80.11
1.0 eq7.9873.40.23
2.0 eq8.0573.90.34
5.0 eq8.1074.20.41

Weighted CSP is calculated as: √[ (ΔδH)² + (α * ΔδN)² ], where Δδ is the change in chemical shift and α is a scaling factor (typically ~0.15 for ¹⁵N).

Graphical Representations (Graphviz)

Visual workflows and diagrams are essential for understanding the methodology.

G cluster_0 Preparation & Labeling cluster_1 NMR Analysis & Application reagent Synthesis of ¹³C,¹⁵N₂-Guanylpyrazole labeling Site-Specific Guanidinylation (Lys -> HomoArg*) reagent->labeling protein Purified Target Protein (with accessible Lysine) protein->labeling purify Deprotection & Purification (SEC/Dialysis) labeling->purify qc1 MS & CD Verification purify->qc1 nmr Acquire ¹H-¹⁵N HSQC Reference Spectrum qc1->nmr Labeled Protein titrate Titrate with Ligand or Fragment Library nmr->titrate nmr_data Acquire HSQC Series titrate->nmr_data analysis Analyze Chemical Shift Perturbations (CSPs) nmr_data->analysis result Binding Site Map / SAR Data Fragment Hit Identification analysis->result

Caption: Overall workflow from reagent synthesis to NMR-based drug discovery application.

Caption: Reaction scheme for site-specific labeling of a lysine residue. (Note: DOT language does not render chemical structures; this is a conceptual representation).

CSP cluster_0 ¹H-¹⁵N HSQC Spectrum a xaxis ¹H (ppm) a->xaxis yaxis ¹⁵N (ppm) a->yaxis b peak1 HomoArg* (No Ligand) peak2 HomoArg* (+ Ligand) peak1->peak2  Chemical Shift  Perturbation

Sources

Application Note: Quantitative Mass Spectrometry of Peptides Labeled with N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of quantitative proteomics, stable isotope labeling coupled with mass spectrometry (MS) has become an indispensable tool for the accurate determination of relative and absolute protein abundance.[1][2] Chemical derivatization of peptides offers a powerful means to introduce isotopic tags, often enhancing their mass spectrometric properties simultaneously. One such strategy is guanidinylation, the conversion of lysine (Lys) residues to homoarginine (hArg), an analog of arginine (Arg). This conversion is advantageous as it mimics the highly basic nature of arginine, which is known to improve ionization efficiency and lead to more predictable fragmentation patterns in collision-induced dissociation (CID).[3][4][5]

This application note provides a comprehensive guide to the use of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ as a sophisticated reagent for the isotopic labeling of peptides. This reagent efficiently converts the primary amine of lysine side chains into a homoarginine residue, incorporating one ¹³C and two ¹⁵N atoms. This results in a distinct mass shift, enabling robust quantitative analysis while conferring the analytical benefits of arginine-like peptides. We present detailed protocols for peptide labeling, sample preparation, LC-MS/MS analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Principle of the Method

The core of this method is the specific chemical reaction between N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ and the ε-amino group of lysine residues within a peptide. This reaction, conducted under basic conditions, results in the formation of a stable, isotopically labeled guanidinium group on the lysine side chain, effectively transforming it into a heavy-isotope version of homoarginine.

Key Analytical Advantages:

  • Enhanced Ionization: The resulting guanidinium group has a higher proton affinity than the primary amine of lysine, leading to improved signal intensity in electrospray ionization (ESI) mass spectrometry.[6]

  • Predictable Fragmentation: Peptides containing C-terminal homoarginine or arginine residues predominantly yield a simple and predictable series of y-ions upon fragmentation (CID/HCD), which simplifies spectral interpretation.[7][8] The presence of a highly basic site at the C-terminus helps to direct fragmentation pathways.[9]

  • Precise Mass Shift: The incorporation of one ¹³C and two ¹⁵N atoms provides a clear and unambiguous mass difference between the light (unlabeled) and heavy (labeled) peptide pairs, crucial for accurate quantification.

  • Mimics Tryptic Peptides: The conversion of lysine to homoarginine makes the resulting peptide behave similarly to a tryptic peptide ending in arginine, which is ideal for many standard proteomics workflows and database search algorithms.

Chemical Transformation

The reaction involves the nucleophilic attack of the lysine's primary amine on the electrophilic carbon of the guanylpyrazole reagent, leading to the transfer of the labeled guanidinyl group.

Figure 1: Reaction of lysine with the labeled guanylating reagent.

Expected Mass Shifts

The guanidinylation reaction with N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ introduces a specific mass increase for each modified lysine residue. Understanding this shift is fundamental for data analysis.

AtomIsotopeCountTotal Mass Added (Da)
Carbon¹³C11.00335
Nitrogen¹⁵N22.00000
Total +45.02515
UnlabeledC¹H²N²+42.02180
Delta +3.00335
Table 1: Summary of Monoisotopic Mass Shifts upon Guanidinylation.

Experimental Protocols

Protocol 1: Guanidinylation of Peptides

This protocol details the steps for labeling purified peptide samples. It is critical to ensure the peptide sample is free from primary amine-containing buffers like Tris.

Materials:

  • Peptide sample (lyophilized, dissolved in 100 mM ammonium bicarbonate or similar amine-free buffer)

  • N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂

  • Ammonium Hydroxide (NH₄OH), ~7 N

  • Trifluoroacetic Acid (TFA), 10% (v/v)

  • Water bath or heat block

Procedure:

  • Prepare Peptide Sample: Dissolve the lyophilized peptide sample in an appropriate amine-free buffer (e.g., 50 mM ammonium bicarbonate, pH ~8.5) to a concentration of 0.1-2 mg/mL.

  • Prepare Guanidinylation Reagent: Prepare a stock solution of the N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ reagent. The exact solvent and concentration will depend on the manufacturer's instructions.

  • Adjust pH: For every 10 µL of peptide sample, add an appropriate volume of a base like ammonium hydroxide to raise the pH to >10. A ratio of approximately 1:1 (v/v) peptide solution to 7 N NH₄OH is a good starting point.[4] Verify the pH if possible. The high pH is crucial for deprotonating the lysine ε-amino group, making it a potent nucleophile.

  • Initiate Reaction: Add the guanidinylation reagent to the peptide solution. A molar excess of the reagent over lysine residues is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at 65 °C for 30-60 minutes.[10] For peptides larger than 2.5 kDa or complex mixtures, extending the incubation time may be necessary to ensure complete modification.[4]

  • Quench Reaction: Stop the reaction by acidifying the mixture with 10% TFA. Add TFA until the pH is below 3. This protonates any remaining primary amines and stops the reaction.

  • Sample Cleanup: Proceed immediately to Protocol 2 for sample desalting to remove excess reagents and salts, which can interfere with MS analysis.

Protocol 2: Sample Cleanup using C18 Solid-Phase Extraction (SPE)

Desalting is a mandatory step to ensure high-quality mass spectrometry data.

Materials:

  • C18 SPE cartridge or pipette tip (e.g., ZipTip®)

  • Wetting Solution: 100% Acetonitrile (ACN)

  • Equilibration/Wash Solution: 0.1% TFA in water

  • Elution Solution: 60-80% ACN, 0.1% TFA

Procedure:

  • Wet the C18 Resin: Pass 2-3 volumes of the Wetting Solution through the C18 tip/cartridge.

  • Equilibrate the Resin: Pass 2-3 volumes of the Equilibration/Wash Solution through the resin.

  • Bind Peptide: Load the acidified peptide sample (from Protocol 1) onto the C18 resin by passing it through slowly. Re-aspirate and dispense the sample multiple times to ensure efficient binding.

  • Wash Peptide: Wash the bound peptide by passing 2-3 volumes of the Wash Solution through the resin. This removes salts and other hydrophilic impurities.

  • Elute Peptide: Elute the purified, labeled peptide from the resin using a minimal volume of Elution Solution.[3] Elute into a clean microcentrifuge tube.

  • Dry and Reconstitute: Dry the eluted sample completely using a vacuum centrifuge. Reconstitute the peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water) to the desired final concentration.

Protocol 3: LC-MS/MS Analysis

The following are general starting parameters for a standard nanoLC-ESI-MS/MS setup. Optimization for specific instrumentation is highly recommended.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 75 µm ID x 15-25 cmStandard for peptide separations.[2]
LC Gradient 5-40% B over 60-90 min (A: 0.1% FA in H₂O, B: 0.1% FA in ACN)Provides good resolution for a complex peptide mixture.
Flow Rate ~300 nL/minOptimal for nano-electrospray ionization.
MS1 Scan Range 350-1500 m/zCovers the typical mass range for tryptic peptides.
MS1 Resolution 60,000 - 120,000High resolution is critical for resolving isotopic envelopes and differentiating labeled/unlabeled pairs.
Acquisition Mode Data-Dependent Acquisition (DDA), TopN=10-20Selects the most intense precursor ions for fragmentation.
Isolation Window 1.2 - 2.0 m/zIsolates the precursor ion of interest for MS/MS.
Fragmentation HCD or CIDStandard fragmentation methods for peptides.[11]
Collision Energy Normalized Collision Energy (NCE) 27-30%A good starting point for most peptides; may require optimization.
MS2 Resolution 15,000 - 30,000Sufficient for identifying fragment ions.
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis.

Data Analysis and Interpretation

The goal of the data analysis is to identify the labeled peptides and accurately quantify the relative abundance between the heavy and light channels.

Figure 2: General workflow for quantitative data analysis.

Key Steps in Data Analysis:

  • Database Searching: Use a standard proteomics search engine. Crucially, you must define a variable modification on lysine corresponding to the monoisotopic mass of the heavy guanidinyl group (+45.02515 Da).

  • Peak Integration: Quantitative software will identify co-eluting "light" (if applicable) and "heavy" peptide pairs. It will then integrate the area under the curve for the extracted ion chromatograms (XICs) of each peptide's isotopic envelope.

  • Ratio Calculation: The ratio of the integrated areas (Heavy/Light) provides the relative abundance of the peptide between the compared samples.

  • Data Interpretation: In MS/MS spectra of labeled peptides, the y-ion series will show a mass shift corresponding to the label if the lysine residue is part of that fragment. This predictable shift can aid in confident peptide identification.[7][8] For a C-terminal labeled lysine, all y-ions will be shifted, which is a powerful validation tool.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency Reaction pH too low.Ensure pH is >10 before adding the reagent. Use a stronger base or a higher concentration if needed.
Insufficient incubation time/temperature.Increase incubation time to 60-90 minutes or temperature slightly, but avoid excessive heat which could degrade peptides.[4]
Reagent degradation.Use freshly prepared reagent stock solutions.
Poor MS Signal Sample loss during cleanup.Ensure proper conditioning of the C18 resin. Elute with a sufficient volume of appropriate organic solvent.
Excess salts or reagent in sample.Repeat the C18 desalting step carefully, ensuring the wash step is thorough.
Inaccurate Quantification Co-eluting isobaric interferences.Use high-resolution MS1 scans to resolve interfering peaks. Ensure narrow isolation windows for MS/MS.
Poor chromatography.Optimize the LC gradient to better separate peptides. Check for column degradation.

Table 3: Troubleshooting Guide.

Conclusion

The use of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ provides a robust and highly effective method for the quantitative analysis of peptides by mass spectrometry. By converting lysine residues to isotopically labeled homoarginine, this technique not only enables precise relative quantification but also enhances the analytical characteristics of the peptides, leading to improved ionization and more predictable fragmentation. The detailed protocols and data analysis guidelines presented here offer a comprehensive framework for the successful implementation of this advanced chemical labeling strategy in proteomics research.

References

  • Kavanaugh, T. E., et al. (2007). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. Available at: [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. PubMed. Available at: [Link]

  • Vrkic, I., et al. (2005). The effect of arginine on the fragmentation pattern of singly protonated peptides. ResearchGate. Available at: [Link]

  • MacCoss, M. J., et al. (2003). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research. Available at: [Link]

  • Ghesquière, B., et al. (2019). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research. Available at: [Link]

  • An, Y., & Chen, Y. (2011). Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Okamura, T., et al. (2014). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Pál, G., et al. (2010). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lemeer, S., & Heck, A. J. R. (2009). Chapter 8: Quantitative LC-MS of Proteins. In Methods in Enzymology. Available at: [Link]

  • Kovanitsyna, A. S., et al. (2021). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]

  • Bio-Synthesis Inc. (2023). Peptide Fragmentation Patterns in Mass Spectrometry. Bio-Synthesis. Available at: [Link]

  • Nonlinear Dynamics. (2009). Advantages of label-free LC-MS for quantitative proteomics. Nonlinear.com. Available at: [Link]

  • Cydzik, I. A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]

  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Almac Group. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Almacgroup.com. Available at: [Link]

  • Ong, S. E., et al. (2003). Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research. Available at: [Link]

  • Ong, S. E., et al. (2003). Properties of 13 C-substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ResearchGate. Available at: [Link]

  • Advanced ChemTech. (n.d.). N,N'bis-Boc-1-guanylpyrazole [Pyrazole(Boc)2]. Achemtech.com. Available at: [Link]

  • Kovanitsyna, A., et al. (2021). Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Zeh,K., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Södersved, L. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA. Available at: [Link]

  • Thompson, M. P., et al. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. Available at: [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids. Available at: [Link]

  • Csenki, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

Sources

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 as a reagent in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂: Applications and Protocols in Modern Medicinal Chemistry

Foreword: The Guanidinium Group - A Privileged Motif in Drug Discovery

The guanidinium functional group is a cornerstone of medicinal chemistry, most notably as the side chain of the amino acid arginine. Its high pKa ensures it remains protonated across a wide physiological pH range, making it a powerful mediator of biological interactions.[1][2] This cationic group excels at forming strong hydrogen bonds and electrostatic interactions with anionic counterparts like phosphates, carboxylates, and sulfates found in biological targets such as enzymes and receptors.[1][3][4][5] However, the very properties that make the guanidinium group so effective in biological systems—its high basicity and nucleophilicity—present significant challenges in chemical synthesis.[4] Direct introduction can lead to a host of side reactions and compatibility issues with other functional groups.

To navigate this synthetic challenge, chemists have developed a suite of "guanylating" or "guanidinylating" reagents. Among the most refined and effective of these is N,N'-Bis-Boc-1-guanylpyrazole. This stable, crystalline solid offers a mild and efficient route to protected guanidines, overcoming many of the hurdles associated with earlier-generation reagents.[4][6] The two tert-butoxycarbonyl (Boc) protecting groups are critical; they temper the basicity of the guanidine moiety, rendering it amenable to a broad range of reaction conditions.[4][7]

This guide focuses specifically on the isotopically labeled variant, N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ . The incorporation of stable isotopes (¹³C and ¹⁵N) transforms this already powerful reagent into a sophisticated tool for probing biological systems. It enables researchers to trace metabolic pathways, elucidate reaction mechanisms, and conduct advanced structural studies using techniques like NMR and mass spectrometry, providing unparalleled insight into drug-target interactions and modes of action.[][9]

Reagent Profile and Strategic Advantages

N,N'-Bis-Boc-1-guanylpyrazole is a versatile reagent widely utilized in pharmaceutical research and organic synthesis for the efficient conversion of primary and secondary amines into N,N'-di-Boc-protected guanidines.[7]

PropertyDescription
Synonyms N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 1-[N,N'-Bis(tert-butoxycarbonyl)amidino]pyrazole[6][7]
CAS Number 152120-54-2[7][10]
Molecular Formula C₁₄H₂₂N₄O₄[7][10]
Molecular Weight 310.35 g/mol [7][10]
Appearance White to off-white crystalline powder[7][11]
Melting Point 84 - 90 °C[7][11]
Solubility Soluble in THF, methanol, chloroform; slightly soluble in water[11]
Storage Conditions Store at 0 - 8 °C in a cool, dark place[5][6][7]
The Causality Behind its Efficacy: Why Choose This Reagent?

The selection of a guanylating agent is a critical decision in a synthetic campaign. N,N'-Bis-Boc-1-guanylpyrazole offers distinct advantages over other common reagents:

  • Exceptional Stability: It is a bench-stable, crystalline solid, which simplifies handling, weighing, and storage compared to more reactive, oil-based, or moisture-sensitive reagents like N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent).[4]

  • Mild Reaction Conditions: Guanidinylation typically proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in the molecule.[6][12]

  • High Yields and Purity: The reactions are generally clean, with the primary byproduct being pyrazole, which is easily removed during workup and purification. This leads to high isolated yields of the desired protected guanidine.[4][6]

  • Broad Substrate Scope: The reagent is effective for a wide variety of primary and secondary amines, including aliphatic, aromatic, and those found in complex natural products and peptides.[7][13]

  • Predictable Reactivity: The pyrazole leaving group provides a balanced reactivity profile—it is a good enough leaving group to be displaced by amines but not so reactive as to cause widespread side reactions.

Mechanism of Guanylation

The reaction proceeds via a straightforward and predictable nucleophilic substitution mechanism. The amine substrate acts as the nucleophile, attacking the electrophilic carbon of the carboxamidine. The stability of the resulting pyrazole anion makes it an excellent leaving group, driving the reaction forward to form the stable, Boc-protected guanidine product.

Caption: Mechanism of amine guanylation.

Core Applications & Experimental Protocols

The utility of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ spans from the synthesis of complex bioactive molecules to fundamental mechanistic studies.

Application 1: Synthesis of Bioactive Compounds

This reagent is a key building block for creating novel pharmaceuticals, including anti-cancer and anti-inflammatory agents.[7] It has been famously used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin, showcasing its utility in complex natural product synthesis.[5][11][14]

Protocol 1: General Solution-Phase Guanylation of a Primary Amine

This protocol describes a standard procedure for the guanylation of an amine in solution, adapted from established methodologies.[6][12]

Rationale: This procedure uses tetrahydrofuran (THF) as the solvent due to its excellent ability to dissolve a wide range of organic substrates and the guanylating reagent, facilitating a homogenous reaction mixture. The reaction is run at room temperature to ensure mild conditions, and a slight excess of the guanylating reagent is used to drive the reaction to completion. Purification via silica gel chromatography is the standard and most effective method for separating the less polar product from the more polar pyrazole byproduct and any unreacted amine.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.00 mmol, 1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous Tetrahydrofuran (THF, approx. 0.4 mL per mmol of amine).

  • Reagent Addition: Add N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ (1.10 mmol, 1.1 equiv) to the solution.

  • Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 5-24 hours.

  • Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Purification:

    • Dilute the crude residue with a minimal amount of dichloromethane or the initial elution solvent (e.g., hexane).

    • Directly load the residue onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% hexane).

    • Elute the product using a stepwise or gradient elution with an increasing percentage of a more polar solvent (e.g., ethyl acetate in hexane). The desired N,N'-di-Boc-guanidine product is typically less polar than the pyrazole byproduct.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield the purified, isotopically labeled protected guanidine.

Application 2: Isotopic Labeling for Mechanistic and Metabolic Studies

The true power of the ¹³C,¹⁵N₂ labeled reagent lies in its application as a tracer.[] When a molecule containing the labeled guanidinium group is introduced into a biological system, its fate can be precisely tracked.

  • Metabolic Profiling: Researchers can follow the uptake, distribution, and metabolism of a drug candidate, identifying key metabolites by the unique mass signature imparted by the heavy isotopes.[9]

  • Target Engagement: In NMR studies, the ¹³C and ¹⁵N nuclei provide additional spectroscopic handles to study the binding of a guanidinium-containing ligand to its protein or nucleic acid target, offering structural insights at atomic resolution.[15]

Isotopic Labeling Workflow Conceptual Workflow for Isotopic Labeling Studies cluster_synthesis Synthesis Phase cluster_application Application & Analysis Phase Reagent N,N'-Bis-Boc-1-guanylpyrazole (¹³C, ¹⁵N₂ labeled) Reaction Guanylation Reaction (Protocol 1) Reagent->Reaction Amine Bioactive Precursor (Primary/Secondary Amine) Amine->Reaction LabeledMolecule ¹³C, ¹⁵N₂-Labeled Bioactive Molecule Reaction->LabeledMolecule System Introduce to Biological System (e.g., Cells, Organism) LabeledMolecule->System LCMS LC-MS Analysis (Metabolite ID) System->LCMS NMR NMR Spectroscopy (Structural Studies) System->NMR Data Data Interpretation: Pathway Analysis, Binding Confirmation LCMS->Data NMR->Data

Caption: Workflow for isotopic labeling studies.

Protocol 2: Boc-Group Deprotection

To unmask the bioactive guanidinium group, the Boc protectors must be removed. This is reliably achieved under acidic conditions.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butyl ester of the Boc group, liberating the free guanidinium as its TFA salt. A scavenger, such as triisopropylsilane (TIPS), is crucial, especially in peptide synthesis, to quench the highly reactive tert-butyl cations generated during the reaction, preventing them from causing side reactions with sensitive residues like tryptophan or methionine.[16]

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N,N'-di-Boc-protected guanidine (1.0 equiv) in a minimal amount of Dichloromethane (DCM) in a glass vial.

  • Reagent Preparation: In a separate container, prepare the deprotection cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS) (v/v/v).[16]

  • Deprotection: Add the deprotection cocktail to the dissolved substrate and stir at room temperature for 1-2 hours.

  • Workup:

    • Evaporate the solvent and excess TFA under a stream of nitrogen or via rotary evaporation.

    • Add ice-cold diethyl ether to the residue to precipitate the deprotected guanidinium salt.

    • Isolate the solid product by centrifugation or filtration, washing with additional cold ether to remove the scavenger and cleaved Boc byproducts.

    • Dry the final product under vacuum.

Conclusion

N,N'-Bis-Boc-1-guanylpyrazole, particularly its ¹³C,¹⁵N₂ isotopically labeled form, represents a significant advancement in the toolkit of medicinal chemists. Its stability, mild reactivity, and high efficiency make the synthesis of complex guanidine-containing molecules more accessible and reliable.[4][7] The addition of isotopic labels provides a powerful, non-radioactive method for delving into the intricate details of pharmacology and molecular biology. By following the robust protocols outlined in this guide, researchers can confidently leverage this reagent to accelerate drug discovery, from the synthesis of novel compounds to the detailed elucidation of their biological function.

References

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

  • ConnectSci. (2014, July 17). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Retrieved from [Link]

  • ACS Publications. (2015, May 7). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Retrieved from [Link]

  • PMC. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

  • Thieme. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. Retrieved from [Link]

  • University of Windsor. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • PMC. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis-Boc-1-Guanylpyrazole. Retrieved from [Link]

  • PubMed. (2001, July 26). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]

  • PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]

  • MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2025, November 2). Recent Developments in Guanylating Agents. Retrieved from [Link]

  • InChI Trust. (n.d.). Isotopomer – molecules with identical isotopic composition but differing by the position of isotope. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]

  • RUIdeRA. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]

  • FULIR. (2022, December 15). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

Sources

Step-by-step guide for using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 in organic synthesis

Application Note: High-Efficiency Isotopic Guanidinylation Using N,N'-Bis-Boc-1-guanylpyrazole- 13 C, 15 N 2​

Introduction and Strategic Overview

The incorporation of stable isotopes into small molecules and peptides is a cornerstone of quantitative mass spectrometry, targeted metabolomics, and NMR spectroscopy. Specifically, the guanidine functional group—ubiquitous in arginine residues, kinase inhibitors, and protease activity-based probes—is a frequent target for isotopic labeling.

Historically, guanidinylation reagents like S-methylisothiourea generated toxic, volatile byproducts (methanethiol) and required harsh conditions. The introduction of N,N'-Bis-Boc-1-guanylpyrazole revolutionized this process. By utilizing the 13 C, 15 N 2​ isotopologue of this reagent, researchers can seamlessly convert primary and secondary amines into heavy-isotope-labeled guanidines (+3 Da mass shift) under exceptionally mild conditions. This mass shift is critical for generating internal standards that co-elute perfectly with endogenous analytes during LC-MS/MS analysis, thereby eliminating matrix effects in quantitative proteomics .

Mechanistic Causality: Why This Reagent Works

To master this protocol, one must understand the thermodynamic and kinetic drivers of the reaction. The efficiency of N,N'-Bis-Boc-1-guanylpyrazole- 13 C, 15 N 2​ relies on three structural features:

  • Electrophilic Enhancement : The two electron-withdrawing tert-butyloxycarbonyl (Boc) groups significantly increase the electrophilicity of the labeled amidine carbon, priming it for nucleophilic attack by the amine.

  • Superior Leaving Group : Upon formation of the tetrahedral intermediate, the 1H-pyrazole ring is expelled. Pyrazole is an excellent leaving group due to the restoration of its aromaticity upon departure.

  • Prevention of Over-Alkylation : The steric bulk of the Boc groups prevents the newly formed guanidine from reacting with additional electrophiles, ensuring a cleanly mono-guanidinylated product.

MechanismAmineAmine Precursor(Nucleophile)IntermediateTetrahedralIntermediateAmine->Intermediate Nucleophilic AttackReagentN,N'-Bis-Boc-1-guanylpyrazole(13C, 15N2 Labeled)Reagent->Intermediate Electrophilic AmidinePyrazole1H-Pyrazole(Leaving Group)Intermediate->Pyrazole ExpulsionProtectedBis-Boc ProtectedLabeled GuanidineIntermediate->Protected ExpulsionFinalStable Isotope LabeledGuanidine (13C, 15N2)Protected->Final Global DeprotectionDeprotectionTFA / DCM(Deprotection)Deprotection->Final Cleaves Boc

Mechanistic pathway of isotopic guanidinylation and subsequent deprotection.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each step, specific analytical checkpoints ensure the integrity of the isotopic label and the success of the chemical transformation. This methodology is frequently adapted for synthesizing activity-based probes for serine proteases.

Phase 1: The Guanidinylation Reaction

Causality Check: Dichloromethane (DCM) is used as the primary solvent because it solubilizes both the polar amine (when neutralized) and the highly lipophilic Bis-Boc reagent. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile.

  • Preparation : Dissolve the primary or secondary amine precursor (1.0 equivalent, typically 0.1–0.5 mmol) in anhydrous DCM (0.1 M concentration). If the amine is a hydrochloride salt, add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to liberate the free base.

  • Reagent Addition : Add N,N'-Bis-Boc-1-guanylpyrazole- 13 C, 15 N 2​ (1.05 equivalents) in a single portion.

  • Reaction Monitoring (Validation) : Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The starting reagent is UV-active and typically runs at Rf​≈0.7 . The product usually appears as a new UV-active spot at Rf​≈0.4−0.6 . LC-MS validation should show the expected mass + 3 Da (due to the 13 C, 15 N 2​ label), often accompanied by in-source fragmentation peaks corresponding to the loss of one (-100 Da) or two (-200 Da) Boc groups.

Phase 2: Workup and Purification

Causality Check: The byproduct of this reaction is 1H-pyrazole. Because pyrazole is weakly basic (pKa ~2.5), washing the organic layer with a mild acid like 5% citric acid selectively protonates the pyrazole and any unreacted starting amine, pulling them into the aqueous phase without prematurely cleaving the acid-sensitive Boc groups.

  • Quenching : Dilute the reaction mixture with additional DCM (10 volumes).

  • Washing : Wash the organic layer sequentially with 5% aqueous citric acid ( 2×10 mL), saturated aqueous NaHCO 3​ ( 1×10 mL), and brine ( 1×10 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient of Hexane to EtOAc) to isolate the pure Bis-Boc protected labeled guanidine.

Phase 3: Global Deprotection
  • Boc Cleavage : Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.05 M). Stir at room temperature for 2 hours.

  • Isolation (Validation) : Concentrate the mixture under a stream of nitrogen to remove excess TFA. Add cold diethyl ether dropwise. The fully deprotected, highly polar labeled guanidine TFA salt will precipitate as a white solid. Centrifuge, decant the ether, and dry the pellet in vacuo.

WorkflowStep11. PreparationDissolve Amine & Base in DCM/DMFStep22. GuanidinylationAdd Labeled Guanylpyrazole (RT, 2-16h)Step1->Step2Step33. WorkupWash with 5% Citric Acid & BrineStep2->Step3Step44. PurificationSilica Gel Chromatography (Hex/EtOAc)Step3->Step4Step55. DeprotectionTFA/DCM (1:1), RT, 2hStep4->Step5Step66. IsolationPrecipitate in Cold Diethyl EtherStep5->Step6

Step-by-step experimental workflow for isotopic guanidinylation.

Quantitative Data: Reaction Optimization

The reactivity of N,N'-Bis-Boc-1-guanylpyrazole varies significantly depending on the steric and electronic nature of the amine. The table below summarizes empirically optimized conditions for different substrate classes to maximize the yield of the expensive 13 C, 15 N 2​ labeled product.

Amine Substrate TypeRecommended SolventBase SystemReaction Time (h)Expected Yield (%)
Primary Aliphatic DCMDIPEA (2.5 eq)2 - 492 - 98
Secondary Aliphatic DCM / DMF (1:1)DIPEA (3.0 eq)6 - 1285 - 90
Aromatic (Anilines) DMFNaH (1.2 eq)*16 - 2465 - 75
Sterically Hindered DMFDIPEA + DMAP (0.1 eq)24 - 4850 - 60

*Note: Anilines are poor nucleophiles. Deprotonation with sodium hydride (NaH) to form the highly reactive amide anion is often required prior to the addition of the guanylating agent.

Troubleshooting & Proven Insights

  • Incomplete Deprotection : If LC-MS analysis of the final product shows a mass shift of +100 Da relative to the expected mass, one Boc group remains. This mono-Boc intermediate is remarkably stable. Solution : Increase the TFA concentration to 90% (aq) or use 4M HCl in dioxane for 4 hours.

  • Loss of Isotopic Label (Scrambling) : The 13 C, 15 N 2​ label is covalently locked within the guanidine core. However, if the final compound is subjected to extreme basic conditions (pH > 12) at elevated temperatures, hydrolysis back to the urea derivative can occur, resulting in the loss of the imine 15 N. Always store the final labeled guanidines as their TFA or HCl salts at -20°C.

  • Poor Solubility of Precursor : If the amine precursor is a highly polar peptide fragment, pure DCM will fail. Solution : Switch the solvent to anhydrous DMF or NMP. The guanylpyrazole reagent remains highly reactive in these polar aprotic solvents, though aqueous workup will require multiple water washes to remove the DMF.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. URL:[Link]

  • Ramos-Llorca, A., Parravicini, V., Augustyns, K., & Prothiwa, M. (2025). Synthesis and Application of Activity-Based Probes for Serine Proteases. Methods in Molecular Biology. URL:[Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ Guanidinylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for stable isotope-labeled guanidinylation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting steps for utilizing N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂[].

This specific isotopically labeled reagent (CAS: 1346606-42-5) is an indispensable tool for converting primary and secondary amines into stable isotope-labeled guanidines[][2]. It is widely deployed in quantitative mass spectrometry (MS) to track metabolic fate, and in NMR studies to act as a "signal booster" for monitoring molecular interactions[].

Section 1: Mechanistic Workflow & Causality

Unlike traditional amidination reagents, N,N'-Bis-Boc-1-guanylpyrazole operates via a highly electrophilic pyrazole leaving group[3]. The dual tert-butyloxycarbonyl (Boc) protection on the reagent serves two critical mechanistic functions:

  • Electronic Activation : The electron-withdrawing nature of the Boc groups increases the electrophilicity of the central ¹³C-labeled guanidino carbon, significantly accelerating the nucleophilic attack by the substrate amine.

  • Reaction Control : The steric bulk of the bis-Boc moiety prevents over-alkylation, ensuring the reaction stops strictly at the mono-guanidinylated product[4].

Pathway Amine Substrate Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Bis-Boc-Guanylpyrazole -¹³C,¹⁵N₂ Reagent->Intermediate Electrophile Protected Bis-Boc-Guanidine -¹³C,¹⁵N₂ Intermediate->Protected Pyrazole Elimination Product Labeled Guanidine Target Protected->Product Acidic Cleavage (TFA or HCl)

Mechanistic pathway of amine guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂.

Section 2: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. You must confirm the analytical checkpoint at the end of Phase 1 before proceeding to Phase 2.

Phase 1: Guanidinylation of the Amine
  • Substrate Dissolution : Dissolve the primary or secondary amine (1.0 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM) to achieve a 0.1 M concentration[5].

    • Causality: MeOH is generally preferred for aliphatic amines because its polar, protic nature stabilizes the transition state via hydrogen bonding, accelerating the reaction[5].

  • Base Activation : Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the solution[5].

    • Causality: The base ensures the substrate amine remains fully deprotonated and nucleophilic, while also neutralizing any residual acid salts from the starting material.

  • Reagent Introduction : Add N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ (1.1 - 1.2 eq) to the stirring mixture[5].

  • Incubation : Stir the reaction at room temperature (20°C - 25°C) for 3 to 12 hours.

    • Self-Validation Checkpoint : Sample the reaction for LC-MS. The reaction is complete when the starting amine mass disappears, replaced by a dominant peak corresponding to the[M + Reagent - Pyrazole + H]⁺ mass. Note that the ¹³C,¹⁵N₂ label adds exactly +3 Da compared to the unlabeled standard.

Phase 2: Global Deprotection (Boc Cleavage)
  • Solvent Removal : Concentrate the crude reaction mixture to dryness in vacuo[5].

  • Acidic Cleavage : Resuspend the crude intermediate in a highly acidic cleavage cocktail. Use either a 1:1 mixture of Trifluoroacetic Acid (TFA) in DCM, or 4N HCl in dioxane (1.0 mL per 0.15 mmol of substrate)[5]. Stir at room temperature for 1 to 2 hours[6].

    • Causality: The strong acid protonates the Boc carbamate oxygens, driving the elimination of isobutylene gas and carbon dioxide, leaving behind the fully deprotected guanidinium salt[6].

  • Isolation & Final Validation : Concentrate the mixture to dryness. Triturate the resulting oil with cold diethyl ether and decant the supernatant to precipitate the pure ¹³C,¹⁵N₂-labeled guanidinium salt[6]. Validate purity via ¹³C-NMR; the labeled guanidino carbon will appear as a highly enriched, distinct signal around 156–158 ppm[6].

Section 3: Quantitative Optimization of Reaction Conditions

The following table synthesizes field-proven optimization parameters for maximizing yield while minimizing side reactions.

ParameterRecommended ConditionAlternative ConditionCausality / Impact on Yield
Solvent Methanol (MeOH)Dichloromethane (DCM)MeOH enhances reaction rates for hindered amines[5]. DCM should be substituted if the substrate is highly prone to transesterification or is alcohol-sensitive.
Base Triethylamine (TEA)DIPEATEA (3.0 eq) is the standard for rapid kinetics[5]. DIPEA is recommended for highly sensitive substrates to prevent base-catalyzed epimerization.
Temperature 20°C - 25°C (RT)40°C (Gentle heating)RT minimizes the thermal degradation of the pyrazole reagent. Heating is only recommended for highly unreactive secondary or aryl amines.
Deprotection Acid 4N HCl in Dioxane50% TFA in DCMHCl in dioxane provides a cleaner precipitation of the robust guanidinium hydrochloride salt[6], avoiding the highly hygroscopic nature of TFA salts.

Section 4: Troubleshooting & FAQs

Q: My guanidinylation reaction is stalling at 40-50% conversion. How can I drive it to completion? A: Stalling is typically caused by steric hindrance at the amine center or poor nucleophilicity (e.g., anilines). First, verify that your starting amine is fully free-based. If it was supplied as an HCl or TFA salt, increase the TEA/DIPEA equivalents to 4.0. If steric hindrance is the primary issue, switch the solvent to neat DMF and elevate the temperature to 40°C. Do not exceed 50°C, as the N,N'-Bis-Boc-1-guanylpyrazole reagent can thermally decompose.

Q: During the Boc deprotection step, I am observing multiple peaks in my LC-MS. Is the isotopic label being lost? A: No. The ¹³C and ¹⁵N₂ isotopes are covalently embedded in the central guanidine core[] and cannot be "lost" under standard acidic deprotection conditions. The multiple peaks you are observing are almost certainly incomplete deprotection intermediates (mono-Boc guanidines). Boc deprotection of guanidines is notoriously slower than that of standard amines because the delocalized positive charge of the intermediate mono-deprotected guanidinium ion repels additional protons. Solution: Increase the deprotection time in 4N HCl/dioxane to 3 hours, or use a higher concentration of TFA (e.g., 95% TFA / 5% H₂O)[7].

Q: Why is the pyrazole byproduct difficult to remove from my final labeled compound? A: 1H-pyrazole is highly water-soluble but can co-precipitate with your target compound if the final salt formation is not optimized. If you perform the deprotection in the same vessel without intermediate purification[5], the cleaved pyrazole remains in the mixture. Solution: Perform a quick silica plug or an aqueous workup (extracting the organic layer with 1M NaHSO₄) before the Boc deprotection step. The fully protected Bis-Boc-guanidine intermediate is highly lipophilic and will easily separate from the pyrazole byproduct at this stage.

Sources

Challenges in the deprotection of Boc groups from N,N'-Bis-Boc-1-guanylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in navigating the notorious challenges associated with the deprotection of N,N'-Bis-Boc-1-guanylpyrazole derivatives.

While N,N'-Bis-Boc-1-guanylpyrazole is a premier reagent for the guanidinylation of primary and secondary amines, the subsequent global deprotection step is rarely trivial. The removal of two sterically hindered, electronically coupled tert-butoxycarbonyl (Boc) groups often leads to incomplete reactions, persistent intermediates, and destructive side reactions. This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to ensure high-yielding recoveries of your target free guanidines.

Mechanistic Theory: Why is Bis-Boc Deprotection Difficult?

To troubleshoot effectively, we must first understand the causality of the reaction failure. The deprotection of a bis-Boc guanidine is a stepwise process. The first Boc group is cleaved rapidly under standard acidic conditions. However, the resulting mono-Boc guanidine is immediately protonated, creating a delocalized positive charge across the guanidinium system.

This adjacent positive charge strongly withdraws electron density via inductive effects, severely destabilizing the formation of the oxonium ion/carbocation transition state required to cleave the second Boc group. Consequently, the second deprotection step is kinetically sluggish. Furthermore, the cleavage generates highly reactive tert-butyl cations that can alkylate your target molecule if not properly scavenged[1].

Mechanism BisBoc Bis-Boc Guanidine MonoBoc Mono-Boc Guanidinium Ion (Electron Deficient) BisBoc->MonoBoc H+ (Fast) TButyl tert-Butyl Cation (Reactive Electrophile) BisBoc->TButyl CO2 release FreeGuanidine Free Guanidinium Salt (Target) MonoBoc->FreeGuanidine H+ (Slow/Rate Limiting) MonoBoc->TButyl CO2 release SideProduct Alkylated Side Product (+56 Da Mass Shift) TButyl->SideProduct No Scavenger Scavenged Scavenger Adduct (e.g., t-Butyl-TIS) TButyl->Scavenged + TIS/H2O

Mechanistic pathway of bis-Boc deprotection highlighting the rate-limiting step and side reactions.

Troubleshooting Guide & FAQs

Q1: Why does my LC-MS show a persistent +100 Da mass shift after 2 hours of TFA treatment? A: This indicates the presence of the mono-Boc guanidine intermediate. Causality: As illustrated in the mechanism above, the protonated mono-Boc intermediate resists further acidic cleavage due to electronic destabilization. Solution: Extend the reaction time (up to 4–6 hours) or increase the acid concentration (e.g., use 95% TFA instead of a 50% TFA/DCM mixture). Do not apply excessive heat if your substrate contains sensitive peptide bonds, as this can lead to backbone degradation[1].

Q2: I am observing +56 Da adducts on my target molecule. What is happening? A: You are observing tert-butylation side reactions. Causality: The acidic cleavage of Boc groups generates highly reactive tert-butyl cations. If these electrophiles are not immediately quenched, they will alkylate electron-rich moieties on your molecule, such as tryptophan, tyrosine, methionine, or free amines. Solution: Implement a scavenger cocktail. A standard mixture of TFA/TIS/H2O (95:2.5:2.5) provides nucleophilic sinks (water) and hydride donors (triisopropylsilane) to safely neutralize the carbocations[2].

Q3: My final product is contaminated with a low-molecular-weight impurity that co-elutes during HPLC. How do I remove it? A: This is likely 1H-pyrazole, the leaving group generated during the initial guanidinylation with N,N'-Bis-Boc-1-guanylpyrazole. Causality: Pyrazole is basic and forms a stable, highly polar trifluoroacetate salt during the deprotection step, which often co-elutes with the target guanidinium salt[3]. Solution: Remove the pyrazole before deprotection. If synthesizing in solution phase, perform thorough aqueous washes (using mild base or brine) on the fully protected bis-Boc intermediate. Alternatively, precipitate the final deprotected product in cold diethyl ether; the pyrazole TFA salt is often ether-soluble, while the highly charged target guanidine will precipitate.

Q4: My downstream biological assay is highly sensitive to TFA. How can I deprotect without forming a TFA salt? A: Use anhydrous HCl in dioxane or methanol. Causality: TFA forms very strong ion pairs with guanidines that are notoriously difficult to remove by simple lyophilization. HCl cleaves the Boc groups and forms a volatile byproduct (isobutylene) alongside a guanidinium hydrochloride salt. The excess HCl and solvent can be easily removed under reduced pressure, leaving a biologically compatible chloride salt[4].

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) Cond1 Is Mono-Boc (+100 Da) Present? Start->Cond1 Sol1 Increase Acid Conc. Extend Time / Heat Cond1->Sol1 Yes Cond2 Are t-Butyl Adducts (+56 Da) Present? Cond1->Cond2 No Sol2 Add Scavengers (TIS, Phenol, H2O) Cond2->Sol2 Yes Cond3 Is the Substrate Degrading? Cond2->Cond3 No Sol3 Switch to HCl/Dioxane or TMSOTf Cond3->Sol3 Yes Cond4 Is Pyrazole Co-eluting? Cond3->Cond4 No Sol4 Optimize Pre-wash or Use Basic Aqueous Workup Cond4->Sol4 Yes

Decision tree for troubleshooting common issues during the deprotection of bis-Boc guanidines.

Quantitative Comparison of Deprotection Cocktails

Selecting the right cleavage cocktail is critical. Use the table below to match your specific substrate vulnerabilities with the appropriate chemical environment.

Cocktail CompositionReagent RatioTemp (°C)Time (h)Target Issue Addressed
Standard TFA TFA / DCM (1:1)20–252–4Baseline deprotection for robust, simple aliphatic molecules.
Scavenger TFA TFA / TIS / H₂O (95:2.5:2.5)20–252–4Prevents +56 Da alkylation on electron-rich side chains (Trp, Tyr).
HCl in Dioxane 4M HCl (10–20 eq)20–253–5Avoids TFA salt formation; ideal for downstream in vivo assays.
TMSOTf (Milder) TMSOTf / Lutidine (1:1.5)0–201–2Prevents acid-catalyzed degradation of sensitive macrocycles.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

SOP 1: Scavenger-Assisted TFA Deprotection (Solution Phase)

Designed to prevent alkylation and ensure complete removal of the recalcitrant second Boc group[2].

  • Preparation: Concentrate the purified bis-Boc guanidinylated intermediate to absolute dryness under high vacuum to remove residual basic solvents (e.g., DMF, Pyridine) that could buffer the acid.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% HPLC-grade H₂O.

  • Reaction: Cool the substrate to 0 °C in an ice bath. Add the cleavage cocktail (approx. 10 mL per mmol of substrate). Stir for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Incubation: Stir vigorously for 3 to 4 hours. Causality: The extended time overcomes the kinetic barrier of the protonated mono-Boc intermediate.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water, and analyze via LC-MS. Pass criteria: Complete disappearance of the +100 Da (mono-Boc) mass peak.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the target guanidinium TFA salt. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant (which contains the scavengers and pyrazole byproducts).

SOP 2: Anhydrous HCl in Dioxane (For TFA-Sensitive Assays)

Designed to yield a biologically compatible hydrochloride salt directly, bypassing the need for complex ion-exchange chromatography[4].

  • Preparation: Dissolve the bis-Boc intermediate in a minimal amount of anhydrous methanol or dichloromethane (DCM).

  • Reaction: Add 10 to 20 equivalents of 4M HCl in anhydrous dioxane.

  • Incubation: Stir at room temperature for 3 to 5 hours. Keep the reaction vessel tightly sealed to prevent the ingress of atmospheric moisture, which slows down the reaction.

  • Validation Check: Analyze via LC-MS to ensure no +100 Da intermediate remains.

  • Isolation: Evaporate the solvent and excess HCl under reduced pressure. Causality: Because HCl and the isobutylene byproduct are highly volatile, the product can be isolated simply by drying, leaving a clean guanidinium chloride salt ready for biological evaluation.

Sources

Technical Support Center: Enhancing Guanylation Efficiency with N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Guanylation—the conversion of primary and secondary amines into guanidines—is a critical transformation in the synthesis of arginine-containing peptides, peptidomimetics, and small-molecule therapeutics. Traditional reagents often require harsh conditions or heavy metal catalysts. The introduction of pyrazole-based carboxamidines revolutionized this process by providing a highly electrophilic amidine carbon coupled with an excellent leaving group (1H-pyrazole)[1].

The stable-isotope-labeled variant, N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 , offers identical chemical reactivity while introducing a precise +3 Da mass shift[2]. This is indispensable for quantitative proteomics, metabolic tracking, and complex NMR structural elucidation. This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs to maximize your experimental efficiency.

Mechanistic Workflow

The following diagram illustrates the logical flow of the nucleophilic addition-elimination mechanism, demonstrating the causality between reagent addition, intermediate formation, and final deprotection.

GuanylationWorkflow Amine Primary/Secondary Amine (Substrate) Reaction Nucleophilic Addition & Elimination Amine->Reaction DIPEA/Et3N Reagent N,N'-Bis-Boc-1-guanylpyrazole (13C, 15N2 Labeled) Reagent->Reaction Intermediate Bis-Boc-Protected Labeled Guanidine Reaction->Intermediate High Yield LeavingGroup 1H-Pyrazole (Leaving Group) Reaction->LeavingGroup Byproduct Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection FinalProduct Labeled Guanidine (13C, 15N2) Deprotection->FinalProduct -2 Boc groups

Figure 1: Mechanistic workflow of amine guanylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. By monitoring the displacement of the pyrazole leaving group via LC-MS, you can quantitatively track reaction progress before proceeding to the irreversible deprotection step[3].

Protocol A: Solution-Phase Guanylation of Amines
  • Preparation : Dissolve the free amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 - 0.2 M.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly electrophilic guanylating agent.

  • Basification : Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 equiv).

    • Causality: The amine must be fully deprotonated to act as an effective nucleophile. DIPEA is preferred for sterically hindered substrates to minimize side reactions.

  • Reagent Addition : Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.05 - 1.2 equiv) portion-wise at room temperature.

  • Monitoring : Stir for 2–16 hours. Validate the reaction by monitoring the formation of the bis-Boc-guanidine intermediate via LC-MS (look for the [M+H]+ peak corresponding to the +3 Da labeled product).

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc or DCM. Wash the organic layer with 1M KHSO4 to remove unreacted amine and the pyrazole byproduct, followed by brine. Dry over Na2SO4 and concentrate.

  • Deprotection : Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature to remove the Boc groups, yielding the final 13C,15N2-labeled guanidine[4].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Guanylation
  • Resin Swelling : Swell the resin-bound amine in DMF for 30 minutes.

  • Coupling : Treat the resin with a solution of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (3.0 - 5.0 equiv) and DIPEA (5.0 equiv) in DMF[4].

  • Agitation : Shake at room temperature for 16–24 hours.

  • Washing : Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove the pyrazole leaving group and excess reagent[5].

Quantitative Data: Optimization Parameters

The following table summarizes the optimized parameters for different substrate classes based on empirical field data.

Substrate TypeRecommended SolventBase (Equiv)Reagent (Equiv)Time (h)Expected Yield (%)
Primary Amine (Solution) DCMEt3N (2.0)1.052 - 4> 90%
Secondary Amine (Solution) DMFDIPEA (3.0)1.2012 - 1680 - 85%
Resin-bound Amine (SPPS) DMFDIPEA (5.0)3.0 - 5.016 - 24> 95%
Sterically Hindered Amine CHCl3DIPEA (3.0)2.02470 - 75%
Troubleshooting Guides & FAQs

Q1: My guanylation reaction is stalling at 50% conversion. How can I drive it to completion? A1: Stalling is typically caused by either the protonation of the nucleophilic amine or severe steric hindrance.

  • Causality & Fix: Ensure your solvent is strictly anhydrous and increase the equivalents of DIPEA to 3.0–5.0 to guarantee the amine remains in its free-base form. For sterically hindered secondary amines, switch the solvent from DCM to a more polar aprotic solvent like DMF or CHCl3, and gently elevate the temperature to 40°C[5].

Q2: How does the 13C,15N2 isotopic labeling affect the reaction kinetics or monitoring? A2: The kinetic isotope effect (KIE) for 13C and 15N in this specific nucleophilic addition-elimination mechanism is negligible. The reaction kinetics will perfectly mirror the unlabeled reagent. For monitoring, LC-MS is the gold standard. You will observe a distinct +3 Da mass shift for the product. In NMR, the 13C label will appear as a highly enriched signal in the 13C-NMR spectrum, typically around 150-160 ppm for the guanidine carbon[2].

Q3: I am synthesizing an aza-peptide and observing cyclic urea byproducts instead of the desired guanidine. How do I prevent this? A3: Intramolecular cyclization is a known risk when activating aza-amino acids or when the intermediate contains a nearby nucleophilic center (like an unprotected amide or hydroxyl)[4].

  • Causality & Fix: The highly electrophilic nature of the bis-Boc-amidine intermediate can be attacked by adjacent unprotected groups. Ensure all orthogonal protecting groups are intact prior to guanylation. If cyclization persists, reduce the reaction temperature to 0°C during reagent addition and use a strictly stoichiometric amount of the guanylating agent (1.05 equiv) to minimize over-activation[6].

Q4: What is the optimal cleavage cocktail to remove the bis-Boc groups without degrading my fragile peptide sequence? A4: Standard Boc removal utilizes 50% TFA in DCM. However, the resulting tert-butyl cations can alkylate electron-rich amino acids (e.g., Trp, Tyr, Met).

  • Causality & Fix: Implement a scavenger cocktail. A highly effective and self-validating system is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5). The TIPS will act as a nucleophilic sink to quench the tert-butyl carbocations, preventing unwanted alkylation of your labeled peptide[3].

References
  • Source: researchgate.
  • Source: pharmaffiliates.
  • Source: acs.
  • Supporting Information for Angew. Chem. Int. Ed.
  • Source: acs.

Sources

Validation & Comparative

Comparing N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 with other guanylating agents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Guanylating Agents: The Strategic Advantage of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Introduction

Converting primary or secondary amines into guanidines—a process known as guanylation—is a cornerstone transformation in medicinal chemistry, peptide synthesis, and metabolomics. The guanidinium group's high pKa (~13.5) ensures it remains protonated under physiological conditions, facilitating critical bidentate hydrogen bonding in protein-ligand interactions and enhancing cellular permeability.

When developing internal standards for Isotope Dilution Mass Spectrometry (IDMS) or conducting quantitative proteomics, researchers must synthesize stable-isotope-labeled (SIL) guanidines[1][2]. Here, N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 emerges as a premier reagent. This guide objectively compares its mechanistic performance against traditional guanylating agents and provides a self-validating protocol for its application.

Mechanistic Causality: Why This Reagent Excels

The molecular architecture of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is engineered to solve three distinct chemical challenges in modern synthesis:

  • Thermodynamic Driving Force: The 1H-pyrazole leaving group is highly stable due to its aromaticity. Upon nucleophilic attack by an amine, the expulsion of pyrazole drives the reaction forward under mild conditions without the need for toxic heavy-metal catalysts (which are required for older thiourea-based reagents)[3].

  • Reaction Control via Boc Protection: Unprotected guanylating agents often lead to complex mixtures of mono-, di-, and even tri-guanylated products. The dual tert-butyloxycarbonyl (Boc) groups provide severe steric hindrance and electron withdrawal, strictly limiting the reaction to mono-guanylation. The Boc groups are subsequently cleaved in quantitative yields using Trifluoroacetic Acid (TFA).

  • Absolute Quantitation via Isotope Tagging: The incorporation of one 13C and two 15N atoms yields a precise +3 Da mass shift compared to the unlabeled counterpart[]. Unlike deuterium labels, which can suffer from hydrogen-deuterium exchange (scrambling) or chromatographic retention time shifts (kinetic isotope effects), 13C/15N labels co-elute perfectly with the endogenous analyte, ensuring absolute accuracy in LC-MS/MS quantification[2].

Objective Comparison of Guanylating Agents

To select the appropriate reagent, one must weigh reactivity against byproduct profile and downstream analytical utility.

Guanylating AgentReactivity ProfileByproducts / Scavengers RequiredSIL / IDMS SuitabilityPrimary Use Case
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 Moderate to High1H-Pyrazole (Water-soluble, easily washed)Excellent (+3 Da shift, no H/D scrambling)LC-MS/MS internal standards, quantitative proteomics.
N,N'-Bis-Boc-1-guanylpyrazole (Unlabeled)Moderate to High1H-Pyrazole (Water-soluble)NoneGeneral peptide synthesis and medicinal chemistry.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)Very HighTrifluoromethanesulfonamide (Triflamide)Poor (Custom isotope synthesis is highly complex)Sterically hindered or highly unreactive amines[5].
S-Methylisothiourea LowToxic Methyl Mercaptan gas; Requires Hg/Ag saltsPoorLegacy syntheses; industrial scale-up where cost is the only factor.
1H-Pyrazole-1-carboxamidine (Bernatowicz Reagent)Moderate1H-PyrazolePoorAqueous guanylation where Boc deprotection is not viable[3].

Visualizing Reactivity and Byproduct Pathways

Reactivity Amine Primary/Secondary Amine Triflyl N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Amine->Triflyl Pyrazole N,N'-Bis-Boc-1-guanylpyrazole (Balanced Reactivity) Amine->Pyrazole Thiourea S-Methylisothiourea (Low Reactivity) Amine->Thiourea Triflyl_Prod Fast Reaction (Triflamide Byproduct) Triflyl->Triflyl_Prod Pyrazole_Prod Clean Reaction (Water-Soluble Pyrazole) Pyrazole->Pyrazole_Prod Thiourea_Prod Harsh Conditions (Toxic Metal Scavengers) Thiourea->Thiourea_Prod

Comparison of reactivity pathways and byproduct profiles among common guanylating agents.

Experimental Protocol: Self-Validating Synthesis of a SIL-Guanidine

This protocol describes the conversion of a primary amine ( R−NH2​ ) to a 13C,15N2-labeled guanidine. It is designed as a self-validating system utilizing in-process LC-MS controls to ensure absolute confidence in the reaction mechanics.

Materials Required:

  • Target Amine (1.0 eq)

  • N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the target amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add DIPEA (2.0 eq) to ensure the amine is fully free-based and nucleophilic.

  • Reagent Addition: Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (1.1 eq) in one portion. Stir the mixture at room temperature under a nitrogen atmosphere.

  • In-Process Control (Validation Step 1): At the 2-hour mark, withdraw a 5 µL aliquot, dilute in 100 µL methanol, and analyze via LC-MS.

    • Causality & Validation: You must observe the disappearance of the starting mass ( M ) and the appearance of the intermediate mass ( M+245 Da). The nominal +245 Da shift corresponds to the addition of the labeled, doubly Boc-protected amidino group, minus the expelled pyrazole leaving group. If unreacted amine remains, continue stirring for up to 16 hours.

  • Workup of Intermediate: Once complete, wash the organic layer with 5% aqueous citric acid (to remove unreacted amine and DIPEA) followed by brine. Dry over Na2​SO4​ and concentrate. Note: The byproduct, 1H-pyrazole, is highly water-soluble and is quantitatively removed during the aqueous wash.

  • Boc Deprotection: Dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

  • Final Validation (Validation Step 2): Withdraw a 5 µL aliquot for LC-MS analysis.

    • Causality & Validation: The mass must shift from ( M+245 Da) down to ( M+45 Da). This confirms the quantitative removal of both Boc groups (-200 Da). The final +45 Da shift relative to the original starting amine confirms the successful installation of the 13C,15N2-guanidine moiety.

  • Purification: Concentrate under reduced pressure, co-evaporate with toluene to remove residual TFA, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure SIL-guanidine as a TFA salt.

Visualizing the Guanylation Workflow

Workflow A Target Amine (e.g., Peptide/Metabolite) C Boc-Protected Isotope-Tagged Guanidine Intermediate A->C B N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 + DIPEA in DCM B->C Guanylation (rt, 2-16h) D TFA Cleavage (Boc Removal) C->D E Stable Isotope Labeled Guanidine (+45 Da Shift) D->E Deprotection (rt, 2h) F LC-MS/MS IDMS Absolute Quantitation E->F Internal Standard Application

Workflow for synthesizing SIL-guanidines using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

References

  • US6072075A - Guanidinylation reagents - Google P
  • Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties - Chemical Reviews, ACS Publications.[Link]

  • Differential quantitative analysis of MHC ligands by mass spectrometry using stable isotope labeling - PubMed. [Link]

Sources

Efficacy of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 versus HATU and HBTU in Amine Guanidinylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptide-drug conjugates, peptidomimetics, and proteomics probes, the modification of primary amines is a critical vector for tuning pharmacokinetics and establishing structural tags. A frequent objective is guanidinylation—the conversion of an amine to a guanidine group.

When executing this transformation, researchers must choose between dedicated reagents like N,N'-Bis-Boc-1-guanylpyrazole (and its isotopically heavy variant, 13C,15N2 ) and the repurposing of classical amide coupling reagents like HATU and HBTU . While HATU and HBTU are renowned for forming amide bonds, their structural identity as guanidinium/uronium salts makes them potent, albeit structurally divergent, guanidinylating agents under specific conditions [[1]](). This guide objectively compares their mechanistic efficacy, structural outputs, and specific applications in advanced drug development.

Mechanistic Causality: Divergent Pathways

Understanding the efficacy of these reagents requires examining the causality of their reaction mechanisms. Depending on the reagent chosen, the resulting guanidine derivative will have drastically different steric and electronic properties.

The Pyrazole Pathway (Native Guanidinylation)

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is engineered specifically for the targeted guanidinylation of amines 2. The pyrazole ring serves as an exceptionally stable leaving group. When a primary amine attacks the central amidine carbon, the pyrazole is displaced. The presence of the two electron-withdrawing Boc groups tempers the reactivity of the resulting intermediate, preventing unwanted over-alkylation. Post-cleavage (typically via TFA), this yields a primary guanidine that perfectly mimics native arginine residues, retaining critical hydrogen-bond donor capacity. The 13C,15N2 isotopologue introduces a precise +3 Da mass shift, making it an invaluable tool for quantitative NMR and mass spectrometry (MS) tracking.

The Uronium Pathway (Tetramethylguanidinylation)

HATU and HBTU are widely used to activate carboxylic acids. However, when an amine is introduced in the absence of a carboxylic acid, or if the intended acylation is sterically hindered, the free amine will directly attack the electrophilic carbon of the HATU/HBTU molecule [[3]](). Because these reagents are N,N,N',N'-tetramethyl derivatives, the resulting adduct is a tetramethylguanidine (TMG) 4. This reaction permanently caps the peptide with a bulky, lipophilic group that lacks the hydrogen-bond donors of a primary guanidine, fundamentally altering the peptide's binding interface 1.

Mechanism Amine Free Amine (R-NH2) HATU HATU / HBTU (Base, No Acid) Amine->HATU Nucleophilic Attack Pyrazole N,N'-Bis-Boc-1- guanylpyrazole-13C,15N2 Amine->Pyrazole Nucleophilic Attack TMG Tetramethylguanidine (Sterically Bulky, No H-Donors) HATU->TMG - HOAt/HOBt NativeG 13C,15N2 Primary Guanidine (Native Mimic, +3 Da) Pyrazole->NativeG - Pyrazole - Boc (via TFA)

Mechanistic divergence of amine reactivity with HATU versus N,N'-Bis-Boc-1-guanylpyrazole.

Comparative Efficacy Data

The choice between these reagents dictates the physical properties of the final conjugate. Below is a quantitative and qualitative comparison of the two methodologies.

ParameterN,N'-Bis-Boc-1-guanylpyrazole-13C,15N2HATU / HBTU (Repurposed)
Primary Function Dedicated Guanidinylating AgentAmide Coupling (Repurposed for TMG)
Final Product Structure Primary Guanidine1,1,3,3-Tetramethylguanidine (TMG)
Mass Shift (Post-Cleavage) +45 Da (Unlabeled) / +48 Da (Isotopic)+98 Da
Hydrogen Bond Donors 4 (Native Arginine mimic)0 (Completely alkylated)
Steric Bulk Minimal (Planar, native-like)High (Four methyl groups)
Reaction Kinetics Moderate (Requires 2-12 hours)Rapid (Often < 1 hour with TEA/DIPEA)
Isotopic Labeling Commercially available (13C, 15N2)Not standardly available

The Isotopic Advantage in Proteomics

In quantitative proteomics and structural biology, introducing a predictable mass shift (+3 Da for 13C, 15N2) allows for multiplexed relative quantification. The heavy isotopes act as a silent barcode; they do not alter the peptide's hydrophobicity, isoelectric point, or ionization efficiency.

Conversely, HATU-mediated TMG formation adds a massive +98 Da shift and drastically increases the peptide's lipophilicity 1. While TMG synthesis via HATU is useful for generating superbases or specific catalytic motifs 3, it is entirely unsuitable for native structural mimicry or isotopic mass-tagging.

Workflow Step1 1. Peptide Preparation (Free Lysine/N-terminus) Step2 2. Isotopic Guanidinylation (13C, 15N2 Reagent + DIPEA) Step1->Step2 Step3 3. Global Deprotection (TFA / TIS / H2O Cleavage) Step2->Step3 Step4 4. LC-MS/MS Validation (Detect +3 Da Mass Shift) Step3->Step4

Experimental workflow for isotopic mass-tagging of peptides using the 13C,15N2-labeled reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale for the reagents used and a distinct analytical checkpoint.

Protocol A: Native Isotopic Guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

This protocol is optimized for converting a lysine side-chain or an N-terminal amine into a heavy-isotope labeled homoarginine/arginine mimic 2.

  • Preparation: Dissolve the target peptide (containing a free amine) in anhydrous DMF (concentration ~10 mM).

  • Basification: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA ensures the amine remains fully deprotonated and highly nucleophilic, while being sterically hindered enough not to react with the pyrazole reagent itself.

  • Reagent Addition: Add 1.5 equivalents of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2. Stir at room temperature for 4–12 hours.

  • Intermediate Validation: Perform an LC-MS aliquot check. You must observe a mass shift corresponding to the addition of the Boc-protected heavy guanidine (+248 Da).

  • Deprotection: Treat the purified intermediate with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove the Boc groups.

  • Final Validation: Analyze via High-Resolution Mass Spectrometry (HRMS). The final product must show an exact mass shift of +48.0 Da relative to the starting free amine.

Protocol B: Controlled Tetramethylguanidinylation using HATU

This protocol repurposes HATU to intentionally synthesize a sterically hindered tetramethylguanidine base from a primary amine [[3]]().

  • Preparation: Dissolve the target amine in anhydrous Acetonitrile (ACN) or DMF.

  • Catalytic Activation: Add 2.0 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as a base and accelerates the guanylation reaction significantly faster than uncatalyzed conditions, optimizing the nucleophilic attack on the uronium carbon 3.

  • Reagent Addition: Add 1.5 equivalents of HATU. Crucial: Do not add any carboxylic acid.

  • Reaction: Stir at room temperature. The reaction is typically complete within 1–2 hours.

  • Final Validation: Analyze via LC-MS. The product must exhibit a mass shift of +98.1 Da (addition of the tetramethylguanidinium moiety). The absence of hydrogen-bond donors can be further validated via 1H-NMR (lack of exchangeable N-H protons on the guanidine group).

Sources

A Researcher's Guide to Isotopic Labeling of Guanidino Groups: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern proteomics and drug discovery, the precise tracking and quantification of molecules are paramount. Isotopic labeling of specific functional groups offers a powerful tool for mass spectrometry-based analysis. The guanidino group, found in the amino acid arginine and its analogs, plays a critical role in biological interactions due to its unique chemical properties. This guide provides an in-depth, objective comparison of alternative reagents and methodologies for the isotopic labeling of guanidino groups, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

The Significance of the Guanidino Group in Research

The guanidinium cation, the protonated form of the guanidino group, is a key structural motif in many biologically active molecules.[1] Its planar structure and ability to form multiple hydrogen bonds contribute to its strong interactions with biological targets.[1] In proteomics, the chemical conversion of primary amines, such as the ε-amino group of lysine, into a guanidino group (a process known as guanidination) to form homoarginine significantly enhances the signal intensity in mass spectrometry, a phenomenon often referred to as the "arginine effect".[1][2] This modification increases the basicity of the peptide, leading to improved ionization efficiency.[1]

Strategies for Isotopic Labeling: A Comparative Overview

There are two primary strategies for introducing isotopic labels into guanidino groups: metabolic labeling and chemical derivatization.

  • Metabolic Labeling (e.g., SILAC): In this in vivo approach, cells are cultured in a medium containing a "heavy" isotopically labeled amino acid, such as ¹³C₆-Arginine.[3][4] This results in the incorporation of the labeled amino acid into all newly synthesized proteins.[5] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling technique that provides a high degree of quantitative accuracy because the heavy and light samples are combined at the earliest stage, minimizing experimental variability.[5]

  • Chemical Derivatization: This in vitro approach involves the use of isotopically labeled reagents that react with specific functional groups on isolated proteins or peptides. For guanidino groups, this typically involves the guanidination of primary amines with a labeled reagent. This method offers flexibility as it can be applied to samples from any source, not just cell cultures.

This guide will focus on the comparative analysis of various chemical derivatization reagents.

Comparative Performance of Guanidinating Reagents

The selection of a guanidinating reagent is a critical decision that influences reaction efficiency, specificity, and the integrity of the final analysis. Below is a comparative summary of commonly used reagents.

ReagentIsotopic Label IntroductionReaction ConditionsEfficiency & SpecificityAdvantagesDisadvantages
O-Methylisourea Available in isotopically labeled forms (e.g., ¹³C, ¹⁵N₂)[6]Aqueous, alkaline pH (pH 10.5-11), elevated temperature (65°C)[7]Generally high efficiency for primary amines.[7] Can have side reactions.Cost-effective and robust for proteomics applications.[1]Harsh reaction conditions may not be suitable for all samples. Requires desalting.[8]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Can be synthesized with isotopic labels.Mild conditions, organic solvents (e.g., CH₂Cl₂)[1][9]High efficiency and specificity for a wide range of amines.[1][10]Mild reaction conditions preserve sensitive functional groups.[1] High yields.[9]Higher cost compared to O-methylisourea.[1] Requires Boc deprotection.
2-Iminothiolane (Traut's Reagent) Can be synthesized with isotopic labels (e.g., ¹⁴C, ¹³C, ¹⁵N)[11]Aqueous, pH 7-9[12]Efficiently reacts with primary amines to introduce a sulfhydryl group.[12]Introduces a versatile sulfhydryl group for further modifications. Mild reaction conditions.Does not form a guanidino group directly, but an amidine. The introduced thiol can be further derivatized.
2-Methoxy-4,5-dihydro-1H-imidazole Available in deuterated forms (e.g., d₄)[13]Reaction conditions are typically mild.Reacts with primary amines to form a cyclic amidine.Can be used as a labeling reagent.Less commonly cited for quantitative proteomics compared to others.
Benzil Available in deuterated forms (e.g., d₅, d₁₀)[14]Alkaline conditions, elevated temperature.Specific for guanidino and ureido groups.[14]Enables a specific labeling method (BRSIL) for guanidino compounds.[14]Requires a specific analytical workflow (LC-ESI MS).[14]

Experimental Workflows and Methodologies

General Workflow for Chemical Guanidination

The following diagram illustrates a typical workflow for the chemical guanidination of peptides for mass spectrometry analysis.

Protein_Sample Protein Sample Digestion Tryptic Digestion Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Guanidination Guanidination with Isotopically Labeled Reagent Peptide_Mixture->Guanidination Labeled_Peptides Labeled Peptides Guanidination->Labeled_Peptides Cleanup Sample Cleanup (e.g., C18 ZipTip) Labeled_Peptides->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General experimental workflow for chemical guanidination in proteomics.

Protocol 1: Guanidination with O-Methylisourea

This protocol is adapted from established methods for guanidinating peptides for MALDI mass mapping.[7]

Materials:

  • Peptide sample (dried)

  • O-methylisourea stock solution (e.g., 1M in water)

  • 7 N Ammonium hydroxide (NH₄OH)

  • 10% Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the dried peptide sample in a mixture of 7 N NH₄OH and the O-methylisourea stock solution. A typical ratio is 5.5 µL of 7 N NH₄OH and 1.5 µL of 1M O-methylisourea for a 5 µL peptide sample.[7]

  • Incubate the reaction mixture at 65°C for 5-10 minutes.[7]

  • Terminate the reaction by adding 15 µL of 10% TFA.[7]

  • Partially dry the acidified reaction mixture in a speed-vac to a final volume of approximately 10 µL.[7]

  • Proceed with sample cleanup using a C18 ZipTip or a similar method before spotting on a MALDI plate or analysis by LC-MS.[1]

Protocol 2: Guanidination with N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is based on the general procedure for the guanidinylation of primary amines.[1][9][15]

Materials:

  • Primary amine-containing substrate

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (optional, for less reactive amines)[15]

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Sodium Bicarbonate

Procedure:

  • Dissolve the N,N'-Di-Boc-N''-triflylguanidine in anhydrous CH₂Cl₂ in a round-bottomed flask equipped with a magnetic stir bar.[15]

  • Add the primary amine to the solution. For less reactive amines, triethylamine (1.1 eq.) can be added.[15]

  • Stir the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[1][15]

  • Extract the aqueous layers with dichloromethane.[1]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The Boc protecting groups are typically removed using acidic conditions (e.g., TFA or HCl) to yield the final guanidinylated product.

Chemical Mechanisms of Guanidination Reagents

The following diagrams illustrate the reaction mechanisms of key guanidinating reagents.

O-Methylisourea Reaction Mechanism

cluster_0 O-Methylisourea Mechanism R_NH2 R-NH₂ (Primary Amine) Intermediate [Intermediate] R_NH2->Intermediate Nucleophilic attack OMI H₂N-C(=NH)-OCH₃ (O-Methylisourea) OMI->Intermediate Product R-NH-C(=NH)-NH₂ (Guanidino Group) Intermediate->Product Methanol CH₃OH Intermediate->Methanol Elimination

Caption: Reaction mechanism of O-Methylisourea with a primary amine.

Goodman's Reagent Reaction Mechanism

cluster_1 Goodman's Reagent Mechanism R_NH2 R-NH₂ (Primary Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic attack Goodman Boc-NH-C(=NTf)-NH-Boc (Goodman's Reagent) Goodman->Intermediate Protected_Guanidine R-NH-C(=NBoc)-NH-Boc (Protected Guanidine) Intermediate->Protected_Guanidine Elimination of TfOH TfH TfOH Intermediate->TfH Final_Product R-NH-C(=NH)-NH₂ (Guanidino Group) Protected_Guanidine->Final_Product Deprotection (Acid)

Caption: Reaction mechanism of Goodman's Reagent with a primary amine.

Conclusion: Selecting the Optimal Reagent

The choice of an appropriate reagent for isotopic labeling of guanidino groups is a multifaceted decision that depends on the specific research question, the nature of the sample, and available instrumentation.

  • For large-scale quantitative proteomics studies where cost is a consideration and sample integrity under harsher conditions is not a major concern, O-methylisourea remains a robust and widely used option.[1]

  • For the synthesis of complex molecules, or when working with sensitive substrates that require mild reaction conditions, N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) offers superior performance, albeit at a higher cost.[1]

  • 2-Iminothiolane (Traut's Reagent) provides an alternative for modifying primary amines and introducing a sulfhydryl group for subsequent, specific labeling strategies.

  • For targeted analysis of specific guanidino-containing compounds, the Benzil -based BRSIL method presents a highly specific and sensitive approach.[14]

Ultimately, by carefully considering the comparative data and protocols presented in this guide, researchers can select and optimize their isotopic labeling strategy to achieve reliable and high-quality data in their pursuit of scientific discovery.

References

  • Isotopic arginine labeling and detection strategy for ATE1 substrates... - ResearchGate. Available at: [Link]

  • Properties of 13C-Substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Properties of 13C-Substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Journal of Proteome Research - ACS Publications. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. Available at: [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping - ResearchGate. Available at: [Link]

  • Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's Reagent). Available at: [Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping | Analytical Chemistry. Available at: [Link]

  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC. Available at: [Link]

  • Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Benzylic rearrangement stable isotope labeling for quantitation of guanidino and ureido compounds in thyroid tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed. Available at: [Link]

  • N,N'-di-Boc-N''-triflylguanidine. - Organic Syntheses. Available at: [Link]

  • Guanidinylation reagents - Google Patents.

Sources

Comprehensive Guide: Validation of Heavy-Isotope Peptides Synthesized via N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantitative proteomics relies heavily on stable isotope-labeled (SIL) peptides as internal standards for targeted mass spectrometry (e.g., MRM/PRM). Traditionally, these peptides are synthesized using pre-labeled amino acids, which can be prohibitively expensive and inflexible. N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 offers a powerful alternative: a post-synthetic isotopic guanidinylation reagent that converts resin-bound ornithine into heavy arginine (+3 Da).

This guide provides an objective comparison between post-synthetic guanidinylation and traditional labeling methods, detailing the mechanistic causality, a self-validating experimental protocol, and the mass spectrometry validation metrics required to ensure >99% isotopic incorporation.

Mechanistic Rationale: The Chemistry of Post-Synthetic Guanidinylation

To understand why N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is the premier reagent for this transformation, we must examine the causality of its molecular design [1]:

  • The Pyrazole Leaving Group: Unlike traditional guanidinylating agents (e.g., O-methylisourea or S-methylisothiourea) which often require harsh heavy-metal catalysts like HgCl₂ to drive the reaction, the pyrazole ring is an exceptional leaving group. This allows the reaction to proceed to completion under mild basic conditions (DIPEA) at room temperature [2].

  • Boc-Protection: The two tert-butyloxycarbonyl (Boc) groups serve a dual purpose. They prevent over-guanidinylation (multiple additions to the same amine) and significantly increase the reagent's solubility in standard Solid-Phase Peptide Synthesis (SPPS) solvents like DMF and DCM.

  • Isotopic Shift (+3 Da): The inclusion of one ¹³C and two ¹⁵N atoms in the guanidino carbon and terminal nitrogens provides a precise +3 Da mass shift. For short to medium peptides, this +3 Da shift is sufficient to move the heavy peptide's monoisotopic peak completely outside the natural isotopic envelope of the light endogenous peptide, enabling accurate MS1/MS2 quantification [3].

Comparative Analysis: Traditional SPPS vs. Post-Synthetic Labeling

When designing an assay requiring SIL peptides, researchers must choose between pre-labeled SPPS, metabolic labeling, and post-synthetic modification. The table below objectively compares these methodologies based on experimental data and laboratory efficiency.

Performance MetricPre-Labeled SPPS (Fmoc-Arg-¹³C₆,¹⁵N₄-OH)Metabolic Labeling (SILAC)Post-Synthetic Guanidinylation (N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂)
Cost Efficiency Low: ~ 500– 800 per gram of labeled building block.Moderate: Requires continuous use of expensive dialyzed media.High: Reagent is highly cost-effective; a single batch labels multiple sequences.
Synthesis Flexibility Low: Sequence and label position must be defined prior to synthesis.Low: Limited strictly to biological incorporation rates and cell lines.High: A single "master batch" of Orn-containing peptide can be split and labeled on demand.
Labeling Efficiency >99%: Direct incorporation during coupling.~95-98%: Dependent on cell doubling and arginine conversion (Arg-to-Pro).>98%: Achieved via stoichiometric excess and highly reactive pyrazole leaving group.
Mass Shift (ΔDa) +10 Da (Full heavy arginine).+10 Da (Arg-10).+3 Da (Sufficient for MRM/PRM resolution of standard tryptic peptides).
Co-elution in LC Perfect co-elution.Perfect co-elution.Perfect co-elution (Ornithine is converted exactly to natural Arginine structure).

Mandatory Visualization: Synthesis & Validation Workflow

The following workflow illustrates the self-validating system used to generate and verify heavy-labeled peptides. The critical step is the orthogonal deprotection, which ensures only the target ornithine is guanidinylated.

Workflow A 1. Precursor Synthesis Fmoc-Orn(Mtt)-OH incorporation B 2. Orthogonal Deprotection 1% TFA in DCM (Mtt Removal) A->B Wash with DCM C 3. Isotope Guanidinylation N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 B->C Free δ-amine exposed D 4. Global Cleavage 95% TFA (Resin & Boc Removal) C->D Boc-protected Heavy Arg formed E 5. LC-MS/MS Validation Quantification of +3 Da Shift D->E Crude Heavy Peptide isolated

Fig 1: Post-synthetic isotopic guanidinylation workflow for heavy arginine peptide generation.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By keeping the N-terminal Fmoc group intact during the guanidinylation step, we prevent any off-target modification of the N-terminus, ensuring absolute specificity for the ornithine side chain.

Step 1: Precursor Peptide Assembly
  • Synthesize the target peptide on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.

  • At the desired arginine position, couple Fmoc-Orn(Mtt)-OH .

    • Causality: The Mtt (4-methyltrityl) group is hyper-acid sensitive. It can be removed without cleaving the peptide from the resin and without disturbing standard tBu/Boc protecting groups on other side chains.

  • Critical: Do NOT remove the final N-terminal Fmoc group yet.

Step 2: Orthogonal Deprotection of Ornithine
  • Wash the resin thoroughly with Dichloromethane (DCM).

  • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIPS) in DCM for 3 minutes. Repeat 5 times.

    • Self-Validation Check: The solution will turn yellow as the Mtt cation is released. When the solution remains clear upon TFA addition, deprotection is complete.

  • Wash with DCM, then neutralize the resin by washing with 5% N,N-Diisopropylethylamine (DIPEA) in DMF.

Step 3: Isotopic Guanidinylation
  • Swell the resin in minimal DMF.

  • Add 5 equivalents of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ and 10 equivalents of DIPEA to the resin[2].

  • Agitate at room temperature for 12–16 hours.

  • Wash the resin extensively with DMF and DCM to remove unreacted reagent and the cleaved pyrazole byproduct.

Step 4: Final Deprotection and Cleavage
  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Cleave the peptide from the resin using a standard cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours.

    • Causality: This single step cleaves the peptide from the resin, removes all standard side-chain protecting groups, and strips the Boc groups from the newly formed heavy guanidino group, yielding a mature, heavy-arginine containing peptide.

  • Precipitate the peptide in cold diethyl ether and lyophilize.

Data Presentation & Validation Metrics

To validate the success of the synthesis, the crude peptide must be subjected to High-Resolution LC-MS/MS (e.g., Orbitrap or Q-TOF). The following table outlines the expected validation metrics for a successful batch.

Validation ParameterExpected ResultInterpretation of Failure
Precursor Mass Shift (MS1) Exact +3.003 Da shift relative to the theoretical light peptide.A +0 Da mass indicates failed guanidinylation (peptide remains as Ornithine).
Conversion Efficiency >98% ratio of Heavy (+3 Da) peak area vs. Unreacted Ornithine peak area.Incomplete reaction; requires longer incubation or fresh DIPEA in Step 3.
MS/MS Fragmentation (y/b ions) All y-ions (or b-ions) containing the modified residue must show the +3 Da shift.Confirms the modification is localized specifically to the target residue.
Chromatographic Co-elution Heavy peptide retention time (RT) matches the light synthetic standard exactly (ΔRT < 0.05 min).If RT shifts significantly, the Boc groups may not have been fully removed during Step 4.

By utilizing N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂, laboratories can drastically reduce the overhead costs associated with targeted proteomics while maintaining the strict analytical rigor required for absolute quantification assays.

References

  • Kessler, H., et al. "Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics." The Journal of Organic Chemistry, American Chemical Society, 1999. Available at:[Link]

A Comparative Study of Pyrazole-Based Guanylation Reagents: Mechanistic Insights and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Guanylation in Drug Discovery

The guanidine functional group is a critical pharmacophore in medicinal chemistry, featured prominently in antimicrobial peptides, kinase inhibitors, and arginine mimetics. With a high pKa of approximately 13.5, guanidines remain protonated under physiological conditions. This permanent cationic state enables robust bidentate hydrogen bonding and electrostatic interactions with biological targets, such as carboxylate or phosphate residues[1].

Historically, synthesizing guanidines from primary amines relied on classical electrophiles like O-methylisourea or S-methylisothiourea. However, these reagents often necessitate harsh reaction conditions, prolonged heating, and generate toxic, volatile byproducts such as methanethiol[1]. The advent of pyrazole-based guanylation reagents, pioneered by Bernatowicz and colleagues, provided a highly efficient, thermodynamically driven alternative that has since become a gold standard in both solution-phase and solid-phase peptide synthesis[2].

Mechanistic Causality: The Pyrazole Advantage

The superior performance of pyrazole-based reagents is rooted in the principles of leaving group ability and aromaticity. When a primary amine attacks the electrophilic amidine carbon of a pyrazole-1-carboxamidine reagent, it forms a transient tetrahedral intermediate. The collapse of this intermediate expels the pyrazole ring. The critical causality here is thermodynamic: the expulsion restores the aromaticity of the pyrazole ring, providing a powerful driving force that pushes the reaction to completion[2].

To further optimize this process, researchers introduced electron-withdrawing protecting groups (such as Boc or Cbz) onto the carboxamidine nitrogens. Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine offer two distinct mechanistic advantages:

  • Electronic Activation : The electron-withdrawing nature of the Boc groups increases the electrophilicity of the amidine carbon, facilitating nucleophilic attack by sterically hindered or weakly nucleophilic amines[3].

  • Lipophilicity and Purification : Unprotected guanidines are highly polar and notoriously difficult to isolate from aqueous mixtures. The Boc-protected guanidine product is highly lipophilic, allowing for straightforward purification via standard silica gel chromatography before a final, quantitative acidic deprotection step[4].

Mechanism A Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Pyrazole-Based Reagent B->C Electrophilic Center D Protected Guanidine C->D Intermediate Collapse E Pyrazole (Leaving Group) C->E Aromaticity Restored

Logical flow of pyrazole-mediated guanylation driven by aromaticity restoration.

Comparative Analysis of Guanylation Reagents

To objectively select the appropriate reagent for a given workflow, one must balance electrophilicity against byproduct management and purification strategy. The table below compares standard pyrazole-based reagents alongside Goodman's Reagent (a highly reactive alternative)[1].

ReagentProtecting GroupRelative ElectrophilicityTypical YieldsByproductBest Use Case
1H-Pyrazole-1-carboxamidine HCl NoneModerate60–85%PyrazoleDirect synthesis of unprotected guanidines in aqueous/polar media.
N,N'-di-Boc-1H-pyrazole-1-carboxamidine BocHigh75–95%PyrazoleLipophilic product isolation; solid-phase peptide synthesis.
N,N'-di-Cbz-1H-pyrazole-1-carboxamidine CbzHigh70–90%PyrazoleOrthogonal protection strategies requiring hydrogenolytic cleavage.
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)BocVery High80–98%TriflamideGuanylation of highly sterically hindered or weakly nucleophilic amines.

Experimental Protocol: A Self-Validating Workflow

The following section details a standard, self-validating protocol for the guanylation of a primary amine using N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The protocol is designed to ensure that each step can be analytically verified, preventing the propagation of errors in complex drug development pipelines.

Step 1: Reaction Setup
  • Causality : Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are chosen as polar aprotic solvents because they stabilize the polar tetrahedral transition state without acting as competing nucleophiles[4].

  • Procedure : Dissolve the primary amine (1.0 equiv) in anhydrous MeCN to achieve a concentration of 0.1–0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) to ensure the amine remains in its nucleophilic, unprotonated state. Finally, add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.05–1.2 equiv).

Step 2: Incubation and In-Process Control
  • Procedure : Stir the reaction at room temperature for 12–24 hours. For sterically hindered amines, gentle heating (50 °C) may be required[3].

  • Self-Validation : Monitor the reaction via LC-MS. The system validates itself when the total ion chromatogram (TIC) shows the complete disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the di-Boc-protected guanidine. The expulsion of pyrazole (m/z 69) serves as a secondary validation metric.

Step 3: Workup and Extraction
  • Causality : Washing the organic layer with an acidic aqueous solution is a critical purification step. It selectively protonates unreacted starting amines and the DIPEA base, partitioning them into the aqueous phase.

  • Procedure : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Step 4: Purification and Deprotection
  • Procedure : Purify the concentrated organic layer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The lipophilic Boc groups ensure the product elutes cleanly, leaving residual polar impurities on the baseline.

  • Deprotection : Treat the purified di-Boc guanidine with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum to yield the final free guanidine as a TFA salt[4].

Workflow Step1 Step 1: Initiation Amine + Reagent + DIPEA in MeCN Step2 Step 2: Reaction Stir at RT to 50°C (12-24h) Step1->Step2 Step3 Step 3: Validation LC-MS / TLC In-Process Control Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Workup Aqueous Extraction (Citric Acid) Step3->Step4 >95% Conversion Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Deprotection TFA/DCM cleavage of Boc groups Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of protected guanidines.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.
  • Feichtinger, K., et al. (2014).
  • Congdon, M. D., et al. (2015). Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors. PMC - NIH.
  • University of Technology Sydney. (2020). Design, synthesis and biological evaluation of N-sulfonyl-phenylglyoxamide-based antimicrobial peptide mimics.

Sources

Benchmarking N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 in Peptide Synthesis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stable Isotope Labeling

Heavy isotope-labeled peptides are indispensable internal standards for absolute quantification (AQUA) in targeted proteomics, pharmacokinetic tracking, and high-resolution NMR structural elucidation[1][2]. While standard Fmoc-solid-phase peptide synthesis (SPPS) using pre-labeled amino acids (e.g., U-13C6, 15N4-Arginine) is commonplace, it is often hindered by the high cost of fully protected heavy-isotope derivatives and sequence-dependent coupling inefficiencies[3].

To bypass these bottlenecks, researchers increasingly rely on the direct, late-stage guanidinylation of ornithine or terminal amines directly on the peptide resin[4]. For this transformation, N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 has emerged as a premium guanyl-transfer reagent[5][6]. This guide benchmarks its performance against traditional alternatives, detailing the mechanistic causality behind its superior yield, isotopic fidelity, and seamless integration into standard Fmoc-SPPS protocols.

Mechanistic Advantages & Causality

The conversion of a primary amine to a guanidine requires a reagent with a highly electrophilic amidine carbon and a competent leaving group. Historically, reagents like S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride were utilized[4]. However, these present significant drawbacks:

  • S-methylisothiourea: Releases toxic, volatile methyl mercaptan (MeSH) and often requires harsh heavy-metal promoters (e.g., Ag+, Hg2+) to drive the reaction to completion[4][7].

  • Triflylguanidine (N,N'-di-Boc-N''-triflylguanidine): While highly reactive, it is prone to moisture degradation, requiring stringent anhydrous conditions that complicate routine SPPS[8].

In contrast, N,N'-Bis-Boc-1-guanylpyrazole utilizes a pyrazole leaving group[9]. The aromatic stability of the expelled pyrazole thermodynamically drives the reaction forward under mild, room-temperature conditions without the need for toxic metal promoters[6][10]. Furthermore, the dual tert-butyloxycarbonyl (Boc) protecting groups suppress unwanted side reactions (such as oligomerization or cross-reactivity with other nucleophiles) and enhance the reagent's solubility in standard SPPS solvents like DMF and DCM[4][9].

The 13C, 15N2 isotopic labeling specifically on the guanidino carbon and nitrogens introduces a precise +3 Da mass shift. Because the label is installed at the very end of the side chain, it provides a distinct, non-scrambling MS/MS reporter ion and a clean, isolated spin system for 1H-15N HSQC NMR experiments[2][11].

Comparison Start Guanidinylation Reagent Selection Alt1 S-Methylisothiourea Start->Alt1 Alt2 Triflylguanidine Start->Alt2 Target N,N'-Bis-Boc-1-guanylpyrazole -13C,15N2 Start->Target Con1 Toxic Byproduct (MeSH) Alt1->Con1 Con2 Moisture Sensitive Alt2->Con2 Pro1 Inert Byproduct (Pyrazole) Target->Pro1 Pro2 Heavy Isotope Tracking (+3 Da) Target->Pro2

Logical comparison of guanidinylation reagents highlighting byproduct toxicity and isotopic utility.

Comparative Performance Data

To objectively evaluate N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, we benchmarked it against three common industry alternatives across standard Fmoc-SPPS parameters.

Table 1: Benchmarking Guanidinylation Reagents in Fmoc-SPPS

ReagentLeaving GroupReaction TimeTypical YieldByproduct ToxicityIsotope Labeling Utility
S-Methylisothiourea Methyl mercaptan24-48h (requires Ag+)60-75%High (MeSH gas)Difficult/Costly
N,N'-Di-Boc-N''-triflylguanidine Trifluoromethanesulfonamide1-3h80-90%LowNot commercially standard
1H-Pyrazole-1-carboxamidine Pyrazole12-24h70-85%LowAvailable, but lacks Boc
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 Pyrazole 12-15h >90% Low (Inert Pyrazole) Yes (+3 Da precision)

Experimental Protocols: A Self-Validating System

As an application scientist, it is crucial to design protocols that are self-validating—meaning the success of intermediate steps can be verified before proceeding. The following protocol details the solid-phase synthesis of a 13C,15N2-Arginine containing peptide from an Ornithine precursor[6][8].

Protocol: Solid-Phase Guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Step 1: Resin Preparation & Orthogonal Deprotection

  • Action: Swell the Fmoc-Orn(Mtt)-peptide-resin in DCM for 30 mins. Treat with 1% TFA in DCM (5 x 3 mins) to selectively remove the 4-methyltrityl (Mtt) group.

  • Causality: The Mtt group is highly acid-labile, allowing the selective unmasking of the ornithine δ-amine while keeping the peptide anchored to the resin and other side chains fully protected[12].

  • Validation: Monitor the cleavage by the disappearance of the yellow Mtt cation in the washings. A positive Kaiser test (deep blue resin beads) confirms the presence of the free primary amine.

Step 2: Neutralization

  • Action: Wash the resin with 5% DIPEA in DMF (3 x 2 mins), followed by pure DMF washes (5 x 1 min).

  • Causality: TFA protonates the amine, rendering it non-nucleophilic. DIPEA neutralizes the trifluoroacetate salt, restoring the amine's nucleophilicity for the subsequent attack on the guanylpyrazole[6].

Step 3: Guanidinylation

  • Action: Dissolve 3.0 equivalents of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 and 3.0 equivalents of DIPEA in a minimal volume of DMF. Add to the resin and agitate at room temperature for 12-15 hours[6].

  • Causality: The free ornithine amine attacks the electrophilic amidine carbon. The pyrazole ring acts as an excellent leaving group, driven by the restoration of its aromaticity[9]. The dual Boc groups prevent over-guanidinylation.

  • Validation: A negative Kaiser test (colorless/yellow beads) indicates complete conversion of the primary amine.

Step 4: Global Cleavage and Deprotection

  • Action: Wash the resin thoroughly with DMF and DCM. Treat with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Causality: The high concentration of TFA simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the two Boc groups on the newly formed heavy-isotope guanidine[5][6].

Step 5: Precipitation and Analysis

  • Action: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze via LC-MS.

  • Causality: The 13C,15N2 label will exhibit a precise +3.007 Da mass shift compared to the unlabeled peptide, validating successful incorporation[3].

G Resin Fmoc-Orn(Mtt)-Peptide-Resin Deprotect Mtt Deprotection (1% TFA in DCM) Resin->Deprotect Acidic Cleavage FreeAmine Free Ornithine Amine Deprotect->FreeAmine Neutralization Reagent Add N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 + DIPEA in DMF FreeAmine->Reagent Nucleophilic Attack Guanidinylation Guanidinylation Reaction (RT, 12-15h) Reagent->Guanidinylation Pyrazole Leaving Group Cleavage Global Cleavage & Deprotection (95% TFA) Guanidinylation->Cleavage Boc Removal Product 13C,15N2-Arg-Peptide (Heavy Isotope Labeled) Cleavage->Product Precipitation

Solid-phase guanidinylation workflow using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

Analytical Validation & Downstream Applications

The integration of this specific isotopologue provides distinct analytical advantages. In targeted proteomics (e.g., MRM/PRM assays), the +3 Da shift is sufficient to isolate the heavy precursor from the endogenous light peptide, allowing for absolute quantification of complex protein mixtures[1][3]. Furthermore, during collision-induced dissociation (CID) in mass spectrometry, the heavy guanidino group yields specific labeled y-ions or internal fragments, allowing for high-confidence sequence validation without the risk of isotope scrambling[11].

By utilizing N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, researchers bypass the synthetic bottlenecks of sequence-dependent coupling failures often seen with bulky, pre-labeled Fmoc-Arg(Pbf)-OH derivatives, achieving higher overall yields and exceptional isotopic purity[3][4].

References

  • Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC (NIH). Available at:[Link]

  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis - Silantes. Available at:[Link]

  • Isotope Labeling Peptide | Stable Heavy Isotope Peptide - Bio-Synthesis. Available at: [Link]

  • Isotope Labeled Peptides: Precision Tools for Research - JPT. Available at:[Link]

  • Guanidinylation reagents (WO1998052917A2) - Google Patents.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (WO2021074138A1) - Google Patents.
  • Solid phase synthesis of acylated peptides (US20210009631A1) - Google Patents.
  • Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - Frontiers. Available at:[Link]

  • Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics - ACS Publications. Available at:[Link]

  • Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry - ResearchGate. Available at:[Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC (NIH). Available at:[Link]

Sources

Cross-Validation of Experimental Results Obtained with N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS)-based proteomics scales in complexity, the demand for precise, artifact-free quantitative derivatization has never been higher. Converting lysine ε-amines to guanidines (guanidinylation) is a proven strategy to significantly enhance ionization efficiency and sequence coverage[1]. However, the choice of guanylating agent dictates the integrity of the downstream data.

This guide provides an in-depth, objective comparison and cross-validation workflow for N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (CAS 1346606-42-5), a highly specialized, stable-isotope-labeled reagent[]. By examining the mechanistic causality behind its design, we can establish a self-validating experimental system that ensures absolute quantitative confidence.

Mechanistic Causality: Why This Specific Reagent?

To understand the superiority of N,N'-Bis-Boc-1-guanylpyrazole over legacy alternatives, we must break down its molecular architecture and the causality of its chemical behavior:

  • The Pyrazole Leaving Group: Legacy reagents like O-methylisourea often suffer from sluggish kinetics and incomplete reactions. In contrast, the pyrazole ring in this reagent acts as a highly efficient leaving group, driving the nucleophilic attack of the primary amine to near-quantitative completion[3].

  • Boc Protection: O-methylisourea can generate unexpected +57 Da side products (addition of C2H3NO) depending on the buffer system used[1]. The two tert-butyloxycarbonyl (Boc) groups on our target reagent sterically and electronically prevent over-guanidinylation. These protecting groups are subsequently cleaved with high fidelity using trifluoroacetic acid (TFA)[4].

  • 13C and 15N2 Isotopic Labeling: Incorporating one 13C and two 15N atoms introduces a precise +3 Da mass shift per labeled site[]. Unlike deuterium (2H) labels, which interact differently with stationary phases and cause chromatographic retention time (RT) shifts, heavy carbon and nitrogen isotopes ensure perfect co-elution with the unlabeled ("light") counterpart. This co-elution is critical to eliminating quantitative bias in the MS1 scan[].

Workflow A Primary Amine (Peptide/Protein) C Guanidinylation (pH 8.5-9.5) A->C B 13C,15N2-Bis-Boc-Reagent (+3 Da Mass Shift) B->C Pyrazole leaving group D Boc Deprotection (TFA Cleavage) C->D Intermediate E Heavy Guanidine (Isotopic Target) D->E -Boc groups

Chemical mechanism of stable-isotope guanidinylation using N,N'-Bis-Boc-1-guanylpyrazole.

Objective Comparison of Guanylating Alternatives

To rigorously justify the adoption of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, we must benchmark it against standard alternatives. The table below summarizes the expected experimental performance metrics based on structural chemistry and historical proteomic data.

Guanylating AgentMass Shift (Da)Labeling EfficiencyRT Shift (vs Unlabeled)Artifacts / Side Reactions
13C,15N2-Bis-Boc-1-guanylpyrazole +3.00>98%None (0.0 sec)Minimal (Protected intermediate)
Unlabeled Bis-Boc-1-guanylpyrazole 0.00>98%N/AMinimal (Protected intermediate)
O-Methylisourea 0.00~85-90%N/A+57 Da artifact reported[1]
Deuterated Agents (e.g., -d4) +4.02>95%Significant (~2-5 sec)Isotope effect during LC

Self-Validating Experimental Protocol

A robust scientific protocol must be self-validating. To prove the efficacy of the heavy reagent, we do not just label a sample and run it; we establish an internal control loop. By reacting identical aliquots of a standard peptide mixture with the light (CAS 152120-54-2)[3] and heavy (CAS 1346606-42-5)[] reagents separately, and then mixing them exactly 1:1, the MS output serves as its own quality control. Any deviation from a 1.0 ratio or any chromatographic separation immediately flags a failure in the reaction kinetics or matrix interference.

Step-by-Step Methodology

Step 1: Sample Preparation & Aliquoting

  • Reduce and alkylate your protein sample, followed by standard tryptic digestion.

  • Desalt the peptides and dry them via vacuum centrifugation.

  • Split the dried peptide pool into two strictly equal aliquots: Cohort A (Light) and Cohort B (Heavy).

Step 2: Guanidinylation Reaction

  • Resuspend both cohorts in 100 µL of reaction buffer (e.g., 0.1 M sodium borate, pH 8.5–9.5). Causality: The alkaline pH ensures the ε-amines of lysine are deprotonated and nucleophilic.

  • To Cohort A, add 10 molar equivalents of unlabeled N,N'-Bis-Boc-1-guanylpyrazole[3].

  • To Cohort B, add 10 molar equivalents of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2[].

  • Incubate both tubes at room temperature for 2 to 4 hours under gentle agitation.

Step 3: Boc Deprotection

  • Lyophilize both cohorts to completely remove the aqueous buffer.

  • Resuspend the dried pellets in 100 µL of a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM).

  • Incubate for 1 hour at room temperature to quantitatively cleave the Boc protecting groups[4].

  • Evaporate the TFA/DCM under a gentle stream of nitrogen gas, then desalt the peptides using C18 StageTips.

Step 4: Multiplexing and LC-MS/MS Acquisition

  • Reconstitute Cohort A and Cohort B in 0.1% formic acid.

  • Mix the cohorts in an exact 1:1 ratio by volume.

  • Inject the multiplexed sample into a high-resolution LC-MS/MS system.

Validation N1 Light Labeled Cohort (Unlabeled Reagent) N3 1:1 Multiplexing (Sample Pooling) N1->N3 N2 Heavy Labeled Cohort (13C,15N2 Reagent) N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 Chromatographic Co-elution (ΔRT < 0.1 sec) N4->N5 Validation Metric 1 N6 Quantitative Accuracy (Ratio = 1.0 ± 0.05) N4->N6 Validation Metric 2

LC-MS/MS cross-validation workflow for light and heavy guanidinated peptide cohorts.

Validation Criteria

When processing the data, the system is validated if it meets two criteria:

  • Chromatographic Fidelity: The extracted ion chromatograms (XICs) for the light and heavy (+3 Da) precursor ions must perfectly overlap (ΔRT < 0.1 sec). This confirms the absence of isotope-induced retention shifts[].

  • Quantitative Linearity: The integrated area under the curve (AUC) ratio of Heavy:Light must be 1.0 ± 0.05. This confirms that the isotopic labeling does not alter the ionization efficiency or the reaction kinetics compared to the unlabeled standard.

References

  • [3] Title: CAS 152120-54-2: N,N'-bis-boc-1-guanylpyrazole - CymitQuimica | Source: CymitQuimica | URL: 3

  • [] Title: Carbon-13 - Stable Isotope - BOC Sciences | Source: BOC Sciences | URL:

  • [] Title: 13C 15N Labeled Compounds - Stable Isotope - BOC Sciences | Source: BOC Sciences | URL:

  • [1] Title: An optimized guanidination method for large-scale proteomic studies - PubMed | Source: NIH/PubMed | URL: 1

  • [4] Title: Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2 | Source: ACS Publications | URL: 4

Sources

Safety Operating Guide

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Executive Summary

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 is a premium, stable-isotope-labeled electrophilic reagent utilized extensively in drug discovery and peptide synthesis for the generation of isotopically labeled guanidines. While the 13C and 15N2 isotopic labels are critical for downstream NMR and mass spectrometry tracking, they do not alter the physicochemical hazards of the base molecule (CAS 152120-54-2)[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Causality of Hazards

To safely manage the disposal of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, personnel must understand the chemical mechanisms driving its hazards:

  • Electrophilic Reactivity: The compound is designed to efficiently transfer a guanidino group to primary and secondary amines[2]. This inherent reactivity extends to biological nucleophiles, making the compound a documented skin, eye, and respiratory irritant (GHS Hazard Statements H315, H319, H335)[3].

  • Acid Sensitivity of Boc Groups: The molecule is protected by two tert-butoxycarbonyl (Boc) groups. Exposure to acidic conditions (e.g., Trifluoroacetic acid or HCl) triggers rapid deprotection. This reaction releases isobutylene gas and carbon dioxide, which can violently pressurize closed waste containers if improperly segregated[2].

  • Nitrogen-Rich Combustion: The core pyrazole and guanidine structures contain a high density of nitrogen atoms (including the 15N2 labels). Incineration of this compound will generate toxic nitrogen oxides (NOx), necessitating specialized exhaust scrubbing[4].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / DescriptionOperational Implication
Base CAS Number 152120-54-2Use unlabeled CAS for standard SDS regulatory compliance[1].
Isotopic Labeling 13C, 15N2Stable isotopes; strictly non-radioactive. No radiological waste protocols apply.
GHS Classification H315, H319, H335Mandates processing within a fume hood using contact PPE[3].
Chemical Incompatibilities Strong acids, strong oxidizersCritical: Must be strictly segregated from acidic waste streams[2].
Combustion Byproducts CO, CO2, NOxDisposal requires a chemical incinerator equipped with a NOx scrubber[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal

Because the stable isotopes (13C, 15N2) emit no radiation, the waste is treated as standard hazardous organic waste. However, due to its specific chemical reactivity, the following self-validating protocol must be strictly adhered to.

Step 1: Isotope Recovery Assessment (Pre-Disposal)

  • Causality: 13C and 15N2 labeled reagents represent a significant financial investment.

  • Action: Before designating reaction mixtures as waste, evaluate the feasibility of recovering unreacted N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2. The compound can typically be recovered from the crude mixture via silica gel column chromatography (using a stepwise gradient of 0 to 30% ethyl acetate in hexane) prior to final waste designation[2].

Step 2: Waste Segregation & Acid Verification (Critical Safety Step)

  • Causality: Mixing Boc-protected compounds with acidic waste generates expanding gases (CO2 and isobutylene) that cause catastrophic container failure[2].

  • Action: Verify the pH of the designated organic waste carboy using pH strips. Ensure the container is strictly designated for non-halogenated, non-acidic organic waste.

Step 3: Containment and Solubilization

  • For Solid Waste (Spills, Expired/Unused Product): Sweep up the solid using non-sparking tools, deliberately avoiding dust generation. Place the solid into a tightly sealed, clearly labeled polyethylene or glass container.

  • For Liquid Waste (Reaction Mixtures): Dissolve or dilute the mixture with a highly combustible organic solvent (e.g., ethanol, acetone, or hexane)[4]. This dilution lowers the localized concentration of the reactive reagent and provides the necessary fuel load for complete thermal destruction.

Step 4: Labeling and Storage

  • Action: Label the secondary containment clearly: "Hazardous Waste: Non-Halogenated Organic - Contains Reactive Guanidinylating Agent. DO NOT MIX WITH ACIDS." Store the container in a cool, dark, and well-ventilated area away from heat sources and oxidizers[4].

Step 5: Final Destruction via Incineration

  • Causality: Environmental regulations prohibit the release of this compound into drains, waterways, or soil due to its biological reactivity[4].

  • Action: Transfer the waste to a licensed professional chemical waste disposal service. Mandate that the destruction method is incineration in a chemical incinerator equipped with an afterburner and a wet scrubber system to safely neutralize the generated NOx gases[4].

Immediate Spill Response Protocol

In the event of an accidental release, execute the following steps to ensure self-validating safety:

  • Isolate: Evacuate the immediate area and ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Protect: Don appropriate PPE, including a NIOSH-approved N95/P100 particulate respirator (if solid dust is airborne), nitrile gloves, and tightly fitting safety goggles[1].

  • Contain: Do not wash the spill down the sink. Use a damp paper towel or inert absorbent material to pick up the solid without creating dust.

  • Dispose: Transfer all contaminated cleanup materials into the solid organic waste container as detailed in Step 3 above.

Disposal Workflow Visualization

DisposalWorkflow Waste N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 Waste Generation AcidCheck Acidic Waste Stream? Waste->AcidCheck AcidWarning DANGER: Boc Cleavage (Releases CO2 & Isobutylene) AcidCheck->AcidWarning Yes Segregation Segregate into Non-Acidic Organic Waste AcidCheck->Segregation No StateCheck Physical State? Segregation->StateCheck SolidWaste Solid Waste (Double-bagged / Sealed) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Combustible Solvent) StateCheck->LiquidWaste Liquid Incineration Licensed Chemical Incineration (Requires NOx Scrubber) SolidWaste->Incineration LiquidWaste->Incineration

Workflow for N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 disposal, highlighting acid avoidance.

References

  • TCI Chemicals. "N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine."

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." 1

  • Labscoop (TCI America). "TCI AMERICA - Labscoop." 4

  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals."

  • J&K Scientific. "N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98% | 152120-54-2." 3

  • ResearchGate (e-EROS). "e-EROS Encyclopedia of Reagents for Organic Synthesis." 2

Sources

Personal protective equipment for handling N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the synthesis of stable isotope-labeled therapeutics and quantitative biomarkers, I approach chemical handling not just as a compliance checklist, but as a deeply integrated component of experimental design.

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 (CAS: 1346606-42-5) is a highly efficient electrophilic guanidinylating reagent. It is utilized to transfer a protected, isotopically labeled amidine group to primary and secondary amines, a critical step in synthesizing labeled arginine analogs or guanidine-containing drugs. However, the very reactivity that makes it synthetically valuable—its ability to rapidly undergo nucleophilic attack—also defines its hazard profile. It is a potent skin, eye, and respiratory irritant.

This guide provides a self-validating framework for the safe handling, operational execution, and disposal of this reagent, ensuring both operator safety and the preservation of this high-value isotopic material.

Hazard Profile & Quantitative Assessment

Because specific toxicological data on the 13C, 15N2 labeled variant is limited, safety protocols must be grounded in the extensive data available for the unlabeled parent compound (CAS: 152120-54-2), as outlined in the [1].

Property / Hazard ParameterValue / ClassificationOperational Causality & Implication
CAS Number 1346606-42-5 (Labeled)152120-54-2 (Unlabeled)Isotopic labeling does not alter chemical reactivity; core hazard mitigation strategies remain identical.
Physical State Crystalline powder (White)High risk of particulate aerosolization. Mandates draft-free weighing enclosures to prevent inhalation.
Molecular Weight 313.33 g/mol (Labeled)Essential for precise stoichiometric calculations (typically 1.1 eq) to minimize unreacted hazardous waste.
Skin Irritation Category 2 (H315)Direct contact causes localized inflammation. Mandates chemical-resistant barrier protection.
Eye Irritation Category 2A (H319)Risk of severe ocular damage upon contact with the solid or its solutions.
STOT SE Category 3 (H335)Respiratory tract irritation. Mandates handling strictly within verified engineering controls (fume hood).

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient without understanding the context of the chemical operation. The selection below is driven by the reagent's physical state and the solvents typically used in its application (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

  • Dermal Protection (Glove Selection):

    • Solid Handling: When weighing the neat solid, standard 4-mil Nitrile gloves provide adequate protection against dermal sensitization.

    • Solution Handling: If the reaction is conducted in DCM, nitrile gloves will experience breakthrough in under 3 minutes. Causality: DCM rapidly permeates nitrile, carrying dissolved reagent through the barrier. Action: When handling DCM solutions, double-glove with a Fluoropolymer or PVA (Polyvinyl Alcohol) inner glove and a nitrile outer glove for mechanical dexterity.

  • Ocular Protection:

    • Indirect-vented splash goggles are mandatory. Causality: Safety glasses with side shields protect against ballistic hazards but fail to prevent fine aerosolized crystalline dust from settling into the ocular cavity during weighing.

  • Respiratory & Engineering Controls:

    • Class IIB Chemical Fume Hood: The reagent must never be opened on an open bench. Self-Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).

Operational Workflow & Logical Integration

The following diagram illustrates the logical progression from hazard assessment to waste segregation, ensuring that safety controls are actively engaged before the chemical is manipulated.

PPE_Workflow H Hazard Assessment (H315, H319, H335) P PPE Donning (Nitrile, Splash Goggles) H->P Dictates C Engineering Control (Fume Hood >100 fpm) P->C Precedes R Reaction Execution (Guanidinylation) C->R Contains W Waste Segregation (Halogenated/Aqueous) R->W Generates

Operational workflow and PPE integration for handling N,N'-Bis-Boc-1-guanylpyrazole.

Self-Validating Experimental Protocol: Guanidinylation

This procedure outlines the safe, high-yield guanidinylation of an amine using N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2, adapted from standard methodologies provided by [4].

Step 1: Pre-Reaction Verification & Weighing

  • Action: Inside a ductless weighing enclosure or a fume hood with the sash lowered, weigh 1.0 mmol of the amine and 1.1 mmol (344.6 mg) of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2.

  • Validation: Ensure the balance reading is stable. A fluctuating balance indicates excessive air drafts, which risk aerosolizing the H335-classified powder.

Step 2: Solvent Preparation

  • Action: Dissolve the amine in 2.0 mL of anhydrous THF.

  • Validation: Moisture causes competitive hydrolysis of the guanidinylating reagent. Use Karl Fischer titration to confirm the THF water content is <50 ppm before proceeding.

Step 3: Reagent Addition & Reaction

  • Action: Add the solid N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 to the stirring amine solution. Seal the reaction vessel under an inert argon atmosphere. Stir at room temperature for 5 to 22 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the primary amine spot is fully consumed, validating that no unreacted nucleophile remains.

Step 4: Workup & Purification

  • Action: Dilute the reaction mixture with hexane or ethyl acetate. Purify the crude product via silica gel column chromatography (e.g., Hexane:EtOAc gradient).

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure.

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the irritant. Gently cover the spilled powder with absorbent paper towels.

  • Solubilize & Wipe: Carefully wet the towels with a compatible solvent (e.g., methanol or water) to dissolve/suspend the solid, then wipe up the residue.

  • Sanitize: Wash the affected surface thoroughly with soap and water to remove residual Boc-protected organics.

Waste Disposal:

  • Solid Waste: Contaminated gloves, wipes, and empty reagent vials must be placed in a solid hazardous waste container labeled "Toxic/Irritant Solid Waste."

  • Liquid Waste: Reaction filtrates and chromatography fractions containing unreacted reagent must be segregated into "Non-Halogenated Organic Waste" (if using THF/Hexane) or "Halogenated Organic Waste" (if using DCM). Never mix these streams, as doing so complicates downstream incineration processes.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.